p-Nitrophenylurethane
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPHMRSYBPXBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949083 | |
| Record name | Ethyl (4-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2621-73-0 | |
| Record name | p-Nitrophenylurethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Nitrophenylurethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Nitrophenylurethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (4-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: Unveiling the Versatility of p-Nitrophenylurethane
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Nitrophenylcarbamic acid ethyl ester | 2621-73-0 [chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound | C9H10N2O4 | CID 230135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. biosynth.com [biosynth.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
- 13. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uu.diva-portal.org [uu.diva-portal.org]
- 15. preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. icheme.org [icheme.org]
- 19. peptide.com [peptide.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. 4-Nitrophenyl Butyrate | CAS 2635-84-9 | Cayman Chemical | Biomol.com [biomol.com]
- 22. Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fishersci.com [fishersci.com]
- 24. buyat.ppg.com [buyat.ppg.com]
- 25. echemi.com [echemi.com]
- 26. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Structural Analysis of p-Nitrophenylurethane
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and detailed structural characterization of p-nitrophenylurethane and its derivatives. The narrative emphasizes the rationale behind experimental choices and provides robust, self-validating protocols grounded in authoritative literature.
Introduction: The Significance of p-Nitrophenylurethanes
p-Nitrophenylurethanes, more broadly known as p-nitrophenyl carbamates, are a class of organic compounds that serve as crucial intermediates in modern synthetic chemistry. Their utility stems from the electronic properties of the p-nitrophenyl group, which acts as an excellent leaving group. This feature renders the carbamate's carbonyl carbon highly susceptible to nucleophilic attack, making these compounds valuable reagents.
In the fields of medicinal chemistry and drug development, p-nitrophenyl carbamates are frequently employed as stable, activated building blocks for the synthesis of complex ureas and other carbamate-containing molecules.[1][2] The p-nitrophenoxide leaving group is particularly advantageous because its release can be monitored spectrophotometrically, as p-nitrophenol is a bright yellow compound.[3] Furthermore, they serve as effective base-labile protecting groups for amines, offering an orthogonal strategy to common acid-labile groups like Boc (tert-butyloxycarbonyl).[3] This guide will elucidate a common synthetic pathway and detail the analytical techniques required to verify the structure and purity of the target compound.
Synthesis of this compound Derivatives
The synthesis of p-nitrophenylurethanes is typically achieved through the reaction of an amine with p-nitrophenyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.
Reaction Mechanism and Rationale
The core of the synthesis involves the formation of a C-N bond. The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of p-nitrophenyl chloroformate.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group. In this case, the chloride ion is eliminated.
-
Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine, removes the proton from the nitrogen atom, neutralizing the resulting hydrochloric acid (HCl) byproduct and driving the reaction to completion.
Causality Behind Experimental Choices:
-
Acylating Agent (p-Nitrophenyl Chloroformate): This reagent is highly reactive due to the inductive effect of the chlorine atom and the excellent leaving group ability of the p-nitrophenoxide group (which is stabilized by the electron-withdrawing nitro group). This high reactivity allows the reaction to proceed under mild conditions.[4]
-
Solvent (Dichloromethane, THF): Anhydrous aprotic solvents are chosen to dissolve the reactants without participating in the reaction. Dichloromethane (CH2Cl2) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.[2][5]
-
Base (Pyridine, Triethylamine): The reaction generates HCl as a byproduct. An organic base is essential to scavenge this acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and shifting the equilibrium towards the product.[2]
-
Temperature Control: The reaction is often initiated at a low temperature (0 °C) to manage the initial exothermicity and prevent potential side reactions. It is then allowed to warm to ambient temperature to ensure completion.[2]
Visualization of the Synthetic Pathway
The following diagrams illustrate the chemical mechanism and the general laboratory workflow for the synthesis.
Experimental Protocol: Synthesis of p-Nitrophenyl N-phenylcarbamate
This protocol is adapted from a representative synthesis of a this compound derivative and serves as a robust template.[2]
-
Reaction Setup: To a round-bottom flask containing methylene chloride (20 mL) cooled in an ice-water bath, add aniline (1.0 g, 10.7 mmol) and pyridine (0.9 mL, 11.1 mmol).
-
Reagent Addition: While stirring, add p-nitrophenyl chloroformate (2.2 g, 10.9 mmol) portion-wise to the cooled solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Reflux the mixture overnight with continuous stirring.
-
Work-up: Cool the solution and wash it sequentially with 1 N sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically recovered as a yellow solid.
-
Purification: Obtain colorless crystals of the final product by recrystallization from a suitable solvent, such as ethyl acetate.[2] The choice of solvent depends on the specific derivative, with ethanol or ethanol/water mixtures also being common.[6]
Structural Analysis
Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic techniques is employed for a comprehensive structural elucidation.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the urethane linkage and the nitro group.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.
Expected Spectral Data
The following table summarizes the characteristic spectral data expected for a typical N-substituted this compound.
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Interpretation |
| ¹H NMR | Aromatic Protons (p-nitrophenyl) | δ 8.2-8.4 ppm (d, 2H)δ 7.2-7.4 ppm (d, 2H) | Protons ortho to the -NO₂ group.Protons ortho to the carbamate oxygen.[7][8] |
| N-H Proton | δ 6.5-9.5 ppm (s, 1H) | Urethane N-H proton; shift is variable and depends on solvent/concentration.[9] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 150-155 ppm | Carbonyl carbon of the urethane group.[10] |
| Aromatic Carbons (p-nitrophenyl) | δ ~155 ppm (C-O)δ ~145 ppm (C-NO₂)δ ~125 ppm (CH)δ ~122 ppm (CH) | Quaternary carbon attached to oxygen.Quaternary carbon attached to nitro group.Aromatic CH carbons.[7] | |
| IR Spectroscopy | N-H Stretch | 3250-3340 cm⁻¹ (sharp, medium) | Stretching vibration of the N-H bond in the secondary urethane.[11] |
| Carbonyl Stretch (C=O) | 1730-1755 cm⁻¹ (strong, sharp) | Stretching vibration of the urethane carbonyl group.[12][13] | |
| Nitro Group (N-O) Stretches | 1510-1530 cm⁻¹ (asymmetric)1340-1350 cm⁻¹ (symmetric) | Asymmetric and symmetric stretching vibrations of the -NO₂ group.[12][14] | |
| C-O Stretch | 1190-1220 cm⁻¹ (strong) | Stretching of the C-O bond adjacent to the carbonyl.[12] | |
| Mass Spectrometry | Molecular Ion (M⁺) | Varies by R-group (e.g., 182.13 for parent) | Corresponds to the molecular weight of the target compound.[15] |
Causality in Spectral Interpretation
-
¹H NMR: The strong deshielding of the aromatic protons ortho to the nitro group (δ ~8.3 ppm) is a direct consequence of the powerful electron-withdrawing nature of this group. This provides a clear diagnostic signal for the p-nitrophenyl moiety.
-
IR Spectroscopy: The position of the carbonyl (C=O) stretching band is highly informative. In urethanes (~1730-1755 cm⁻¹), it appears at a higher wavenumber than in amides (~1680 cm⁻¹) due to the electron-withdrawing effect of the adjacent oxygen atom, which increases the double-bond character of the C=O bond.[11] This allows for clear differentiation between these functional groups.
-
Mass Spectrometry: In mass spectrometry, the fragmentation of polyurethanes and their precursors can reveal the constituent isocyanate and polyol/amine parts, which is a powerful tool for structural confirmation in polymer and materials science.[16][17][18]
Conclusion
p-Nitrophenylurethanes are versatile and indispensable reagents in organic synthesis. The synthetic protocol detailed herein, centered on the reaction of an amine with p-nitrophenyl chloroformate, is reliable and broadly applicable. A rigorous structural analysis using a combination of NMR, IR, and MS is essential for verifying the successful synthesis and purity of the final product. The predictable and distinct spectral signatures of the key functional groups—the urethane linkage and the p-nitrophenyl moiety—allow for unambiguous characterization. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and analysis of these important chemical intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Nitrophenyl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Mass Spectrometry of Polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of p-Nitrophenylurethane
This document provides a comprehensive guide to the safe handling, storage, and disposal of p-Nitrophenylurethane (CAS 2621-73-0), also known as ethyl N-(4-nitrophenyl)carbamate.[1][2] As a compound frequently utilized in biochemical research and organic synthesis, a thorough understanding of its properties and potential hazards is paramount for the safety of laboratory personnel and the integrity of research outcomes.[1] This guide is intended for researchers, scientists, and drug development professionals who may work with this substance.
Compound Identification and Physicochemical Properties
This compound is a solid, pale yellow chemical compound.[2] Its structure, featuring a urethane linkage to a para-nitrophenyl group, makes it a valuable reagent, particularly as a chromogenic substrate and mechanistic probe in enzyme assays.[1] The release of the p-nitrophenolate ion upon hydrolysis allows for convenient spectrophotometric monitoring of enzyme activity.[1] Key identifying and physical properties are summarized below.
| Property | Value | Source(s) |
| Chemical Name | ethyl N-(4-nitrophenyl)carbamate | [1] |
| Synonyms | This compound, 4-Nitrophenylurethane | [2] |
| CAS Number | 2621-73-0 | [1][2] |
| Molecular Formula | C9H10N2O4 | [1][3] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | Pale Yellow to Light Yellow Solid | [2] |
| Melting Point | 128-129 °C | [2][4] |
| Boiling Point | 295.4 °C (Predicted) | [4] |
| Density | 1.336 g/cm³ (Predicted) | [4] |
Hazard Identification and Toxicological Profile
The primary and most consistently documented hazard associated with this compound is its potential to cause an allergic skin reaction, classifying it as a skin sensitizer.[5] However, due to its chemical class (urethane and nitrophenyl compound), a cautious approach assuming other potential hazards is warranted. Urethane-based compounds can pose respiratory risks, and related chemicals have been associated with more severe health effects.[6][7]
Principal Routes of Exposure and Potential Health Effects:
-
Dermal Contact: The most significant risk is skin sensitization (H317), which can lead to an allergic reaction upon repeated exposure.[5] Direct contact may also cause skin irritation.[6]
-
Inhalation: Inhaling the dust of the compound may be harmful and can cause respiratory irritation or allergic symptoms.[5][6] It is critical to avoid breathing in dust or fumes.
-
Eye Contact: Direct contact with the eyes can cause serious irritation.[6][8]
Some safety data sheets for related compounds indicate a potential for carcinogenicity.[9][10] While specific data for this compound is limited, this possibility necessitates stringent handling procedures to minimize any level of exposure. The toxicological database for many specific laboratory chemicals is incomplete, reinforcing the need for prudent practices.[11][12]
Caption: Primary exposure routes and associated health hazards of this compound.
Exposure Controls and Personal Protection
A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards and relies on personal protective equipment (PPE) as the final line of defense.[11]
3.1 Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood .[9][10] All procedures that involve handling the solid powder or preparing solutions must be conducted within a fume hood. This is non-negotiable. The causality is clear: a fume hood prevents the inhalation of fine, potentially sensitizing or toxic dust particles and any vapors from solvents used.[7][13]
3.2 Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.[14]
-
Hand Protection: Chemical-resistant gloves are mandatory.[5] Nitrile gloves provide an effective barrier for incidental contact, but they should be disposed of immediately if contamination is suspected.[15] For extended handling, consider thicker gloves or double-gloving. Always inspect gloves for tears or punctures before use.[13]
-
Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[15]
-
Skin and Body Protection: A lab coat must be worn and kept fastened to protect street clothes and skin.[16] For procedures with a higher risk of contamination, flame-retardant and antistatic protective clothing may be appropriate.[9] Do not wear sandals or open-toed shoes in the laboratory.[13]
-
Respiratory Protection: When engineering controls are insufficient, a NIOSH/MSHA-approved respirator may be necessary.[5] However, reliance on respirators indicates a potential failure in engineering controls, which should be addressed first.
Safe Handling and Storage Protocols
Adherence to standard operating procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.[11]
4.1 Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[16] Have all necessary equipment, including waste containers, within the hood.
-
Don PPE: Put on all required PPE as described in Section 3.
-
Weighing: To prevent generating dust, do not weigh the compound directly on an open balance. Weigh it on a disposable weigh boat inside the fume hood or a vented balance enclosure.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the this compound slowly. Cap the vessel before mixing or sonicating.
-
Post-Handling: After use, decontaminate the spatula and any other reusable equipment.[15] Wipe down the work surface inside the fume hood.
-
Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[13]
4.2 Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Do not store with food, drink, or other personal items.[13]
Emergency Procedures: Spills and Exposure
Immediate and correct response to an emergency is critical. Do not work alone when handling hazardous chemicals.[16]
5.1 Spill Management
In the event of a spill, the following workflow should be initiated.
Caption: Workflow for responding to a this compound spill.
For small, dry spills, avoid generating dust.[9] Gently sweep the material and place it into a clean, dry, labeled container for disposal.[14] Do not allow the spill to enter drains or waterways.[17]
5.2 First Aid Measures
-
Skin Contact: This is a critical exposure route. Immediately remove all contaminated clothing. Promptly flush the affected area with large amounts of soap and water.[18] Seek medical attention if a rash or irritation develops.[5]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18][19] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air at once.[18] If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water.[5] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Call a poison control center or doctor immediately.
Waste Disposal
Proper disposal is a legal and ethical requirement for protecting environmental and public health.
-
Segregation: Waste containing this compound should be collected in a dedicated, clearly labeled hazardous waste container.[14] Do not mix it with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Use a leak-proof, sealable container.[14] The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Skin Sensitizer," "Toxic").
-
Disposal: All waste must be disposed of through your institution's EHS program or a licensed chemical waste contractor, in accordance with all local, regional, and national regulations.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Nitrophenylcarbamic acid ethyl ester | 2621-73-0 [chemicalbook.com]
- 3. This compound | C9H10N2O4 | CID 230135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. crosslinktech.com [crosslinktech.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. Chemical & Laboratory Safety [ccc.chem.pitt.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. webgate.ec.europa.eu [webgate.ec.europa.eu]
historical overview of p-Nitrophenylurethane discovery and use
An In-depth Technical Guide to the Historical Overview of p-Nitrophenylurethane: Discovery and Use
Abstract
This technical guide provides a comprehensive historical overview of this compound, also known as ethyl N-(4-nitrophenyl)carbamate. From its initial synthesis to its evolution as a pivotal reagent in multiple scientific disciplines, this document traces its journey. We delve into its critical role as an activating group in peptide synthesis, its application as a base-labile protecting group in organic chemistry, and its widespread use as a chromogenic substrate in enzyme kinetics. The guide further explores its modern applications in drug discovery and materials science. Detailed experimental protocols, mechanistic diagrams, and a curated list of references are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this versatile compound's legacy and ongoing relevance.
Introduction
This compound (ethyl N-(4-nitrophenyl)carbamate) is an organic compound with the chemical formula C9H10N2O4.[1][2] Structurally, it is characterized by a urethane (or carbamate) linkage between an ethyl group and a p-nitrophenyl moiety. This unique arrangement, particularly the electron-withdrawing nature of the p-nitrophenyl group, confers valuable reactivity and spectroscopic properties that have been exploited across various fields of chemistry and biology.
Initially explored within the broader context of urethane chemistry, this compound and its derivatives, especially p-nitrophenyl esters, have become indispensable tools. Their utility stems from the p-nitrophenoxy group's ability to act as an excellent leaving group and the chromophoric nature of the released p-nitrophenolate ion, which allows for convenient spectrophotometric monitoring of reactions.[1] This guide will chronicle the discovery of this compound and the scientific ingenuity that propelled its use from a laboratory curiosity to a cornerstone reagent in complex molecular synthesis and analysis.
Caption: Chemical structure of this compound.
Chapter 1: Discovery and Synthesis
The synthesis of aromatic urethanes, including this compound, emerged from foundational work in organic chemistry focused on the reactions of isocyanates, amines, and alcohols. While specific patents for large-scale manufacturing processes were filed much later, the underlying chemistry has been known for over a century. Early methods for creating urethane linkages involved the reaction of an isocyanate with an alcohol or the reaction of a chloroformate with an amine.
A common laboratory-scale synthesis of this compound involves the reaction of p-nitrophenyl isocyanate with ethanol or, more frequently, the reaction of ethyl chloroformate with p-nitroaniline. The latter is often preferred for its readily available starting materials.
Experimental Protocol: Synthesis of this compound from Ethyl Chloroformate and p-Nitroaniline
This protocol describes a representative method for synthesizing this compound.
Objective: To synthesize this compound via the acylation of p-nitroaniline with ethyl chloroformate.
Materials:
-
p-Nitroaniline
-
Ethyl chloroformate
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (or another suitable solvent, e.g., ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, magnetic stirrer, and separation funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-nitroaniline in dichloromethane. Cool the flask in an ice bath to 0°C.
-
Base Addition: Add pyridine to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Acylation: While stirring vigorously at 0°C, add ethyl chloroformate dropwise to the solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the p-nitroaniline spot.
-
Workup: Transfer the reaction mixture to a separation funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO3 solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.
Caption: General workflow for this compound synthesis.
Chapter 2: Evolution of Applications
The Pivotal Role in Peptide Synthesis
A major breakthrough in the application of p-nitrophenyl derivatives came in the field of peptide synthesis. Before the advent of modern solid-phase synthesis, creating peptides in solution was a laborious process plagued by side reactions and racemization. The "active ester" method, pioneered by researchers like Miklos Bodanszky, revolutionized this area.
p-Nitrophenyl esters of N-protected amino acids were found to be ideal intermediates.[3] They are crystalline, stable, and storable, yet sufficiently reactive to acylate the free amino group of another amino acid or peptide under mild conditions, forming a new peptide bond.[3][4] The electron-withdrawing nitro group makes the carbonyl carbon more electrophilic, facilitating the nucleophilic attack by the amino group. This approach offered a significant advantage by minimizing the risk of racemization at the activated amino acid's chiral center, a common problem with more reactive activating agents.[5]
Caption: Peptide coupling using the active ester method.
A Versatile Protecting Group in Organic Synthesis
The carbamate linkage in this compound and related structures provides a basis for their use as protecting groups for amines. The 4-nitrophenyl carbamates are stable under neutral and acidic conditions but can be readily cleaved under mild basic conditions.[6] This "orthogonality" to common acid-labile protecting groups (like the tert-butyloxycarbonyl, Boc, group) is a cornerstone of modern multi-step organic synthesis, allowing for the selective deprotection of different functional groups within the same molecule.[6][7] Upon base-catalyzed hydrolysis, the protecting group is removed, releasing the free amine, carbon dioxide, and the easily detectable yellow p-nitrophenolate ion.[6]
An Indispensable Tool in Enzyme Kinetics
Perhaps the most widespread and enduring application of p-nitrophenyl derivatives is in biochemistry and enzyme kinetics.[1] p-Nitrophenyl esters, butyrates, and other analogs serve as convenient chromogenic substrates for a wide range of hydrolytic enzymes, including esterases, lipases, and proteases.[8][9]
The principle of the assay is straightforward: the enzyme catalyzes the hydrolysis of the ester bond in the p-nitrophenyl substrate. This reaction releases p-nitrophenol, which, at a pH above its pKa (~7.1), deprotonates to form the p-nitrophenolate ion. This ion has a distinct yellow color and a strong absorbance maximum around 400-410 nm.[10][11] By monitoring the increase in absorbance at this wavelength over time using a spectrophotometer, one can precisely determine the rate of the enzymatic reaction. This method is simple, sensitive, and allows for continuous, real-time measurement of enzyme activity, making it ideal for Michaelis-Menten kinetic analysis and inhibitor screening.[12][13]
Table 1: Examples of Enzymes Assayed Using p-Nitrophenyl Substrates
| Enzyme Class | Specific Enzyme Example | Substrate Example | Purpose of Study |
| Esterase | Carboxylesterase | p-Nitrophenyl acetate | Kinetic analysis and inhibition studies[12] |
| Lipase | Pseudomonas sp. Lipase | p-Nitrophenyl butyrate | Characterization of enzyme activity and stability[8] |
| Cutinase/Suberinase | Streptomyces scabies Sub1 | p-Nitrophenyl butyrate (C4) to laurate (C12) | Determining substrate specificity[9] |
| Polyurethanase | Acinetobacter sp. Epux1/Epux2 | p-Nitrophenyl esters (C4 to C12) | Screening for polyurethane-degrading activity[8] |
Chapter 3: Modern Applications and Research Frontiers
The utility of the this compound scaffold continues to expand into new scientific domains.
-
Drug Discovery and Prodrugs: The inherent reactivity and structural features of this compound derivatives make them attractive for developing advanced materials and prodrugs.[1] In medicinal chemistry, the p-nitrophenyl group can be incorporated into molecules to create prodrugs, where the active drug is released upon enzymatic cleavage within the body.[14] This strategy can be used to improve a drug's solubility, stability, or targeting. Various derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents.[15][16]
-
Materials Science and Polymer Chemistry: The urethane linkage is the fundamental repeating unit in polyurethanes, a highly versatile class of polymers.[17][18] While industrial polyurethane production typically uses isocyanates, research into novel synthesis methods and polymer properties sometimes involves precursors related to this compound.[19] Additionally, p-nitrophenyl esters have been studied in the context of polymer micelles and their interaction with surfaces.[20]
-
Analytical and Environmental Chemistry: The distinct spectroscopic properties of p-nitrophenol, the hydrolysis product of this compound and its esters, make it a key compound in analytical chemistry.[10] Numerous methods, including spectrophotometry and various electrochemical techniques, have been developed for its sensitive detection.[11][21][22] This is particularly relevant in environmental science, as nitrophenols are considered priority pollutants, and monitoring their presence and degradation is crucial.[22]
Conclusion
From its roots in classical organic synthesis, this compound and its closely related derivatives have carved out an impressive and lasting legacy. The compound's journey illustrates a perfect marriage of chemical reactivity and physical properties. Its role was first cemented in the challenging arena of peptide synthesis, where it provided a reliable method for forming peptide bonds with minimal racemization. It then proved its versatility as an orthogonal protecting group, a critical concept in the strategic synthesis of complex molecules. Simultaneously, its chromogenic nature made it an invaluable tool for biochemists, enabling simple and continuous assays for a vast array of enzymes that remain standard practice today. As research progresses, the fundamental chemistry of the this compound scaffold continues to be leveraged in modern applications, from the rational design of prodrugs to the development of novel polymeric materials. The history of this compound is a testament to how a single, well-designed molecule can become a cornerstone of innovation across multiple scientific disciplines.
References
- 1. This compound|C9H10N2O4|2621-73-0 [benchchem.com]
- 2. This compound | C9H10N2O4 | CID 230135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. jhss.scholasticahq.com [jhss.scholasticahq.com]
- 15. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Coumarin Derivatives as Novel PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polyurethane - Wikipedia [en.wikipedia.org]
- 18. Polyurethanes [essentialchemicalindustry.org]
- 19. schen.ucsd.edu [schen.ucsd.edu]
- 20. Reactivity and Coaggregation of p-Nitrophenyl Esters with Polymer Micelles at Solid Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Comparative Electrochemical Behaviour Study and Analytical Detection of the p-Nitrophenol Using Silver Solid Amalgam, Mercury, and Silver Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
The Urethane Linkage Revisited: Exploring Derivatives of p-Nitrophenylurethane as a Versatile Scaffold for Novel Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The p-Nitrophenylurethane scaffold, while historically significant in peptide synthesis and enzyme kinetics, is undergoing a renaissance as a privileged structure in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing nitro group, and the versatile reactivity of the urethane linkage make it an ideal starting point for the rational design of novel bioactive molecules. This guide provides an in-depth exploration of the synthesis, characterization, and burgeoning applications of this compound derivatives. We delve into the causality behind experimental design, present self-validating protocols, and highlight recent breakthroughs in their use as potent enzyme inhibitors and anticancer agents, moving beyond theoretical discussion to practical, field-proven insights.
The Strategic Imperative for Derivatization
The core this compound structure, chemically known as ethyl N-(4-nitrophenyl)carbamate, is a valuable research compound, but its true potential is unlocked through targeted derivatization.[1][2] The rationale for exploring its derivatives is threefold:
-
Modulation of Reactivity: The p-nitrophenyl group is an excellent leaving group, making these compounds effective carbamoylating agents. This reactivity is central to their mechanism as enzyme inhibitors, where they can form covalent bonds with key active site residues, such as serine.[1]
-
Introduction of Pharmacophores: The core scaffold can be functionalized with various chemical moieties to interact with specific biological targets. By appending amino acids, heterocyclic rings, or other pharmacologically active groups, derivatives can be tailored for enhanced potency and selectivity against targets in oncology, inflammation, and infectious diseases.[3][4][5]
-
Fine-Tuning Physicochemical Properties: Derivatization allows for the optimization of drug-like properties, including solubility, membrane permeability, and metabolic stability, which are critical for translating a bioactive compound into a viable therapeutic candidate.
Synthesis and Characterization: A Chemist's Guide
The synthesis of this compound derivatives can be approached through several reliable routes, the choice of which depends on the desired final structure and the available starting materials.
Key Synthetic Methodologies
Traditional methods often involve multi-step procedures.[1] However, more streamlined approaches are now common:
-
From Activated Carbonates: A robust method involves the reaction of an amine-containing molecule with an activated carbonate, such as bis(4-nitrophenyl)carbonate. This approach avoids the use of hazardous isocyanates and produces stable urethane intermediates that are easily purified.[1]
-
From Isocyanates: For specific applications, isocyanates derived from precursors like Fmoc-amino acid azides can be reacted with p-nitrophenol. This method is highly efficient for generating libraries of peptidyl ureas and related compounds.[6]
-
N-Carbamoylation: A significant route for creating derivatives of amino acids involves the N-carbamoylation of onium salts of amino acids using diphenyl carbonate (DPC).[1]
Below is a generalized workflow for the synthesis and subsequent biological screening of a library of this compound derivatives.
Caption: Workflow for Derivative Synthesis and Screening.
Protocol: General Synthesis of an N-Substituted this compound Derivative
This protocol describes a self-validating system for synthesizing a derivative via the activated carbonate method.
Materials:
-
Primary or secondary amine (1.0 eq)
-
Bis(p-nitrophenyl)carbonate (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine starting material in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl that would otherwise be generated, preventing unwanted side reactions.
-
In a separate flask, dissolve bis(p-nitrophenyl)carbonate in anhydrous DCM.
-
Add the carbonate solution dropwise to the stirring amine solution at 0 °C (ice bath). The dropwise addition helps to control the reaction exotherm.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
Validation: Successful synthesis is confirmed by characterization. The release of p-nitrophenol as a byproduct can often be observed by the appearance of a yellow color upon basic work-up.
Structural Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic techniques is typically employed.[3][7][8]
| Technique | Key Observable Feature | Interpretation |
| ¹H NMR | Aromatic protons (δ 7.5-8.3 ppm) | Signals corresponding to the p-substituted phenyl ring. |
| NH proton (δ ~9-10 ppm, broad) | Urethane N-H proton; position can vary. | |
| ¹³C NMR | Carbonyl carbon (δ ~150-155 ppm) | Characteristic signal for the urethane C=O group. |
| FT-IR | Strong absorption band (1700-1750 cm⁻¹) | C=O stretching vibration of the urethane linkage.[9] |
| N-H stretching band (~3300 cm⁻¹) | Urethane N-H bond vibration. | |
| Mass Spec. | Molecular ion peak [M+H]⁺ or [M]⁺ | Confirms the molecular weight of the synthesized derivative. |
| Table 1: Spectroscopic data for a representative this compound derivative. |
Novel Applications in Drug Discovery and Beyond
The versatility of the this compound scaffold has led to its exploration in several cutting-edge applications.
Enzyme Inhibition: A Precision Tool
Derivatives of p-nitrophenyl carbamates are invaluable tools for investigating enzyme inhibition, particularly for serine proteases and esterases.[1] The underlying principle is the carbamoylation of a catalytically crucial serine residue within the enzyme's active site, leading to inactivation.[1]
The release of the p-nitrophenolate ion during hydrolysis provides a convenient spectrophotometric signal for monitoring enzyme activity in real-time, making these compounds excellent chromogenic substrates for high-throughput screening.[1][10] This property is widely used to determine key kinetic parameters like IC₅₀ and Kᵢ for novel inhibitors.[10][11]
Caption: Mechanism of Serine Protease Inhibition.
Protocol: Spectrophotometric Enzyme Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound against a target esterase using a p-nitrophenyl ester substrate.
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Target Enzyme solution (e.g., Porcine Pancreatic Lipase)
-
Substrate: p-Nitrophenyl palmitate (pNPP) stock solution in isopropanol.[10]
-
Test Compound (Inhibitor) stock solution in DMSO.
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
In the wells of a 96-well plate, add 180 µL of Assay Buffer.
-
Add 10 µL of various concentrations of the test compound (inhibitor). For the control (100% activity), add 10 µL of DMSO.
-
Add 10 µL of the enzyme solution to each well, mix gently, and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the pNPP substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 20-30 minutes. The rate of increase in absorbance is proportional to enzyme activity.[10]
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Determine the percentage of inhibition: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Self-Validation: The control wells should show a linear increase in absorbance over time. A known inhibitor (e.g., Orlistat for lipase) should be run as a positive control to validate the assay setup.[10]
| Derivative Class | Target Enzyme | Activity (IC₅₀) | Reference |
| Flavonoid Derivative | Pancreatic Lipase | Competitive Inhibition | [10] |
| Imidazole Derivatives | Cytochrome P450 (CYP3A4) | Submicromolar Range | [12] |
| Bis(p-nitrophenyl) phosphate | Carboxylesterase | 0.79 µmol L⁻¹ | [11] |
| Table 2: Examples of Inhibitory Activity using p-Nitrophenyl Substrates. |
Anticancer Drug Discovery
The urea and urethane functionalities are prevalent in a multitude of clinically approved drugs, valued for their ability to form stable hydrogen bonds with protein targets.[4] The nitrophenyl group itself is a key component in many bioactive molecules, including those with anticancer properties.[3][13][14] Researchers have leveraged the this compound scaffold to develop novel anticancer agents.
-
Targeting Kinases: Many kinase inhibitors feature a urea or urethane hinge-binding motif. Derivatives have been designed to target critical kinases in angiogenesis, such as VEGFR-2, showing potent inhibitory activity in the nanomolar to low-micromolar range.[5][15]
-
Inducing Apoptosis: Novel chalcone derivatives containing a 3-nitrophenyl group have been shown to induce apoptosis in colon cancer cells with high selectivity over healthy cells.[13]
-
Heterocyclic Conjugates: Synthesizing conjugates of this compound with heterocyclic systems like tetrahydroisoquinoline has yielded compounds with moderate to strong activity against pancreatic (PACA2) and lung (A549) cancer cell lines.[3][7]
| Derivative Scaffold | Cancer Cell Line | Activity (IC₅₀) | Proposed Mechanism | Reference |
| Benzofuran-3-nitrophenyl chalcone | HCT-116 (Colon) | 1.71 µM | Apoptosis Induction | [13] |
| 5-NPIC Indazole-carboxamide | Various | Potent Activity | Kinase Inhibition | [5] |
| Tetrahydroisoquinolines | PACA2, A549 | Moderate to Strong | Not specified | [3] |
| Table 3: Anticancer Activity of Selected Nitrophenyl-Containing Derivatives. |
Future Outlook and Conclusion
The exploration of this compound derivatives is far from complete. Emerging areas of interest include their use in "click chemistry" for rapid lead discovery and the development of novel biomaterials.[16] The synthesis of allophanate-derived branched glycoforms from p-nitrophenyl carbamates points towards applications in creating complex, rigidified oligosaccharide mimetics.[17]
As a Senior Application Scientist, my experience indicates that the true value of a chemical scaffold lies not in its historical application but in its potential for future innovation. The this compound core is a testament to this principle. Its synthetic tractability, combined with its inherent reactivity and utility as a chromogenic probe, ensures its continued relevance. For researchers in drug discovery, this scaffold offers a reliable and versatile platform for generating diverse chemical libraries to tackle complex biological targets. The insights and protocols provided in this guide are intended to empower scientists to harness the full potential of these remarkable compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H10N2O4 | CID 230135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of allophanate-derived branched glycoforms from alcohols and p-nitrophenyl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Study and Application of p-Nitrophenylurethane
Executive Summary
p-Nitrophenylurethane (p-NPU) and its related p-nitrophenyl (PNP) activated esters represent a cornerstone class of reagents in modern biochemical and synthetic chemistry. Their utility stems from a unique combination of reactivity and reportability. The electron-withdrawing nature of the nitrophenyl group renders the urethane or ester linkage highly susceptible to nucleophilic attack, while simultaneously providing a chromogenic leaving group, p-nitrophenol, whose release can be monitored spectrophotometrically. This dual functionality makes p-NPU derivatives invaluable as substrates for enzyme kinetic assays, reagents for the mild and efficient synthesis of carbamates and ureas, and as base-labile protecting groups with a built-in mechanism for monitoring deprotection. This guide provides an in-depth exploration of the synthesis, characterization, core applications, and mechanistic underpinnings of this compound chemistry, tailored for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is an organic compound featuring a carbamate functional group linking a p-nitrophenyl group to an ethyl ester. However, the broader and more functionally significant class of compounds are p-nitrophenyl carbamates and carbonates, where the p-nitrophenyl group serves as an activating moiety. The key to their utility is the p-nitrophenoxide anion, an excellent leaving group due to the resonance stabilization afforded by the para-nitro group.
This inherent reactivity is harnessed in several critical applications:
-
Enzyme Kinetics: As chromogenic substrates, they enable continuous, real-time monitoring of enzyme activity for hydrolases like esterases, lipases, proteases, and ureases.[1][2][3]
-
Organic Synthesis: They serve as efficient carbamoylating or acylating agents for the synthesis of ureas, carbamates, and amides under mild conditions.[4][5]
-
Protecting Group Chemistry: They function as base-labile protecting groups for amines and alcohols, offering an orthogonal strategy to common acid-labile groups like Boc. The deprotection can be visually tracked by the appearance of the yellow p-nitrophenolate.[6]
This guide will systematically detail the practical and theoretical aspects of working with these powerful chemical tools.
Synthesis and Characterization
The reliable synthesis and rigorous characterization of p-nitrophenyl activated reagents are paramount for reproducible downstream applications.
Synthesis of p-Nitrophenyl Activated Carbamates
A common and straightforward method involves the acylation of an alcohol or amine with p-nitrophenyl chloroformate. This reaction proceeds efficiently to yield the desired activated carbonate or carbamate.
Experimental Protocol: Synthesis of Benzyl p-Nitrophenyl Carbonate
This protocol describes the synthesis of a model p-nitrophenyl carbonate, which can be adapted for other alcohols. The product serves as a protecting group for the alcohol.
-
Reagent Preparation: Dissolve benzyl alcohol (1.0 eq) and pyridine (1.1 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Reaction Initiation: Slowly add a solution of p-nitrophenyl chloroformate (1.05 eq) in anhydrous DCM to the cooled alcohol solution over 30 minutes. The pyridine acts as a base to neutralize the HCl byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield the pure benzyl p-nitrophenyl carbonate as a crystalline solid.[7]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Physicochemical and Spectroscopic Properties
Proper characterization ensures the identity and purity of the synthesized reagent.
| Property | Data | Source |
| Chemical Formula | C₉H₁₀N₂O₄ | [8] |
| Molecular Weight | 210.19 g/mol | [8] |
| Appearance | Typically a white to pale yellow crystalline solid | General Observation |
| p-Nitrophenol λmax | ~317 nm (protonated, acidic/neutral pH) | [9] |
| p-Nitrophenolate λmax | ~400-420 nm (deprotonated, alkaline pH) | [3] |
| FTIR (Urethane) | N-H stretch (~3300 cm⁻¹), C=O stretch (~1710-1730 cm⁻¹) |
Analytical Quantification
Quantitative analysis of p-nitrophenol and its derivatives is crucial for kinetic studies and reaction monitoring. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method.[10]
Key Parameters for HPLC Method Development:
-
Column: A reversed-phase column (e.g., C18) is typically effective.
-
Mobile Phase: An isocratic or gradient system of acetonitrile or methanol and an aqueous buffer (e.g., citrate or phosphate buffer) is common. Ion-pairing agents like tetrabutylammonium bromide can be used to improve the retention of charged species like p-nitrophenyl sulfate.[10]
-
Detection: UV-Vis detection is ideal. For simultaneous detection of p-nitrophenol and its conjugates, a wavelength of 290 nm can be used, while 405 nm is specific for the p-nitrophenolate anion in kinetic assays.[1][10]
Other viable techniques include Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization to increase volatility, and UV-Vis Spectrophotometry for simpler applications.[9][11]
Core Applications & Methodologies
The versatility of this compound and its analogs is best demonstrated through their primary applications.
Chromogenic Substrates for Enzyme Kinetics
The most prominent use of p-nitrophenyl derivatives is in the continuous colorimetric assay of hydrolytic enzymes. The enzymatic cleavage of the urethane or ester bond liberates p-nitrophenol.[1] Under alkaline conditions (typically pH > 8), p-nitrophenol is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color and strong absorbance around 405 nm.[1][3] The rate of color formation is directly proportional to the enzyme's activity.
Causality: The choice of an alkaline buffer is critical. It serves two purposes: 1) it ensures the immediate and complete conversion of the released p-nitrophenol to the chromogenic p-nitrophenolate, and 2) it often provides the optimal pH for the activity of the enzyme being studied (e.g., many lipases and proteases).
Caption: General workflow for an enzyme activity or inhibition assay.
Experimental Protocol: Lipase Activity Assay using a p-Nitrophenyl Ester
This protocol uses p-nitrophenyl butyrate (pNPB) as a substrate but is adaptable for p-NPU or other p-nitrophenyl esters to assay various hydrolases.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 0.1% Triton X-100 to aid in substrate solubility.
-
Enzyme Solution: Prepare a stock solution of the lipase (e.g., 1 mg/mL) in cold assay buffer. Keep on ice and dilute to the desired working concentration just before use.
-
Substrate Stock: Dissolve p-nitrophenyl butyrate in isopropanol or acetonitrile to a concentration of 20 mM.
-
-
Assay Setup:
-
In a 96-well microplate, add 180 µL of assay buffer to each well.
-
Add 10 µL of the enzyme solution (or buffer for the "no enzyme" control).
-
To test inhibitors, add the inhibitor solution at this stage and pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.[3]
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of the substrate stock solution to each well, bringing the final volume to 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to the assay temperature.
-
Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.[3]
-
-
Data Analysis:
-
For each well, plot absorbance versus time. The initial linear portion of the curve represents the initial velocity (V₀).
-
Calculate the slope (ΔAbs/min) of this linear region.
-
Subtract the slope of the "no enzyme" control to correct for spontaneous substrate hydrolysis.
-
Convert the rate from ΔAbs/min to µmol/min/mg of enzyme using the Beer-Lambert law (A = εcl), where ε for p-nitrophenolate is ~18,000 M⁻¹cm⁻¹.
-
Reagents for Carbamate and Urea Synthesis
p-Nitrophenyl carbamates are excellent electrophiles for the synthesis of ureas and other carbamates. They react cleanly with primary and secondary amines, where the amine displaces the p-nitrophenoxide leaving group. This method avoids the use of hazardous reagents like phosgene or isocyanates.[5][12]
Causality: The high reactivity is driven by the electron-poor nature of the carbonyl carbon, which is activated by both the adjacent nitrogen and the strongly electron-withdrawing p-nitrophenoxy group. This makes it highly susceptible to nucleophilic attack by amines.
Caption: Synthesis of ureas via p-nitrophenyl carbamate.
An efficient two-step synthesis of monosubstituted ureas uses 4-nitrophenyl-N-benzylcarbamate. The initial reaction with an amine yields a protected urea, which is then deprotected via hydrogenolysis to give the final product.[5] This strategy is particularly useful for derivatizing complex, water-soluble polyamines like aminoglycoside antibiotics.[5]
Base-Labile Protecting Groups
In multi-step organic synthesis, particularly peptide synthesis, orthogonal protecting groups are essential.[13] p-Nitrophenyl carbonates and carbamates serve as effective base-labile protecting groups for alcohols and amines, respectively.[6] They are stable in neutral and acidic conditions but are readily cleaved under mild basic conditions (e.g., dilute piperidine or aqueous base).[6]
Causality: The orthogonality arises from their distinct cleavage mechanism compared to acid-labile groups (e.g., Boc, tBu) or groups removed by hydrogenolysis (e.g., Z, Bn). This allows for selective deprotection in the presence of other protecting groups. The release of the yellow p-nitrophenolate provides a convenient visual and spectroscopic method to monitor the deprotection reaction, ensuring it proceeds to completion.[6]
Mechanistic Insights into Reactivity
Understanding the chemical principles governing the behavior of p-NPU is key to its effective application.
The Role of the p-Nitrophenyl Leaving Group
The functionality of p-NPU derivatives is dominated by the properties of the p-nitrophenoxy moiety.
-
Electronic Activation: The nitro group is a powerful electron-withdrawing group via both inductive and resonance effects. This withdraws electron density from the urethane/ester carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.
-
Leaving Group Stability: The p-nitrophenoxide anion formed upon cleavage is a relatively weak base and is highly stabilized by resonance, which delocalizes the negative charge across the aromatic ring and the nitro group. A stable leaving group corresponds to a lower activation energy for the substitution reaction.[14]
Hydrolysis and Reaction Kinetics
The hydrolysis of p-nitrophenyl esters and carbamates typically proceeds through a tetrahedral intermediate.[14] Kinetic studies of the alkaline hydrolysis of related p-nitrophenyl esters show that the reaction rate is highly dependent on the solvent composition, indicating significant stabilization of the transition state in polar aprotic solvents like DMSO compared to water.[15]
Caption: Simplified mechanism for base-catalyzed hydrolysis of p-NPU.
For enzymatic reactions, p-nitrophenyl carbamate has been shown to be a substrate for urease with a lower Michaelis constant (Km) than urea itself (0.67 mM vs. 2.0 mM), indicating a higher affinity for the enzyme's active site.[16] The identical maximum velocity (Vmax) for both substrates suggests a common rate-limiting step, proposed to be the release of the first ammonia molecule.[16]
Conclusion and Future Perspectives
This compound and its analogs are indispensable tools in the modern laboratory. Their predictable reactivity, coupled with a simple and robust colorimetric readout, provides an elegant solution for a wide range of applications, from fundamental enzyme kinetics to complex synthetic challenges in drug discovery and materials science. The principles of leaving group activation and stabilization that underpin their utility are fundamental concepts in physical organic chemistry, and their practical application continues to drive innovation.
Future research may focus on developing novel p-nitrophenyl-based reagents with tailored reactivity, solubility, and spectral properties. For instance, modifying the aromatic ring could shift the absorbance maximum of the leaving group, enabling multiplexed assays. Furthermore, the application of these reagents in high-throughput screening, diagnostics, and the development of novel biocompatible materials remains a fertile ground for exploration.
References
- 1. benchchem.com [benchchem.com]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C9H10N2O4 | CID 230135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biosynth.com [biosynth.com]
- 14. mdpi.com [mdpi.com]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. The interaction of p-nitrophenyl carbamate with urease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermodynamic Stability of p-Nitrophenylurethane
Introduction
p-Nitrophenylurethane, systematically known as ethyl N-(4-nitrophenyl)carbamate, is a chemical compound valued in research for its utility in synthetic chemistry and biochemical assays.[1] Its structure features a urethane linkage flanked by an ethyl group and a p-nitrophenyl moiety. The latter group is an excellent chromogenic leaving group, making this compound and related esters useful as substrates for monitoring enzymatic reactions, such as those catalyzed by esterases or lipases.[1] The cleavage of the urethane or ester bond releases the p-nitrophenolate ion, which produces a distinct yellow color under alkaline conditions that can be quantified spectrophotometrically.[1]
Core Degradation Pathways and Mechanistic Considerations
The stability of this compound is primarily dictated by the resilience of its carbamate (urethane) functional group. The principal pathways of non-enzymatic degradation are hydrolysis and thermal decomposition.
Hydrolytic Degradation
Hydrolysis of the urethane bond is the most common degradation pathway in aqueous environments. The reaction is highly dependent on pH. Studies on analogous p-nitrophenyl carbamates and carbonates demonstrate that these molecules are relatively stable in neutral and acidic aqueous solutions but undergo accelerated hydrolysis under basic conditions.[2][3]
The mechanism is a base-catalyzed nucleophilic acyl substitution. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the urethane. This forms an unstable tetrahedral intermediate, which then collapses, cleaving the C-O bond and expelling the p-nitrophenoxide leaving group. p-Nitrophenol is a good leaving group because its conjugate base, the p-nitrophenoxide ion, is stabilized by resonance (pKa ≈ 7.2).[4][5]
Caption: Base-catalyzed hydrolysis of this compound.
This pH-dependent lability is a critical experimental parameter. For instance, in enzymatic assays performed at neutral pH, the spontaneous hydrolysis rate is typically low and can be accounted for by subtracting the rate observed in a no-enzyme control.[5] However, exposure to alkaline buffers or reagents will induce significant non-enzymatic degradation.
Thermal Degradation
Experimental Assessment of Thermodynamic Stability
To ensure experimental integrity, the stability of this compound must be quantified under the specific conditions of use. The following sections provide field-proven, self-validating protocols for determining hydrolytic and thermal stability profiles.
Part A: Determining the pH-Rate Profile for Hydrolytic Stability
The relationship between pH and the rate of hydrolysis is defined by the pH-rate profile, a plot of the logarithm of the observed rate constant (log k_obs) versus pH.[6] Generating this profile is essential for any researcher using this compound in aqueous solutions.
Causality Behind the Experimental Choice: Spectrophotometry
The hydrolysis of this compound conveniently produces the chromophoric p-nitrophenoxide ion. Under basic conditions (pH > 7.2), this ion exhibits a strong absorbance maximum around 405-415 nm, appearing as a distinct yellow color.[1][4] The intensity of this color is directly proportional to the concentration of the released product, allowing for a simple, continuous, and robust method to monitor the reaction kinetics in real-time using a standard UV-Vis spectrophotometer.[2]
Experimental Protocol: Spectrophotometric pH-Rate Analysis
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 7 to 13). Use buffers with low nucleophilicity to avoid buffer-catalyzed reactions (e.g., phosphate for pH 7-8, borate for pH 9-10, and carbonate/bicarbonate for pH 10-11, or NaOH/KCl for pH 12-13). Verify the final pH of each buffer with a calibrated pH meter.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in a water-miscible organic solvent where it is stable, such as acetonitrile or DMSO.
-
Kinetic Measurement: a. Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance for the p-nitrophenoxide ion (determine this by scanning a solution of p-nitrophenol in the highest pH buffer; typically ~410 nm). b. Equilibrate a cuvette containing the desired pH buffer (e.g., 2.9 mL) to a constant temperature (e.g., 25°C or 37°C) within the spectrophotometer's sample holder. c. Initiate the reaction by adding a small volume of the this compound stock solution (e.g., 0.1 mL) to the cuvette. Mix rapidly and thoroughly by inversion. d. Immediately begin recording the absorbance at the chosen wavelength over time. Continue data collection until the reaction approaches completion or for a set period. e. Repeat this process for each pH value in triplicate.
-
Data Analysis: a. For each run, plot Absorbance vs. Time. The initial rate of the reaction is the slope of the linear portion of this curve. b. Convert the initial rate from Absorbance units/min to M/min using the Beer-Lambert law (A = εbc), where 'A' is absorbance, 'ε' is the molar extinction coefficient of p-nitrophenoxide at that specific pH, 'b' is the path length (typically 1 cm), and 'c' is the concentration. c. The observed pseudo-first-order rate constant (k_obs) can be calculated from the initial rate (Rate = k_obs * [p-NPU]₀). d. Plot log(k_obs) vs. pH to generate the final pH-rate profile.
Caption: Workflow for determining the pH-rate profile of this compound.
| pH | Temperature (°C) | Observed Rate Constant, k_obs (s⁻¹) | Half-life, t½ (s) |
| 7.0 | 25 | (Populate with experimental data) | (Populate) |
| 8.0 | 25 | (Populate with experimental data) | (Populate) |
| 9.0 | 25 | (Populate with experimental data) | (Populate) |
| 10.0 | 25 | (Populate with experimental data) | (Populate) |
| 11.0 | 25 | (Populate with experimental data) | (Populate) |
| 12.0 | 25 | (Populate with experimental data) | (Populate) |
| Table 1. Example Data Table for Hydrolytic Stability of this compound. |
Part B: Determining the Thermal Stability Profile and Activation Energy
To predict the shelf-life and define storage conditions, the thermal stability must be assessed. This involves measuring degradation rates at several elevated temperatures and using the Arrhenius equation to calculate the activation energy (Ea) for the degradation process.[7]
Causality Behind the Experimental Choice: Stability-Indicating HPLC
A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the active compound without interference from its degradation products.[8] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose due to its high resolving power. A well-developed HPLC method can separate the intact this compound from its degradation products (like p-nitrophenol and p-nitroaniline), allowing for a precise measurement of its remaining concentration over time.
Experimental Protocol: Isothermal Thermal Stability Analysis via HPLC
-
Develop a Stability-Indicating RP-HPLC Method: a. Forced Degradation: To prove the method is stability-indicating, intentionally degrade this compound under various stress conditions (e.g., acidic, basic, oxidative, high heat). b. Chromatographic Separation: Develop an RP-HPLC method (e.g., using a C18 column with a mobile phase of acetonitrile and water/buffer) that successfully separates the parent peak of this compound from all degradation product peaks. c. Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.[5]
-
Isothermal Kinetic Study: a. Prepare multiple sealed vials of a this compound solution of known concentration in a relevant solvent or buffer system. b. Place the vials in constant-temperature ovens or heating blocks at a minimum of three elevated temperatures (e.g., 60°C, 70°C, and 80°C). c. At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature. d. Quench the degradation reaction immediately by cooling the vial on ice. e. Analyze the sample using the validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
Data Analysis (Arrhenius Plot): a. For each temperature, plot the natural logarithm of the concentration of this compound (ln[p-NPU]) versus time. The slope of this line is the negative of the degradation rate constant (-k). b. Create an Arrhenius plot by plotting the natural logarithm of the calculated rate constants (ln(k)) versus the inverse of the absolute temperature (1/T, in Kelvin). c. The slope of the Arrhenius plot is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K). The activation energy (Ea) can be calculated from this slope. A higher Ea indicates greater thermal stability.[7]
Caption: Workflow for Thermal Stability Analysis using HPLC and Arrhenius Plot.
| Time (hours) | % p-NPU Remaining at 60°C | % p-NPU Remaining at 70°C | % p-NPU Remaining at 80°C |
| 0 | 100 | 100 | 100 |
| 2 | (Populate with experimental data) | (Populate) | (Populate) |
| 4 | (Populate with experimental data) | (Populate) | (Populate) |
| 8 | (Populate with experimental data) | (Populate) | (Populate) |
| 24 | (Populate with experimental data) | (Populate) | (Populate) |
| 48 | (Populate with experimental data) | (Populate) | (Populate) |
| Table 2. Example Data Table for Isothermal Stability Study. |
Practical Recommendations for Storage and Handling
Based on the thermodynamic properties discussed, the following recommendations will ensure the long-term stability and integrity of this compound:
-
Storage Temperature: Store the compound in a cool environment. Refrigeration (2-8°C) is recommended for long-term storage.
-
Atmosphere: Store in a tightly sealed container in a dry, well-ventilated place to protect from moisture, which can initiate hydrolysis.
-
pH: Avoid contact with basic solutions during storage. When preparing solutions, use neutral or slightly acidic buffers (pH < 7) if immediate use is not intended.
-
Solvents: For stock solutions, use dry, aprotic organic solvents like acetonitrile or DMSO where the compound is stable.
Conclusion
The thermodynamic stability of this compound is governed primarily by its susceptibility to base-catalyzed hydrolysis and its resistance to thermal decomposition under normal laboratory conditions. It exhibits good stability in acidic to neutral aqueous media but degrades at an appreciable rate in alkaline environments (pH > 8). A thorough understanding of these characteristics, underpinned by robust experimental validation using spectrophotometric and chromatographic techniques, is essential for any researcher employing this compound. By following the principles and protocols outlined in this guide, scientists and drug development professionals can ensure the accuracy of their experimental data and the proper handling and storage of this valuable research chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cecas.clemson.edu [cecas.clemson.edu]
Methodological & Application
Application Notes and Protocols for p-Nitrophenylurethane in Enzyme Inhibition Kinetics
Introduction: Unveiling Enzyme Mechanisms with p-Nitrophenylurethane
In the intricate world of enzymology, understanding the kinetics of enzyme inhibition is paramount for drug discovery and the elucidation of biological pathways. This compound (pNPU) emerges as a valuable tool for researchers, particularly in the study of serine hydrolases. This carbamate derivative serves as a potent irreversible inhibitor, offering a chromogenic reporter for real-time kinetic analysis.
This guide provides a comprehensive framework for utilizing this compound in enzyme inhibition assays. We will delve into the underlying mechanism of action, provide detailed, field-proven protocols for kinetic analysis, and offer insights into data interpretation. This document is designed for researchers, scientists, and drug development professionals seeking to employ pNPU as a robust tool in their enzymatic studies.
The Chemistry of Inhibition: Mechanism of Action
This compound belongs to the class of carbamate inhibitors, which are known to target serine hydrolases, a broad family of enzymes that includes proteases like chymotrypsin and elastase, as well as esterases and lipases. The inhibitory action of pNPU is a result of the carbamylation of the catalytic serine residue within the enzyme's active site.
The process can be conceptualized as a two-step mechanism:
-
Initial Binding: The inhibitor (I) first binds reversibly to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E·I). This initial binding is governed by the inhibitor's affinity for the active site, characterized by the inhibition constant, KI.
-
Covalent Modification: Following binding, the nucleophilic serine residue in the active site attacks the carbonyl carbon of the urethane. This leads to the formation of a stable, covalent carbamoyl-enzyme intermediate and the release of the chromogenic p-nitrophenolate anion. This inactivation step is characterized by the rate constant, kinact.
The release of the yellow p-nitrophenolate ion, which absorbs light maximally around 405-410 nm, provides a continuous and convenient spectrophotometric handle to monitor the rate of enzyme inactivation.[1]
Visualizing the Mechanism of Irreversible Inhibition
The following diagram illustrates the kinetic scheme for the irreversible inhibition of a serine hydrolase by this compound.
Caption: Kinetic model of irreversible enzyme inhibition by this compound.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for determining the kinetic parameters of enzyme inhibition by this compound. The protocol is designed for a 96-well microplate format for higher throughput, but can be adapted for single cuvette-based spectrophotometers.
I. Determination of the Second-Order Rate Constant (kinact/KI)
The potency of an irreversible inhibitor is best described by the second-order rate constant, kinact/KI, which represents the efficiency of enzyme inactivation.[2][3] This protocol outlines the "progress curve" method to determine this value.
Materials:
-
Purified target enzyme (e.g., α-chymotrypsin)
-
This compound (pNPU)
-
Chromogenic substrate for the target enzyme (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 100 mM NaCl)
-
Anhydrous DMSO (for dissolving pNPU and substrate)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Protocol Workflow:
Caption: Workflow for determining kinact and KI using the progress curve method.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your target enzyme in assay buffer. The final concentration in the assay should be determined empirically but is typically in the nanomolar range.
-
Prepare a stock solution of this compound in anhydrous DMSO. A typical starting stock concentration is 10-100 mM.
-
Prepare a stock solution of the chromogenic substrate in anhydrous DMSO. The final concentration in the assay should be at or below the Km of the enzyme for the substrate to ensure the assay is sensitive to changes in enzyme activity.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions with varying concentrations of pNPU. It is recommended to perform a serial dilution of pNPU. Include a control with no inhibitor (DMSO vehicle control).
-
To each well, add the assay buffer and the corresponding volume of the pNPU stock solution.
-
-
Enzyme Addition and Pre-incubation:
-
Add the enzyme solution to each well to start the pre-incubation. The final volume in each well should be kept constant.
-
-
Reaction Initiation:
-
After a defined pre-incubation period (e.g., 5-10 minutes, this may need optimization), initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed (to the desired assay temperature, e.g., 25°C or 37°C) microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 15-30 minutes.
-
Data Analysis:
-
Plot Progress Curves: For each concentration of pNPU, plot the absorbance at 405 nm as a function of time. You will observe that the rate of the reaction decreases over time, and the rate of this decrease is dependent on the concentration of pNPU.
-
Determine the Observed Rate Constant (kobs): The progress curves should fit to the following equation for slow-binding inhibition:
At = vst + (v0 - vs)/kobs * (1 - e-kobst) + A0
Where:
-
At is the absorbance at time t
-
v0 is the initial velocity
-
vs is the final steady-state velocity
-
kobs is the observed rate constant of inactivation
-
A0 is the initial absorbance
Fit your data to this equation using non-linear regression software to obtain the value of kobs for each pNPU concentration.
-
-
Determine kinact and KI: Plot the calculated kobs values against the corresponding pNPU concentrations. The resulting data should fit a hyperbolic curve described by the following equation:
kobs = kinact * [I] / (KI + [I])
Where:
-
[I] is the concentration of pNPU.
By fitting this equation to your data, you can determine the values for kinact and KI. The ratio of these two values gives the second-order rate constant, kinact/KI.
-
II. IC50 Determination (Time-Dependent Inhibition)
While kinact/KI is the more informative parameter for irreversible inhibitors, determining the time-dependent IC50 can be a useful for initial screening of inhibitors.
Protocol:
-
Follow steps 1 and 2 from the previous protocol to set up a range of pNPU concentrations.
-
Add the enzyme to each well and incubate for a fixed period (e.g., 15, 30, or 60 minutes). It is crucial to keep this incubation time consistent across all experiments for comparable IC50 values.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the initial reaction velocity (v0) by monitoring the linear increase in absorbance at 405 nm over a short period (e.g., 5 minutes).
-
Calculate the percentage of inhibition for each pNPU concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the pNPU concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Note: The IC50 value for an irreversible inhibitor will decrease with increasing pre-incubation time.
Data Presentation: A Comparative Overview
For a hypothetical serine protease, the following table illustrates the kind of data you would generate from these experiments.
| Parameter | Value | Method | Significance |
| KI | 15 µM | Progress Curve Analysis | Represents the initial binding affinity of pNPU to the enzyme. |
| kinact | 0.1 min-1 | Progress Curve Analysis | The maximum rate of enzyme inactivation at saturating inhibitor concentrations. |
| kinact/KI | 6667 M-1min-1 | Calculated | The second-order rate constant, a measure of the inhibitor's efficiency. |
| IC50 (15 min) | 25 µM | Fixed-Time Incubation | Concentration of pNPU causing 50% inhibition after a 15-minute pre-incubation. |
| IC50 (30 min) | 12.5 µM | Fixed-Time Incubation | Demonstrates the time-dependent nature of the inhibition. |
Troubleshooting and Expert Insights
-
Solubility of pNPU: this compound has limited solubility in aqueous solutions. Ensure your DMSO stock concentration is high enough to avoid precipitation in the final assay volume. The final DMSO concentration in the assay should be kept low (typically <5%) and consistent across all wells, including controls, as it can affect enzyme activity.
-
Substrate Interference: If pNPU itself is slowly hydrolyzed by the enzyme, this will contribute to the background signal. It is important to run a control with enzyme and pNPU but without the primary chromogenic substrate to assess this.
-
Non-linear Progress Curves: If the initial phase of the progress curve is not linear even in the absence of the inhibitor, it could be due to substrate depletion or product inhibition. Ensure you are measuring initial velocities.
-
Choosing the Right Substrate Concentration: Using a substrate concentration around the Km value ensures that the assay is sensitive to changes in the active enzyme concentration. If the substrate concentration is too high (saturating), it may compete with the inhibitor for binding to the active site, leading to an underestimation of the inhibitor's potency.
Conclusion
This compound provides a powerful and accessible tool for the kinetic characterization of serine hydrolase inhibitors. The chromogenic nature of its leaving group allows for continuous monitoring of enzyme inactivation, enabling the determination of key kinetic parameters that are crucial for understanding the mechanism of inhibition and for the development of novel therapeutics. By following the detailed protocols and data analysis guidelines presented in this document, researchers can confidently employ pNPU to advance their understanding of enzyme function and inhibition.
References
p-Nitrophenylurethane as a protective agent in solid-phase synthesis
Introduction: The Critical Role of Protecting Groups in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has revolutionized the construction of complex biomolecules and other polymers by anchoring a starting molecule to an insoluble support and sequentially adding building blocks.[1] This methodology simplifies purification, as excess reagents and byproducts are removed by simple filtration and washing.[1] A cornerstone of successful solid-phase synthesis is the strategic use of protecting groups. These are chemical moieties that temporarily block reactive functional groups to prevent unwanted side reactions, thereby ensuring the desired chemical transformation occurs with high selectivity.[2][3] An ideal protecting group should be easy to introduce, stable to the reaction conditions of subsequent steps, and readily removable under specific conditions that do not affect other parts of the molecule.[4]
Among the diverse arsenal of protecting groups, urethane-based functionalities have found significant utility. This guide focuses on a specific and highly valuable protecting agent: p-Nitrophenylurethane . While not as ubiquitous as Fmoc or Boc, this compound and its derivatives offer unique advantages in specific applications, particularly in the context of solid-phase synthesis where linker strategies and side-chain protection demand a high degree of orthogonality.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of this compound as a protective agent, provide detailed protocols for its application, and offer insights into its practical use in a laboratory setting.
Mechanistic Principles: Protection and Deprotection Chemistry
The utility of this compound as a protecting group stems from the electron-withdrawing nature of the p-nitrophenyl group. This substituent significantly influences the reactivity of the urethane linkage, making it susceptible to specific cleavage conditions.
Protection of Functional Groups
The introduction of the this compound protecting group typically involves the reaction of a nucleophilic functional group (e.g., an amine or a hydroxyl group) with a suitable p-nitrophenyl-activated carbonyl compound. For instance, in the context of solid-phase synthesis, a common strategy involves the use of a resin functionalized with p-nitrophenyl carbonate.[5] The nucleophilic attack by the incoming molecule on the activated carbonyl carbon of the resin results in the formation of a stable urethane or carbonate linkage, with the p-nitrophenoxide acting as an excellent leaving group.[5]
Figure 1: General protection scheme using a p-nitrophenyl carbonate activated resin.
Deprotection Strategies
The removal of the this compound protecting group is a critical step and is typically achieved under specific, mild conditions that preserve the integrity of the synthesized molecule. The electron-withdrawing nitro group facilitates cleavage under mildly acidic reducing conditions.[6] A common reagent for this purpose is tin(II) chloride (SnCl₂) in the presence of a proton source like acetic acid.[6] This selective deprotection allows for an orthogonal protection strategy in combination with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[7]
Figure 2: Workflow for the deprotection of p-nitrobenzyl side-chain protecting groups.[6]
Applications in Solid-Phase Synthesis
The unique characteristics of the this compound protecting group lend themselves to several key applications in solid-phase synthesis.
Side-Chain Protection of Amino Acids
A significant application is the protection of reactive side chains of amino acids during solid-phase peptide synthesis (SPPS).[6][8] For amino acids such as lysine (amine), cysteine (thiol), and aspartic/glutamic acid (carboxylic acid), the p-nitrobenzyl (pNB) group, a derivative of the p-nitrophenyl moiety, serves as an effective protecting group.[6] This strategy is compatible with standard Fmoc-based SPPS.[6][7]
| Amino Acid | Functional Group | Protecting Group | Deprotection Conditions |
| Lysine | ε-Amino | p-Nitrobenzyl carbamate | SnCl₂, phenol, HOAc in DMF[6] |
| Cysteine | Thiol | p-Nitrobenzyl thioether | SnCl₂, phenol, HOAc in DMF[6] |
| Aspartic Acid | β-Carboxyl | p-Nitrobenzyl ester | SnCl₂, phenol, HOAc in DMF[6] |
| Glutamic Acid | γ-Carboxyl | p-Nitrobenzyl ester | SnCl₂, phenol, HOAc in DMF[6] |
Table 1: Examples of p-Nitrobenzyl Side-Chain Protection in SPPS.
Linker Strategies for Solid-Phase Synthesis
The p-nitrophenyl carbonate functionality can be incorporated into linkers attached to the solid support. This allows for the immobilization of the first building block through a carbonate or urethane bond.[5] The subsequent cleavage from the resin can be achieved under specific conditions, providing a versatile method for the synthesis of various small molecules and peptides.
Experimental Protocols
The following protocols provide a general framework for the application of this compound-based protecting groups in solid-phase synthesis. It is crucial to optimize these conditions for specific substrates and desired outcomes.
Protocol 1: Immobilization of an α-Hydroxy Acid on p-Nitrophenyl Carbonate Wang Resin
This protocol describes the attachment of an α-hydroxy acid to a commercially available p-nitrophenyl carbonate functionalized Wang resin.[5]
Materials:
-
p-Nitrophenyl carbonate on Wang resin (e.g., 1.2 mmol/g loading)
-
α-Hydroxy acid
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
Suspend the p-nitrophenyl carbonate Wang resin (1 equivalent) in dry DMF and allow it to swell for 10-15 minutes.
-
In a separate vessel, dissolve the α-hydroxy acid (4 equivalents) and DMAP (6 equivalents) in dry DMF.
-
Add the solution of the α-hydroxy acid and DMAP to the swollen resin.
-
Stir the mixture gently under an argon atmosphere at room temperature for 48 hours.
-
Filter the resin and wash it sequentially with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin in vacuo to yield the immobilized α-hydroxy acid.
Protocol 2: Deprotection of p-Nitrobenzyl Side-Chain Protecting Groups
This protocol outlines the procedure for the on-resin deprotection of p-nitrobenzyl (pNB) protecting groups from a synthesized peptide.[6]
Materials:
-
Peptide-on-resin with pNB protected side chains
-
Tin(II) chloride (SnCl₂)
-
Phenol
-
Glacial Acetic Acid (HOAc)
-
N,N-Dimethylformamide (DMF)
-
Benzene sulfinic acid
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-on-resin in DMF.
-
Prepare the deprotection solution: a solution of SnCl₂, phenol, and HOAc in DMF.
-
Treat the resin with the deprotection solution under an inert atmosphere. The reaction progress can be monitored by a suitable analytical method (e.g., HPLC analysis of a cleaved aliquot).
-
Once the deprotection is complete, filter the resin and wash thoroughly with DMF.
-
To remove the yellow by-products associated with the deprotection, treat the resin with a solution of benzene sulfinic acid in DMF.[6]
-
Filter the resin and wash sequentially with DMF and DCM.
-
Dry the resin in vacuo. The peptide with the deprotected side chains is now ready for the next step in the synthesis or for cleavage from the resin.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Immobilization | Insufficient reaction time or stoichiometry of reagents. | Increase the reaction time and/or the excess of the α-hydroxy acid and DMAP. Ensure the use of anhydrous solvents. |
| Incomplete Deprotection | Insufficient reducing agent or reaction time. | Increase the concentration of SnCl₂ and/or the reaction time. Gentle heating may be required, but should be optimized to avoid side reactions. |
| Yellow Discoloration of Resin after Deprotection | Formation of imino quinone reaction products. | Treat the resin with a solution of benzene sulfinic acid in DMF to remove the colored by-products.[6] |
| Side Reactions During Deprotection | Harsh deprotection conditions. | Optimize the deprotection conditions by adjusting the temperature, reaction time, and reagent concentrations to ensure selectivity. |
Table 2: Common Troubleshooting Scenarios.
Conclusion
This compound and its derivatives represent a valuable class of protecting groups for solid-phase synthesis. Their unique cleavage conditions under mild reduction provide an orthogonal strategy that complements traditional acid- and base-labile protecting groups. This allows for the synthesis of complex molecules with multiple functional groups that require differential protection. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully implement this compound-based strategies in their synthetic endeavors, ultimately contributing to advancements in drug discovery and materials science.
References
- 1. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p-Nitrobenzyl side-chain protection for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis - Google Patents [patents.google.com]
- 8. biosynth.com [biosynth.com]
The Synthetic Utility of p-Nitrophenyl Carbamates: A Guide to Application and Protocol
For the modern researcher in synthetic organic chemistry and drug development, the efficient and selective formation of carbamate and urea linkages is of paramount importance. These functional groups are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Among the arsenal of reagents available for their construction, p-nitrophenyl carbamates, and their in situ generation from precursors like p-nitrophenyl chloroformate, stand out as exceptionally versatile and reliable tools. This guide provides an in-depth exploration of their practical applications, supported by detailed protocols and mechanistic insights to empower your synthetic endeavors.
The Chemistry of Activation: Why p-Nitrophenyl?
The efficacy of p-nitrophenyl carbamates as acylating agents stems from the electronic properties of the p-nitrophenoxy group. The strongly electron-withdrawing nitro group (-NO₂) at the para position makes the p-nitrophenoxide a superb leaving group. This activation enhances the electrophilicity of the carbamate carbonyl carbon, rendering it susceptible to nucleophilic attack by amines and alcohols under mild conditions.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (e.g., an amine) attacks the carbonyl carbon of the p-nitrophenyl carbamate, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the stable p-nitrophenoxide anion, driving the reaction to completion. The release of the yellow-colored p-nitrophenoxide can often serve as a visual indicator of reaction progress[1].
Core Application: Synthesis of Carbamates
p-Nitrophenyl carbamates are excellent reagents for the synthesis of other carbamates, a functional group critical in many pharmaceutical compounds and as a protecting group for amines. The general strategy involves the reaction of an alcohol with p-nitrophenyl chloroformate to generate an activated p-nitrophenyl carbonate, which then reacts with an amine.
Application Note:
This two-step, one-pot procedure is advantageous as it avoids the direct use of highly reactive and hazardous isocyanates. The intermediate p-nitrophenyl carbonate is often stable enough to be isolated but is typically used in situ for convenience. The choice of a non-nucleophilic base, such as pyridine or a tertiary amine, is crucial in the first step to neutralize the HCl generated without competing with the alcohol.
Experimental Protocol: Synthesis of an N-Aryl Carbamate
This protocol details the synthesis of a carbamate from an alcohol and an amine, proceeding through a p-nitrophenyl carbonate intermediate.
Materials:
-
Primary or secondary alcohol (1.0 eq)
-
p-Nitrophenyl chloroformate (1.1 eq)
-
Pyridine (1.2 eq)
-
Primary or secondary amine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Sodium Carbonate (Na₂CO₃)
-
tert-Butanol
-
Water
Procedure:
Step 1: Formation of the Activated p-Nitrophenyl Carbonate
-
Dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by TLC until the starting alcohol is consumed.
Step 2: Reaction with the Amine
-
In a separate flask, dissolve the amine (1.0 eq) and Na₂CO₃ (as a base to free the amine if it is a salt) in a mixture of tert-butanol and water.
-
Add the solution of the activated p-nitrophenyl carbonate from Step 1 to the amine solution.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
Core Application: Synthesis of Unsymmetrical Ureas
The synthesis of ureas, particularly unsymmetrical ones, is a frequent challenge in medicinal chemistry. p-Nitrophenyl carbamates provide a robust and versatile platform for accessing these motifs, circumventing the need for often unstable or hazardous isocyanate precursors.
Application Note:
The reaction of a primary or secondary amine with a p-nitrophenyl carbamate provides a direct and high-yielding route to disubstituted ureas. The reaction is driven by the formation of the stable p-nitrophenoxide leaving group. This method is particularly valuable for synthesizing ureas from complex and sensitive amines, including in aqueous environments where isocyanates would readily hydrolyze[2]. The use of a base like triethylamine (TEA) is common to neutralize any acidic protons and to facilitate the nucleophilic attack of the amine.
Experimental Protocol: Synthesis of a Monosubstituted Urea
This protocol outlines a two-step procedure for the synthesis of a monosubstituted urea from an amine, using a benzyl-protected intermediate[2].
Materials:
-
Amine (primary or secondary, 1.0 mmol)
-
4-Nitrophenyl-N-benzylcarbamate (1.0 mmol)
-
Triethylamine (1.0 mmol)
-
Dichloromethane (DCM)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
Step 1: Formation of the N-Benzyl Urea Intermediate
-
Dissolve the amine (1.0 mmol) and triethylamine (1.0 mmol) in DCM (8 mL).
-
Add 4-nitrophenyl-N-benzylcarbamate (1.0 mmol) to the solution.
-
Stir the mixture at room temperature until the 4-nitrophenyl-N-benzylcarbamate is consumed (monitor by TLC).
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the crude N-benzyl urea intermediate.
Step 2: Deprotection to the Monosubstituted Urea
-
Dissolve the crude N-benzyl urea intermediate in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under an atmosphere of hydrogen gas (H₂) at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final monosubstituted urea.
| Amine Substrate | Reaction Time (Step 1) | Overall Yield (2 steps) |
| Cyclohexylamine | 2 h | 93% |
| Piperidine | 1 h | 96% |
| t-Butylamine | 3 h | >90% |
| Aniline | 12 h | 85% |
| Data adapted from Luedtke, N. W., et al.[2] |
Application in Peptide and Peptidomimetic Synthesis
In the realm of peptide science, the urea linkage serves as a valuable non-hydrolyzable amide bond isostere. p-Nitrophenyl carbamates derived from amino acids are key intermediates in the solid-phase synthesis of peptidyl ureas[3].
Application Note:
The synthesis of peptidyl ureas often involves the on-resin reaction of an amine-terminated peptide with an activated p-nitrophenyl carbamate of an incoming amino acid. This method allows for the controlled and sequential incorporation of urea linkages into a peptide backbone. The use of Fmoc-protected amino acid-derived p-nitrophenyl carbamates is common in solid-phase peptide synthesis (SPPS).
Experimental Workflow: Solid-Phase Synthesis of a Dipeptidyl Urea
References
Application Notes and Protocols for Studying Serine Protease Inhibition with p-Nitrophenylurethane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Serine proteases are a ubiquitous class of enzymes with critical roles in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. Understanding the kinetics and mechanism of their inhibition is fundamental to the development of novel drugs. This guide provides a comprehensive protocol for studying the inhibition of serine proteases using p-Nitrophenylurethane, an active site-directed irreversible inhibitor. We will delve into the mechanistic underpinnings of this inhibition, provide a detailed, field-proven experimental protocol, and outline the necessary data analysis to determine key kinetic parameters. This document is designed to equip researchers with the knowledge and tools to confidently and accurately characterize the inhibition of serine proteases.
Introduction: The Significance of Serine Proteases and Their Inhibition
Serine proteases are a large family of enzymes that cleave peptide bonds in proteins, a process fundamental to life.[1] They are characterized by the presence of a highly conserved catalytic triad in their active site, typically composed of aspartate, histidine, and a nucleophilic serine residue.[2] This triad works in concert to hydrolyze peptide bonds with remarkable efficiency. The diverse roles of serine proteases, ranging from digestion and blood coagulation to immunity and apoptosis, also implicate them in numerous diseases, including cancer, thrombosis, and inflammatory disorders.[2] Consequently, the development of specific and potent serine protease inhibitors is a major focus of drug discovery.[3]
Irreversible inhibitors, which form a stable, covalent bond with the enzyme, are a particularly important class of therapeutic agents due to their prolonged duration of action.[4] this compound belongs to the carbamate class of compounds, which are known to act as irreversible inhibitors of serine hydrolases.[5]
The Mechanism of Serine Protease Inactivation by this compound
The inhibition of serine proteases by this compound is a time-dependent, irreversible process that occurs in two steps: an initial reversible binding of the inhibitor to the enzyme's active site, followed by an irreversible chemical reaction that forms a stable covalent bond.
-
Reversible Binding: The inhibitor, this compound ([I]), first binds non-covalently to the active site of the serine protease ([E]) to form a reversible enzyme-inhibitor complex ([E·I]). This initial binding is governed by the inhibitor constant, KI.
-
Irreversible Carbamoylation: The nucleophilic serine residue (Ser-195 in chymotrypsin) in the enzyme's active site then attacks the carbonyl carbon of the urethane. This leads to the formation of a stable, covalent carbamoyl-enzyme adduct ([E-I]) and the release of the chromogenic leaving group, p-nitrophenol. The rate of this irreversible step is defined by the inactivation rate constant, kinact.
The release of p-nitrophenol, which absorbs light at 405 nm, can be monitored spectrophotometrically, providing a convenient method to study the kinetics of this inhibition. However, for kinetic analysis of inhibition, it is more common to monitor the loss of enzyme activity over time using a separate chromogenic or fluorogenic substrate.
Caption: Mechanism of serine protease inactivation by this compound.
Experimental Protocol: In Vitro Inhibition Assay
This protocol is designed for a 96-well microplate format, allowing for efficient determination of inhibition kinetics.
Materials and Reagents
-
Serine Protease: Stock solution of the target enzyme in a suitable buffer.
-
This compound (Inhibitor): Stock solution in an organic solvent such as DMSO.
-
Chromogenic or Fluorogenic Substrate: A substrate for the target serine protease that produces a detectable signal upon cleavage (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide for chymotrypsin).
-
Assay Buffer: A buffer that maintains the optimal pH and ionic strength for the enzyme's activity (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).
-
96-well Microplates: Clear, flat-bottom plates for absorbance measurements or black plates for fluorescence measurements.
-
Microplate Reader: Capable of kinetic measurements at the appropriate wavelength.
-
Multichannel Pipettes
Step-by-Step Methodology
Caption: Experimental workflow for serine protease inhibition assay.
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. It is crucial to maintain a consistent final concentration of the organic solvent (e.g., DMSO) across all wells to avoid solvent effects on enzyme activity.
-
Prepare the working solution of the serine protease in the assay buffer. The concentration should be chosen to give a linear reaction rate over the desired time course.
-
Prepare the working solution of the chromogenic/fluorogenic substrate in the assay buffer. The concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure the assay is sensitive to changes in enzyme activity.
-
-
Plate Setup:
-
Design the plate layout to include wells for:
-
Blank: Assay buffer and substrate only (to measure background signal).
-
No-Inhibitor Control: Enzyme, assay buffer, and substrate (represents 100% enzyme activity).
-
Inhibitor Wells: Enzyme, assay buffer with different concentrations of this compound, and substrate.
-
-
-
Assay Procedure:
-
To each well of the 96-well plate, add the appropriate volume of assay buffer and the corresponding dilution of this compound.
-
To initiate the pre-incubation, add the enzyme working solution to all wells except the blank. Mix gently.
-
Incubate the plate at a constant temperature (e.g., 37°C) for various time points. This pre-incubation allows the inhibitor to react with the enzyme. For a full kinetic characterization, you will run separate experiments with different pre-incubation times.
-
To start the enzymatic reaction, add the substrate working solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in the microplate reader and begin kinetic measurements. Record the absorbance or fluorescence at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
Data Analysis: Unraveling the Kinetics of Irreversible Inhibition
The data analysis for time-dependent irreversible inhibition involves determining the apparent first-order rate constant of inactivation (kobs) at each inhibitor concentration.
-
Plot Progress Curves: For each inhibitor concentration, plot the absorbance/fluorescence signal versus time. The resulting curves will show a decrease in the reaction rate over time as more enzyme is inactivated.
-
Determine Initial Velocities: From the progress curves, determine the initial velocity (vi) for each inhibitor concentration.
-
Calculate the Apparent Rate of Inactivation (kobs): For a given inhibitor concentration, the enzyme activity will decrease exponentially over time. The rate of this decrease is the observed rate of inactivation (kobs). This can be determined by plotting the natural logarithm of the remaining enzyme activity (or reaction velocity) against the pre-incubation time. The slope of this line will be -kobs.
Alternatively, the progress curves can be fitted to the following equation for irreversible inhibition:
P = (v₀ / kobs) * (1 - e-kobs*t)
Where:
-
P is the product concentration at time t
-
v₀ is the initial velocity in the absence of inhibitor
-
kobs is the apparent first-order rate constant of inactivation
-
t is time
-
-
Determine kinact and KI: Plot the calculated kobs values against the corresponding inhibitor concentrations ([I]). The resulting plot should be a hyperbola, which can be fitted to the following equation:
kobs = kinact * [I] / (KI + [I])
Where:
-
kinact is the maximal rate of inactivation at a saturating concentration of the inhibitor.
-
KI is the inhibitor concentration that gives half-maximal inactivation.
At low inhibitor concentrations ([I] << KI), the relationship is linear, and the slope of the line gives the second-order rate constant of inactivation (kinact/KI), which is a measure of the inhibitor's potency.[4][6][7]
-
Representative Data
The following table shows hypothetical data for the inhibition of a serine protease by this compound.
| [this compound] (µM) | kobs (min-1) |
| 0 | 0.00 |
| 5 | 0.08 |
| 10 | 0.15 |
| 20 | 0.25 |
| 40 | 0.38 |
| 80 | 0.50 |
| 160 | 0.60 |
By fitting this data to the hyperbolic equation above, one can determine the values of kinact and KI.
Field-Proven Insights and Troubleshooting
-
Solubility of this compound: This compound may have limited solubility in aqueous buffers. Ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells to avoid artifacts.
-
Substrate Competition: If the substrate concentration is high (>> Km), it can compete with the inhibitor for binding to the active site, leading to an underestimation of the inhibitor's potency. It is recommended to use a substrate concentration at or below the Km.
-
Enzyme Stability: Ensure the enzyme is stable in the assay buffer for the duration of the experiment. A no-inhibitor control should show a linear reaction rate over time.
-
Data Fitting: Use a non-linear regression software package to accurately fit the kobs vs. [I] data to the hyperbolic equation. This will provide the most reliable estimates of kinact and KI.
Conclusion
This application note provides a robust framework for studying the irreversible inhibition of serine proteases by this compound. By understanding the underlying mechanism and following the detailed protocol and data analysis procedures, researchers can accurately determine the kinetic parameters that define the inhibitor's potency. This information is invaluable for the structure-activity relationship studies that drive the development of new and more effective therapeutic agents targeting serine proteases.
References
- 1. Serine protease - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinact / KI Value Determination for Penicillin-Binding Proteins in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of p-Nitrophenylurethane in Reaction Mixtures
Introduction
p-Nitrophenylurethane (p-NPU), also known as ethyl N-(4-nitrophenyl)carbamate, is a versatile chemical compound utilized in various research and development applications.[1] Its structure, featuring a urethane linkage to a p-nitrophenyl group, makes it a valuable tool in biochemical assays and organic synthesis.[1] In enzymatic studies, p-NPU and its analogs serve as chromogenic substrates, where the enzymatic cleavage of the urethane bond releases p-nitrophenol, a colored compound that can be easily quantified.[1] Furthermore, in synthetic chemistry, p-NPU can act as a precursor for more complex molecules, such as N-heterocyclic carbene (NCA) rings.[1]
Given its role in these processes, the accurate quantification of p-NPU in reaction mixtures is crucial for determining reaction kinetics, optimizing reaction conditions, and ensuring product quality. This application note provides detailed protocols for two robust methods for the quantitative analysis of p-NPU: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for direct measurement and UV-Vis Spectrophotometry for indirect quantification through the monitoring of p-nitrophenol release.
Principle of Analysis
The choice of analytical method for p-NPU quantification depends on the specific requirements of the experiment, such as the need for direct or indirect measurement, the complexity of the reaction matrix, and the available instrumentation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique offers high specificity and sensitivity for the direct quantification of p-NPU. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The amount of p-NPU is determined by comparing its peak area to that of a known standard. This method is ideal for complex mixtures where other components might interfere with spectrophotometric measurements.
UV-Vis Spectrophotometry: This method provides a simple and rapid means of indirectly quantifying p-NPU by measuring the formation of its byproduct, p-nitrophenol. In many reactions, particularly enzymatic assays, p-NPU is consumed, leading to the release of p-nitrophenol.[1] In an alkaline solution, p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 400 nm.[2][3] By monitoring the increase in absorbance at this wavelength, the concentration of released p-nitrophenol, and thus the consumption of p-NPU, can be determined.
Method 1: Direct Quantification of this compound by RP-HPLC
This protocol describes a validated RP-HPLC method for the direct determination of p-NPU in a reaction mixture.
Experimental Workflow
Caption: Workflow for the quantitative analysis of p-NPU using RP-HPLC.
Instrumentation and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound (analytical standard)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Protocol
-
Preparation of Mobile Phase: Prepare a mobile phase of acetonitrile and water. The exact ratio may need to be optimized, but a starting point of 60:40 (v/v) acetonitrile:water is recommended. Degas the mobile phase before use.
-
Preparation of p-NPU Standard Stock Solution: Accurately weigh a known amount of p-NPU standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of p-NPU in the samples. A typical range would be 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
At desired time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding an acid or a specific inhibitor).
-
Dilute the sample with the mobile phase to bring the p-NPU concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
Inject the calibration standards, followed by the prepared samples.
-
-
Data Analysis:
-
Integrate the peak area corresponding to p-NPU in the chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of p-NPU in the samples by interpolating their peak areas on the calibration curve.
-
Data Presentation
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Retention Time of p-NPU | ~4.5 min (retention time may vary based on the specific column and system) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Method 2: Indirect Quantification of this compound by UV-Vis Spectrophotometry
This protocol is suitable for reaction systems where p-NPU is consumed to produce p-nitrophenol, such as in enzymatic assays.
Experimental Workflow
Caption: Workflow for the indirect quantitative analysis of p-NPU via p-nitrophenol release using UV-Vis Spectrophotometry.
Instrumentation and Reagents
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
p-Nitrophenol (analytical standard)
-
Alkaline buffer (e.g., 0.1 M Tris-HCl, pH 8.5, or 0.1 M sodium carbonate buffer, pH 11)
-
Solvent for p-nitrophenol stock solution (e.g., ethanol or DMSO)
Protocol
-
Preparation of p-Nitrophenol Standard Stock Solution: Accurately weigh a known amount of p-nitrophenol standard and dissolve it in a small amount of ethanol or DMSO. Then, dilute with the alkaline buffer to a final concentration of 1 mM.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the p-nitrophenol stock solution with the alkaline buffer to cover the expected concentration range of p-nitrophenol in the samples. A typical range would be 10 µM to 200 µM.
-
Sample Preparation:
-
At desired time points, withdraw an aliquot of the reaction mixture.
-
Stop the reaction by adding a quenching agent that does not interfere with the absorbance measurement.
-
Dilute the sample in the alkaline buffer to ensure the formation of the p-nitrophenolate ion and to bring the absorbance within the linear range of the spectrophotometer (typically below 1.5).
-
-
UV-Vis Spectrophotometric Analysis:
-
Set the spectrophotometer to measure absorbance at 400 nm.
-
Use the alkaline buffer as a blank.
-
Measure the absorbance of the calibration standards and the prepared samples.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the p-nitrophenol standards against their known concentrations.
-
Determine the concentration of p-nitrophenol in the samples by interpolating their absorbance on the calibration curve.
-
Assuming a 1:1 stoichiometric release of p-nitrophenol from p-NPU, the concentration of consumed p-NPU is equal to the measured concentration of p-nitrophenol.
-
Data Presentation
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~400 nm |
| Molar Extinction Coefficient of p-Nitrophenolate | ~18,000 M⁻¹cm⁻¹ (in alkaline conditions) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~1 µM |
| Limit of Quantification (LOQ) | ~3 µM |
Method Validation and Data Interpretation
For both methods, it is essential to perform method validation to ensure the reliability of the results. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by the correlation coefficient (R²) of the calibration curve, which should be > 0.99.
-
Accuracy: The closeness of the measured value to the true value. It can be determined by spike and recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In HPLC, this is demonstrated by the resolution of the analyte peak from other peaks. In UV-Vis, potential interfering substances that absorb at 400 nm should be considered.
Troubleshooting
| Issue | Possible Cause | Solution |
| HPLC: No peak or very small peak for p-NPU | - Incorrect injection volume- Sample concentration too low- p-NPU degradation | - Check injector settings- Concentrate the sample or inject a larger volume- Ensure proper sample storage and handling |
| HPLC: Broad or tailing peaks | - Column contamination- Inappropriate mobile phase pH | - Wash the column with a strong solvent- Adjust the mobile phase composition |
| HPLC: Drifting baseline | - Column not equilibrated- Mobile phase composition changing | - Allow sufficient time for column equilibration- Ensure proper mixing and degassing of the mobile phase |
| UV-Vis: High background absorbance | - Turbidity in the sample- Interfering substances | - Centrifuge or filter the sample- Run a sample blank containing all reaction components except p-NPU |
| UV-Vis: Non-linear calibration curve | - Concentrations are too high (outside the linear range)- Instability of p-nitrophenolate | - Dilute the standards and samples- Ensure the pH of the buffer is stable and sufficiently high |
References
Application Notes & Protocols: Advanced Techniques for Covalent Immobilization via p-Nitrophenyl Activated Solid Matrices
Abstract
This comprehensive guide details the principles and protocols for the immobilization of ligands, particularly proteins and peptides, onto solid matrices using p-nitrophenyl activation chemistry. This technique provides a robust and versatile method for creating stable, covalently bound bioconjugates essential for applications ranging from affinity chromatography and enzyme reactors to biosensors and biomedical implants. We will explore the underlying chemical mechanisms, compare various solid supports, and provide detailed, field-tested protocols for the activation of different matrices and the subsequent immobilization of target molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful bioconjugation strategy.
The Chemistry of p-Nitrophenyl Activation for Covalent Immobilization
The immobilization of a biomolecule onto a solid support is a cornerstone of modern biotechnology. The choice of coupling chemistry is paramount, as it dictates the stability, orientation, and retained activity of the immobilized ligand. Activation using p-nitrophenyl moieties, typically via p-nitrophenyl chloroformate (p-NPC), is a well-established method for converting hydroxyl- or amine-rich surfaces into highly reactive intermediates ready for conjugation.[1]
1.1. The Two-Step Reaction Mechanism
The process is conceptually a two-stage reaction:
-
Surface Activation: A solid matrix possessing surface nucleophiles (most commonly hydroxyl groups, -OH) is reacted with an activating agent like p-nitrophenyl chloroformate. This forms a highly reactive p-nitrophenyl carbonate or urethane linkage on the surface. This activated surface is relatively stable under anhydrous conditions, allowing for storage or immediate use.
-
Ligand Coupling: The activated matrix is then introduced to a solution containing the target molecule (e.g., a protein). Primary amines (-NH₂) on the ligand, such as the ε-amine of lysine residues, perform a nucleophilic attack on the activated carbonate/urethane group. This results in the formation of a highly stable, covalent urethane (carbamate) bond, permanently tethering the ligand to the matrix.[2] A key feature of this reaction is the release of p-nitrophenol (pNP) as a leaving group. Since pNP is a chromophore with a distinct absorbance maximum around 400 nm under alkaline conditions, its release can be spectrophotometrically monitored to quantify the progress of the immobilization reaction in real-time.
The chemical pathway is illustrated below:
References
Guide to Active Site Titration of Serine Proteases Using p-Nitrophenyl Carbamates
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Foundational Principles: Beyond Protein Concentration
In protease research, knowing the total protein concentration is often insufficient. The true measure of a protease's potential is its active concentration—the fraction of enzyme molecules capable of catalysis. Denaturation, misfolding, or purification artifacts can render a portion of the enzyme population inactive. Active site titration is a crucial biochemical technique that quantifies only the catalytically competent enzymes in a preparation.
This guide provides a detailed protocol and the underlying rationale for using p-nitrophenyl carbamates as active site titrants for serine proteases. This method offers a robust and direct measure of functional enzyme concentration, which is indispensable for accurate kinetic analysis, inhibitor screening, and ensuring batch-to-batch consistency in enzyme preparations.
The Mechanism: A Stoichiometric Burst of Color
The efficacy of p-nitrophenyl carbamates as titrants hinges on the fundamental catalytic mechanism of serine proteases. The process is a two-step reaction that generates a stoichiometric, easily quantifiable signal.[1][2]
-
Rapid Carbamoylation (The "Burst") : The titrant, a p-nitrophenyl carbamate, acts as a suicide substrate. It binds to the protease's active site. The catalytic serine residue performs a nucleophilic attack on the carbamate's carbonyl carbon. This results in the rapid formation of a stable, covalent carbamoyl-enzyme intermediate and the simultaneous release of one equivalent of p-nitrophenol (pNP).[1][3][4]
-
Slow Decarbamoylation (The "Steady State") : The carbamoyl-enzyme complex is significantly more stable than the natural acyl-enzyme intermediate formed during peptide bond hydrolysis.[2] Its hydrolysis (decarbamoylation) to regenerate the free enzyme is a very slow, often negligible, process.
The key to the titration is that the initial rapid acylation phase, or "burst," releases pNP in a 1:1 stoichiometric ratio with the number of available active sites. By measuring the magnitude of this initial burst of released pNP, which is a distinct yellow chromophore, we can precisely calculate the concentration of active enzyme.[5][6]
Experimental Design & Protocol
This protocol is designed to be a self-validating system. The inclusion of controls and the careful analysis of the resulting kinetic profile ensure the trustworthiness of the final calculated active enzyme concentration.
Materials and Reagents
-
Protease Sample: Purified serine protease with an estimated total protein concentration.
-
Titrant: p-Nitrophenyl N-alkyl carbamate (e.g., p-nitrophenyl N-butylcarbamate). Stock solution prepared in a dry, aprotic solvent like acetonitrile or DMSO to prevent premature hydrolysis.
-
Assay Buffer: A buffer system appropriate for the specific protease's activity and stability (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Spectrophotometer: A UV-Vis spectrophotometer or a 96-well plate reader capable of monitoring absorbance changes at 405-410 nm.[6]
-
Thermostatted Cuvette Holder/Plate Reader: To maintain a constant temperature (e.g., 25°C or 37°C).
Key Experimental Parameters
It is critical to establish and maintain consistent experimental parameters. The molar extinction coefficient of pNP is highly dependent on pH and, to a lesser extent, temperature.[7] It must be determined or referenced for the specific buffer conditions used.
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Wavelength (λ) | 405 - 410 nm | This is the absorbance maximum for the p-nitrophenolate anion, the colored form of pNP. |
| Assay pH | 7.5 - 8.5 | A compromise: must be suitable for enzyme activity while ensuring the released pNP (pKa ≈ 7.15) is ionized for detection.[7] |
| Temperature | 25°C or 37°C | Must be kept constant throughout the assay to ensure consistent reaction rates. |
| Titrant Concentration | >10-fold excess over [E] | Ensures pseudo-first-order kinetics for the burst phase, driving the reaction to completion. |
| Molar Extinction of pNP (ε) | ~18,000 M⁻¹cm⁻¹ at pH 8.0, 410 nm | Crucial for calculation. Must be verified for the exact buffer conditions used. |
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare the assay buffer and allow it to equilibrate to the chosen assay temperature.
-
Prepare a concentrated stock solution of the p-nitrophenyl carbamate titrant (e.g., 10 mM) in anhydrous DMSO.
-
Dilute the protease sample to an estimated concentration of 1-10 µM in the assay buffer.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to read absorbance at 410 nm.
-
Set the temperature of the sample holder to the desired assay temperature (e.g., 25°C).
-
-
Assay Execution:
-
Add the appropriate volume of assay buffer and the diluted enzyme solution to a cuvette. The final volume might be 1 mL for a standard cuvette.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate for 3-5 minutes.
-
Blank the instrument using this enzyme solution.
-
To initiate the reaction, add a small volume of the concentrated titrant stock solution (e.g., 5-10 µL of 10 mM stock) to the cuvette. The final titrant concentration should be in significant excess of the enzyme concentration.
-
Mix rapidly but carefully (e.g., by gentle inversion with parafilm or by pipetting) and immediately begin recording the absorbance at 410 nm every 5-10 seconds for 5-10 minutes.
-
-
Control Experiment (Self-Validation):
-
Repeat the assay in the absence of the enzyme. Add only the titrant to the assay buffer and monitor the absorbance. This measures the rate of spontaneous, background hydrolysis of the titrant, which should be minimal.
-
Data Analysis and Interpretation
The data from the titration experiment is a plot of absorbance versus time, which should exhibit a characteristic biphasic pattern.
-
Plot the Data: Graph the absorbance at 410 nm (A₄₁₀) as a function of time in seconds.
-
Identify the Phases: The plot will show an initial rapid increase in absorbance (the "burst") followed by a much slower, linear increase (the steady-state phase). The slope of this second phase is due to the slow decarbamoylation and any background hydrolysis of the titrant.
-
Extrapolate to Find the Burst:
-
Perform a linear regression on the steady-state (linear) portion of the curve.
-
Extrapolate this line back to time zero (t=0).
-
The y-intercept of this extrapolated line represents the magnitude of the initial burst (ΔA).
-
-
Calculate Active Enzyme Concentration:
-
Use the Beer-Lambert law to calculate the concentration of active enzyme ([E]active):
[E]active = ΔA / (ε × l)
Where:
-
[E]active is the active enzyme concentration in Molarity (M).
-
ΔA is the burst amplitude (the y-intercept from the extrapolation).
-
ε is the molar extinction coefficient of p-nitrophenol under the exact assay conditions (M⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
-
Troubleshooting and Expert Considerations
-
No Burst Observed:
-
Inactive Enzyme: The enzyme preparation may be completely inactive.
-
Incorrect Titrant: The chosen carbamate may not be a suitable substrate for the target protease.
-
Titrant Degraded: The titrant stock may have hydrolyzed due to moisture. Prepare fresh stock.
-
-
Very High Background Slope:
-
Titrant Instability: The titrant may be rapidly hydrolyzing in the assay buffer. This can be checked with the no-enzyme control. A different titrant or buffer conditions may be needed.
-
Contaminating Esterase Activity: The protease preparation may be contaminated with other enzymes that can hydrolyze the titrant.
-
-
Non-Linear Steady-State Phase:
-
Enzyme Instability: The protease may be unstable and losing activity over the course of the assay.
-
Substrate Depletion: Unlikely if the titrant is in large excess, but possible if concentrations were miscalculated.
-
By meticulously following this protocol and understanding the principles behind it, researchers can confidently determine the active concentration of their protease preparations, leading to more accurate and reproducible downstream experiments.
References
- 1. Interaction of lipoprotein lipase with p-nitrophenyl N-alkylcarbamates: kinetics, mechanism, and analogy to the acylenzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active-site titration of serine proteinases acting selectively on cationic substrates by N-alpha-carbobenzoxy-L-arginine p-nitrophenyl ester and N-alpha-carbobenzoxy-L-lysine p-nitrophenyl ester; determination of active enzyme concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scielo.sa.cr [scielo.sa.cr]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Degradation Pathways of p-Nitrophenylurethane in Solution
Introduction
Welcome to the technical support center for p-Nitrophenylurethane (PNU). This guide is designed for researchers, scientists, and drug development professionals who utilize PNU in their experiments and require a deeper understanding of its stability and degradation characteristics in solution. This compound is a valuable reagent, often employed as a building block or an activated intermediate in organic synthesis. However, its urethane linkage is susceptible to cleavage under various conditions, which can lead to inconsistent experimental results, the appearance of artifacts, and challenges in product purification.
This document provides in-depth troubleshooting guides, detailed experimental protocols, and answers to frequently asked questions to help you anticipate, identify, and resolve issues related to PNU degradation. Our approach is grounded in established chemical principles to ensure you can design robust, reproducible experiments.
Core Degradation Pathways
Understanding the primary mechanisms by which this compound degrades is the first step in troubleshooting. The degradation is predominantly a nucleophilic substitution reaction at the carbonyl carbon of the urethane group.
Pathway 1: Hydrolysis
Hydrolysis is the most common degradation pathway for PNU in aqueous or protic solutions. The reaction involves the cleavage of the urethane bond by water. This process is highly dependent on the pH of the solution.
-
Base-Catalyzed Hydrolysis: Under neutral to alkaline conditions (pH > 7), the hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon. This is typically the dominant pathway in buffered solutions used for biological assays. The reaction rate increases significantly with rising pH.[1][2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction can also proceed, though often at a slower rate than base-catalyzed hydrolysis.[2] The mechanism involves protonation of the urethane group, making the carbonyl carbon more susceptible to attack by a weak nucleophile like water.
The primary products of hydrolysis are p-nitrophenol and a carbamic acid intermediate, which is unstable and rapidly decomposes to an amine and carbon dioxide. The formation of the p-nitrophenoxide ion at neutral or alkaline pH results in a distinct yellow color, a characteristic often used to monitor the reaction spectrophotometrically.[1][3]
Caption: General pathway for base-catalyzed hydrolysis of this compound.
Pathway 2: Nucleophilic Attack by Other Reagents
It is critical to recognize that species other than water or hydroxide can act as nucleophiles and attack the PNU molecule. This is a common source of unexpected side reactions, particularly in complex reaction mixtures or buffered systems.
-
Amines: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), can act as nucleophiles, leading to the formation of a new urea derivative and releasing p-nitrophenol.[4] This can compete with the intended reaction and lead to lower yields or incorrect products.
-
Hydroxamates and Oximates: These are potent "alpha-effect" nucleophiles that show enhanced reactivity towards esters and related compounds, exceeding what would be predicted from their basicity alone.[1][5] Their presence in a reaction mixture will significantly accelerate PNU degradation.
Pathway 3: Photodegradation
Aromatic urethanes can be susceptible to degradation upon exposure to UV light.[6] While less common in standard laboratory conditions unless specifically intended, prolonged exposure to direct sunlight or other UV sources can initiate photolytic cleavage. The mechanism can be complex, sometimes involving a photo-Fries rearrangement followed by oxidation, leading to colored byproducts and potential crosslinking.[7]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Q1: My this compound solution is turning yellow upon preparation or during my experiment. What is happening and is it a problem?
Answer: The appearance of a yellow color is a direct indication that the this compound is degrading. The yellow species is the p-nitrophenoxide ion , which is formed when the urethane bond is cleaved and the p-nitrophenol leaving group is deprotonated.[1][8]
-
Causality: This deprotonation readily occurs at a pH near or above the pKa of p-nitrophenol (~7.15). The intensity of the yellow color is proportional to the concentration of the p-nitrophenoxide ion and can be used to quantify the extent of degradation.
-
Is it a problem? Yes. It signifies that your starting material is being consumed before or during your reaction, leading to a lower effective concentration than intended. This will impact reaction kinetics, yield, and stoichiometry.
-
Immediate Actions:
-
Check pH: Measure the pH of your solvent or buffer. If it is neutral or basic, this is the likely cause.
-
Prepare Fresh: Always prepare PNU solutions immediately before use. Avoid storing stock solutions, especially in protic or buffered solvents.
-
Solvent Choice: For stock solutions, use a dry, aprotic solvent like anhydrous Dichloromethane (DCM), Acetonitrile, or THF, and store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
-
Q2: I'm observing inconsistent degradation rates or variable product yields between replicate experiments. What are the likely causes?
Answer: Inconsistent results are typically due to subtle variations in experimental conditions that significantly impact the degradation kinetics.
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Detailed Breakdown:
-
Temperature: Degradation reactions are temperature-sensitive. A difference of even a few degrees can alter the rate.[2] Ensure your reaction vessel is in a precisely controlled thermal environment.
-
pH: As hydrolysis is highly pH-dependent, minor differences in buffer preparation or CO₂ absorption from the air (which can lower the pH of unbuffered solutions) can cause variability. Always use a calibrated pH meter.
-
Buffer Nucleophilicity: If you are using a buffer like Tris, its concentration can directly influence the rate of PNU degradation through nucleophilic attack.[4] If this is not the intended reaction, switch to a non-nucleophilic buffer such as HEPES or phosphate.
-
Light Exposure: If your lab has variable light conditions (e.g., near a window), photodegradation could be a contributing factor.[9] Conduct experiments in a controlled light environment.
-
Q3: I see unexpected peaks in my HPLC or LC-MS analysis. How can I identify them?
Answer: Unexpected peaks usually correspond to degradation products, side-products from reactions with solvent/buffer, or impurities.
-
Strategy for Identification:
-
Run Controls: Analyze a "time-zero" sample immediately after dissolving PNU to identify impurities in the starting material. Run a blank with just your solvent/buffer to rule out system contamination.[10]
-
Analyze Degradation Over Time: Take aliquots from a solution of PNU in your experimental buffer at various time points (e.g., 0, 1, 4, 24 hours). The peaks that grow over time are your degradation products.
-
Mass Spectrometry (MS): The molecular weight from your LC-MS provides the most crucial clue.
-
A peak corresponding to the mass of p-nitrophenol is almost always expected.
-
Look for masses corresponding to the reaction of your PNU's amine component with the buffer (e.g., a Tris-adduct).
-
-
Tandem MS (MS/MS): Fragmenting the unknown peaks can provide structural information to confirm their identity.
-
Consider Dimerization/Secondary Reactions: Primary degradation products can sometimes react further.
-
Analytical & Experimental Protocols
Protocol 1: Kinetic Study of PNU Hydrolysis via UV-Vis Spectrophotometry
This protocol allows for the real-time monitoring of PNU degradation by observing the formation of the p-nitrophenoxide ion.
Objective: To determine the rate of hydrolysis of this compound under specific pH and temperature conditions.
Materials:
-
Calibrated UV-Vis Spectrophotometer with temperature control.
-
Quartz cuvettes (1 cm path length).
-
This compound (PNU).
-
Anhydrous solvent for stock solution (e.g., Acetonitrile).
-
Aqueous buffer of desired pH (e.g., 0.1 M Phosphate buffer, pH 7.4).
-
Calibrated micropipettes.
Procedure:
-
Instrument Setup: Set the spectrophotometer to the desired temperature (e.g., 25°C or 37°C). Set the wavelength to monitor the absorbance of p-nitrophenoxide (typically ~400 nm).
-
Prepare Stock Solution: Prepare a concentrated stock solution of PNU (e.g., 10 mM) in anhydrous acetonitrile. This solution is relatively stable if kept dry and cold.
-
Prepare Reaction Buffer: Fill a cuvette with 1.0 mL of the pre-warmed aqueous buffer. Place the cuvette in the spectrophotometer and allow it to equilibrate thermally.
-
Blank Measurement: Zero the spectrophotometer using the cuvette containing only the buffer.
-
Initiate Reaction: Add a small volume of the PNU stock solution to the cuvette (e.g., 10 µL of 10 mM stock to get a final concentration of 100 µM). Quickly mix by inverting the cuvette with a cap or using a pipette, and immediately start recording the absorbance at 400 nm over time.
-
Data Acquisition: Record data for a sufficient duration to observe a significant change in absorbance. For a pseudo-first-order reaction, this should be at least 2-3 half-lives.
-
Data Analysis: Plot Absorbance vs. Time. The initial rate can be determined from the slope of the linear portion of the curve. The pseudo-first-order rate constant (k_obs) can be calculated by fitting the data to the equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t).
Protocol 2: HPLC-MS Method for Analyzing Degradation Products
Objective: To separate and identify PNU and its degradation products in a solution.
Materials:
-
HPLC system coupled with a Mass Spectrometer (e.g., ESI-Q-TOF).
-
C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample vials.
Procedure:
-
Sample Preparation: Take an aliquot of your reaction mixture at a specific time point. Dilute it with the initial mobile phase composition (e.g., 95% A, 5% B) to an appropriate concentration for analysis. If necessary, quench the reaction by adding acid to lower the pH.
-
HPLC Method:
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp linearly from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Detection: UV detector (e.g., at 270 nm for the nitroaromatic group) and the MS detector.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes. Negative mode is excellent for detecting the p-nitrophenoxide ion. Positive mode is better for the parent PNU and amine-containing products.
-
Scan Range: 100 - 1000 m/z.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Extract the mass spectrum for each peak.
-
Compare the observed masses with the theoretical masses of PNU and expected degradation products (p-nitrophenol, amine fragment, buffer adducts, etc.).
-
Frequently Asked Questions (FAQs)
Q: What are the primary, stable degradation products of this compound hydrolysis? A: The two stable end-products are p-nitrophenol and the corresponding amine (from the other side of the urethane bond), plus carbon dioxide . The initial carbamic acid is a transient intermediate.
Q: What is the best way to store this compound to ensure its stability? A: Store it as a solid in a desiccator at low temperature (e.g., 4°C or -20°C), protected from light and moisture. For solutions, prepare a concentrated stock in a high-purity, anhydrous aprotic solvent (e.g., DCM, ACN) and store under an inert atmosphere at -20°C. Avoid preparing stock solutions in alcohols or aqueous buffers for long-term storage.
Q: How can I intentionally and controllably cleave the this compound group? A: Controlled cleavage can be achieved by adjusting the pH. Adding a mild base (e.g., bringing the pH to 8-9 with a non-nucleophilic base like sodium bicarbonate or using a phosphate buffer) will accelerate hydrolysis in a controlled manner.[2] The reaction can be monitored by the yellow color and quenched by adding acid.
Q: Does the solvent itself affect the degradation rate? A: Absolutely. Protic solvents (water, methanol, ethanol) can participate in the degradation through solvolysis. The polarity of the solvent can also influence the rate by stabilizing or destabilizing the transition state. For maximum stability, use non-nucleophilic, aprotic solvents.
Summary of PNU Stability
| Condition | Factor | Impact on Stability | Recommendation |
| pH | pH > 7 (Alkaline) | Very Unstable. Rapid hydrolysis. | Avoid. Use only for intentional, controlled cleavage. |
| pH ~ 7 (Neutral) | Moderately Unstable. Slow to moderate hydrolysis. | Prepare solutions fresh. Do not store for > few hours. | |
| pH < 7 (Acidic) | Relatively Stable. Hydrolysis is much slower. | A better choice for short-term storage in aqueous media. | |
| Solvent | Aprotic (DCM, ACN, THF) | High Stability. | Recommended for stock solutions and long-term storage. |
| Protic (Water, Alcohols) | Low Stability. | Avoid for storage; use only as a reaction medium. | |
| Buffer | Nucleophilic (Tris, Glycine) | Very Unstable. Buffer participates in degradation. | Avoid unless the buffer-adduct is the desired product. |
| Non-nucleophilic (Phosphate, HEPES) | Stability depends on pH. | Recommended for buffered aqueous reactions. | |
| Temperature | Increased Temperature | Decreased Stability. Rate increases with temp. | Store solutions at low temperatures (-20°C). |
| Light | UV Exposure | Potential for Degradation. | Protect solutions from direct light. |
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. UV-induced photolysis of polyurethanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. reddit.com [reddit.com]
- 9. Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing p-Nitrophenylurethane-Mediated Couplings
Welcome to the technical support center for p-nitrophenylurethane (p-NPU)-mediated coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your experiments.
Introduction to p-NPU Mediated Couplings
This compound (p-NPU) and related p-nitrophenyl (p-NP) activated carbamates and carbonates are versatile reagents for the formation of urea and carbamate linkages, respectively. The electron-withdrawing p-nitrophenyl group makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack by amines and other nucleophiles. This methodology offers an alternative to using phosgene or isocyanates. However, like any chemical transformation, these reactions are not without their challenges. This guide provides a structured approach to troubleshooting and optimizing your p-NPU mediated couplings.
Troubleshooting Guide
This section addresses common issues encountered during p-NPU-mediated coupling reactions in a problem-cause-solution format.
Problem 1: Low or No Product Yield
A low or non-existent yield of the desired product is one of the most frequent challenges. A systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting low-yielding p-NPU coupling reactions.
| Potential Cause | Troubleshooting Steps |
| Inactive or Degraded p-NPU Reagent | The p-NPU reagent can be sensitive to moisture. Ensure it has been stored in a desiccator. It is advisable to use a freshly opened bottle or to test the reagent on a simple, reliable reaction. |
| Poor Nucleophilicity of the Amine | Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[1] For less nucleophilic amines, consider increasing the reaction temperature or using a stronger, non-nucleophilic base to deprotonate the amine. |
| Steric Hindrance | Bulky substituents on either the amine or the p-NPU reagent can significantly slow down the reaction rate. In such cases, prolonged reaction times and elevated temperatures may be necessary.[2] |
| Sub-optimal Base | The choice of base is critical. An inappropriate base may be too weak to sufficiently deprotonate the amine or may introduce side reactions. Screen a variety of bases, both organic (e.g., triethylamine, diisopropylethylamine) and inorganic (e.g., potassium carbonate).[3] |
| Inappropriate Solvent | The solvent can influence the solubility of reactants and the reaction rate. Aprotic polar solvents like THF, DMF, or acetonitrile are often good starting points.[4] |
| Insufficient Reaction Time or Temperature | Some p-NPU couplings can be slow, requiring elevated temperatures and extended reaction times, sometimes up to 40 hours.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Problem 2: Presence of Unexpected Peaks in HPLC/LC-MS (Side Reactions)
The formation of byproducts can consume starting materials and complicate purification.
| Side Product | Cause | Prevention and Mitigation |
| Symmetrical Urea | This can form if the p-NPU reagent reacts with water to form an amine, which then reacts with another molecule of the p-NPU reagent. | Ensure all reactants, solvents, and glassware are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| p-Nitrophenol | This is the expected byproduct of a successful coupling reaction. | p-Nitrophenol is acidic and can typically be removed by a mild aqueous base wash (e.g., 1M Na2CO3) during workup. |
| Products from Reaction with Nucleophilic Bases | Strong, nucleophilic bases like DBU or DBN can attack the electrophilic carbonyl of the p-NPU reagent, leading to adducts or ring-opened products of the base itself.[4] | Use non-nucleophilic bases such as diisopropylethylamine (DIPEA) or proton sponge. If a stronger base is required, consider inorganic bases like potassium carbonate. |
| Hydrolysis of the Product | If the desired carbamate or urea product is labile, it may hydrolyze during aqueous workup. | Minimize the time the product is in contact with aqueous layers, especially if they are basic. Use brine washes to reduce the amount of water in the organic layer before drying. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for a p-NPU mediated coupling with an amine?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the p-nitrophenyl carbamate. This is followed by the departure of the p-nitrophenoxide leaving group, which is stabilized by the electron-withdrawing nitro group. The final products are the desired urea or carbamate and p-nitrophenol.
Caption: Simplified mechanism of p-NPU mediated amine coupling.
Q2: What are the recommended starting conditions for a p-NPU coupling reaction?
A2: A good starting point is to dissolve the amine and 1.1 equivalents of the p-NPU reagent in an anhydrous aprotic solvent like THF or DMF. Add 1.2-1.5 equivalents of a tertiary amine base such as triethylamine or DIPEA. Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If no reaction is observed, gradually increase the temperature.[3][4]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of the starting materials and the formation of the product and the p-nitrophenol byproduct. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. The disappearance of the starting amine and the appearance of the product peak can be tracked over time.
Q4: My amine has other nucleophilic functional groups (e.g., hydroxyl, thiol). Will these interfere with the reaction?
A4: Yes, other nucleophilic groups can compete with the desired amine in reacting with the p-NPU reagent. If you wish to selectively form a urea or carbamate at a specific amine, it is highly recommended to protect other nucleophilic functional groups before the coupling reaction.
Q5: The p-nitrophenol byproduct is difficult to remove during purification. What can I do?
A5: p-Nitrophenol is acidic and can often be removed with a basic aqueous wash during workup. A dilute solution of sodium bicarbonate or sodium carbonate is usually effective.[3] If the byproduct co-elutes with your product during column chromatography, consider using a different solvent system for your chromatography or a different purification technique, such as recrystallization.
Experimental Protocols
General Protocol for p-NPU Mediated Coupling of an Amine
-
To a solution of the amine (1.0 eq) in anhydrous THF (0.1-0.5 M), add the p-nitrophenyl carbamate reagent (1.1 eq).
-
Add triethylamine (1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor the progress by TLC or LC-MS.
-
If the reaction is slow, heat the mixture to 60 °C.[4]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with 1M Na2CO3 solution to remove the p-nitrophenol byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of p-Nitrophenylurethane Chemistry: A Technical Support Guide
For Immediate Release
For researchers, scientists, and drug development professionals utilizing p-Nitrophenylurethane, ensuring the integrity of their experimental outcomes is paramount. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address and mitigate common side reactions encountered during its use. Drawing upon established scientific principles and field-proven insights, this guide aims to empower users to achieve optimal results.
Section 1: Troubleshooting Guide - Identifying and Minimizing Side Reactions
This section addresses specific issues that may arise during the synthesis and application of this compound, offering causative explanations and actionable solutions.
Issue 1: Hydrolysis of this compound Leading to Inconsistent Results
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Question: My reaction yields are lower than expected, and I observe the formation of p-nitrophenol. What is causing this, and how can I prevent it?
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Answer: The presence of water or moisture in your reaction can lead to the hydrolysis of the urethane linkage in this compound.[1] This breaks the molecule down into p-nitrophenol and the corresponding carbamic acid, which is often unstable and decomposes further. The release of the p-nitrophenolate ion can be monitored spectrophotometrically, which, while useful for kinetic studies, indicates the degradation of your starting material in synthetic applications.[2][3]
Causality: The urethane bond is susceptible to nucleophilic attack by water, a process that can be accelerated by changes in pH and temperature.[1][4]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
pH Control: Maintain a neutral or slightly acidic pH, as basic conditions can significantly enhance the rate of hydrolysis.[4]
-
Temperature Management: Perform reactions at the lowest effective temperature to slow the rate of hydrolysis.
-
Issue 2: Formation of Symmetric and Asymmetric Ureas as Byproducts
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Question: During my reaction of this compound with a primary or secondary amine, I am isolating significant amounts of a disubstituted urea. Why is this happening?
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Answer: This side reaction is often due to the reaction of the desired urethane product with another molecule of the amine, or with a contaminating amine. It can also arise from the reaction of p-nitrophenyl isocyanate, a potential precursor or impurity, with amines.[5]
Causality: The carbamate group of the this compound can be susceptible to aminolysis, especially with highly nucleophilic amines or at elevated temperatures. This results in the displacement of the p-nitrophenoxy group and the formation of a more stable urea linkage.
Troubleshooting Protocol:
-
Stoichiometry Control: Use a precise stoichiometry of reactants. An excess of the amine can drive the formation of urea byproducts.
-
Temperature Control: Carry out the reaction at a controlled, and preferably low, temperature to minimize the rate of the competing aminolysis reaction.
-
Order of Addition: Consider adding the this compound solution slowly to the amine solution to maintain a low instantaneous concentration of the urethane and reduce the likelihood of side reactions.
-
Purification of Starting Materials: Ensure the purity of your this compound and the amine to avoid side reactions from impurities.
-
Issue 3: Allophanate and Biuret Formation in Polyurethane Synthesis
-
Question: When using this compound as a monomer in polyurethane synthesis, I observe gelation or the formation of insoluble materials, suggesting cross-linking. What is the likely cause?
-
Answer: The formation of allophanate and biuret linkages can lead to unwanted cross-linking in polyurethane synthesis. These side reactions occur when the isocyanate group (potentially formed in situ or as an impurity) reacts with a urethane or urea linkage, respectively.[6][7]
Causality: The hydrogen on the nitrogen of a urethane or urea group is acidic enough to react with a highly electrophilic isocyanate, leading to the formation of these cross-linked structures. This is often catalyzed by bases and elevated temperatures.
Troubleshooting Protocol:
-
Catalyst Selection: Choose catalysts that selectively promote the urethane-forming reaction over side reactions. Some amine catalysts can be optimized for this purpose.[8]
-
Temperature Management: Maintain strict temperature control throughout the polymerization to prevent the formation of these thermally induced side products.[7]
-
Stoichiometric Ratio: Precise control of the isocyanate-to-hydroxyl ratio is critical to minimize the presence of excess isocyanate that can participate in side reactions.
Workflow for Minimizing Side Reactions
Caption: Troubleshooting workflow for this compound reactions.
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Section 2: Frequently Asked Questions (FAQs)
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Q1: What is the primary application of this compound in research?
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A1: this compound and its derivatives are valuable reagents in biochemical and chemical research. They serve as substrates for enzymes, allowing for spectrophotometric monitoring of enzyme activity through the release of the p-nitrophenolate ion.[2][3] They are also used in the synthesis of other molecules, including as intermediates for polypeptides.[2]
-
-
Q2: How can I confirm the purity of my this compound before use?
-
A2: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of this compound. The expected chemical shifts in NMR and a sharp melting point close to the literature value are good indicators of purity.
-
-
Q3: Are there safer, "greener" alternatives to using p-nitrophenyl-based compounds for urethane synthesis?
-
Q4: Can this compound be used in bioconjugation reactions?
-
A4: While p-nitrophenyl esters are commonly used in bioconjugation, this compound itself is less common. However, related compounds like p-nitrophenyl carbonates are employed for these applications.[10][11] When performing bioconjugation, it is crucial to consider factors like pH, temperature, and the potential for side reactions with amino acid residues to maintain the biological activity of the molecule.[12][13]
Key Reaction Pathways
Caption: Desired vs. Side Reaction Pathways of this compound.
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Section 3: Quantitative Data Summary
| Side Reaction | Key Contributing Factors | Recommended Mitigation Strategy |
| Hydrolysis | Presence of water, non-neutral pH | Strict anhydrous conditions, inert atmosphere, pH control |
| Urea Formation | Excess amine, high temperature | Precise stoichiometry, controlled temperature |
| Allophanate/Biuret | Excess isocyanate, high temperature, basic catalysts | Strict stoichiometry, temperature control, selective catalysis |
This technical guide is intended to provide a foundational understanding of potential side reactions and their mitigation. For specific applications, further optimization of reaction conditions may be necessary.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. benchchem.com [benchchem.com]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. scholars.okstate.edu [scholars.okstate.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
effective purification methods for crude p-Nitrophenylurethane
Technical Support Center: p-Nitrophenylurethane Purification
Welcome to the technical support center for the purification of crude this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification process. As Senior Application Scientists, we aim to provide not just protocols, but the rationale behind them, ensuring both success and understanding in your experimental work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of crude this compound. Each issue is followed by an analysis of potential causes and a step-by-step resolution protocol.
Issue 1: My purified this compound is still yellow. What is the likely impurity and how do I remove it?
Probable Cause: A persistent yellow color in your product is often indicative of contamination with p-nitrophenol .[1] This compound is a common starting material or a hydrolysis byproduct and is itself a yellow solid.[1][2] Its presence suggests that the chosen purification method was not effective at separating it from the target compound.
Resolution Protocol: Targeted Wash & Recrystallization
-
Solvent Trituration (Washing):
-
Place the yellow solid in an Erlenmeyer flask.
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Add a small volume of a solvent in which p-nitrophenol is more soluble than this compound. A cold, dilute aqueous solution of sodium bicarbonate can be effective. p-Nitrophenol is acidic and will be deprotonated to the highly water-soluble sodium p-nitrophenolate, while the urethane remains largely insoluble.
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Stir the slurry vigorously for 15-20 minutes.
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Collect the solid by vacuum filtration, washing it with a small amount of cold water, followed by a cold non-polar solvent like hexane to aid drying.
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Assess the color. If the yellow tint is gone, proceed to dry the product. If it remains, proceed to recrystallization.
-
-
Optimized Recrystallization:
-
Recrystallization is a highly effective method for removing impurities with different solubility profiles.[3]
-
Choose an appropriate solvent. Ethanol or a mixture of ethanol and water is often a good starting point.
-
Dissolve the crude product in the minimum amount of boiling solvent.
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If the solution is still colored, you can add a small amount of activated charcoal to adsorb colored impurities.[4] Boil for a few minutes, then perform a hot filtration to remove the charcoal.[3]
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Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[5]
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Collect the purified crystals by vacuum filtration and wash with a minimal amount of ice-cold solvent.
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Issue 2: During recrystallization, my product "oiled out" instead of forming crystals. What went wrong?
Probable Cause: "Oiling out" occurs when the dissolved solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens for one of two reasons:
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High Impurity Concentration: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid.[5]
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Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of your crude product.[5] The literature melting point for pure this compound is approximately 128-131°C.[1][6]
Resolution Protocol: Correcting Crystallization Conditions
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Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount (10-15%) of additional hot solvent to slightly decrease the solution's saturation.[5]
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Slow Cooling: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This gives the molecules sufficient time to arrange into an ordered crystal lattice.[3]
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Induce Crystallization: If crystals are slow to form, gently scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5] Alternatively, add a "seed crystal" of pure this compound if available.
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Re-evaluate Solvent: If oiling out persists, the solvent is likely unsuitable. Consider a solvent with a lower boiling point or use a solvent pair system (e.g., dissolve in a good solvent like ethanol and add a poor solvent like water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly).[7]
Issue 3: My final yield after purification is very low. How can I improve recovery?
Probable Cause: A low yield can result from several factors during the purification process:
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Using too much solvent during recrystallization, which keeps a significant portion of the product dissolved in the mother liquor.[5]
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Premature crystallization during a hot filtration step (if performed).[5]
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Washing the collected crystals with a solvent that is not sufficiently cold, thereby dissolving the product.[5]
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Multiple, inefficient purification steps.
Resolution Protocol: Yield Optimization
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Minimize Recrystallization Solvent: Use the absolute minimum volume of boiling solvent required to fully dissolve the crude solid. This ensures the solution is saturated upon cooling for maximum recovery.[3]
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Recover from Filtrate: If you suspect a low yield, you can attempt to recover more product from the mother liquor. Reduce the volume of the filtrate by about half using a rotary evaporator or gentle heating, and then re-cool the concentrated solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Proper Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold solvent. This removes residual impurities without significantly dissolving the desired product.[5]
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Workflow Optimization: Consider if a simpler, preliminary purification step could reduce the burden on a more loss-prone step like chromatography. For example, a simple solvent wash to remove a major impurity can improve the efficiency and yield of a subsequent recrystallization.
Purification Workflow Diagram
The following diagram outlines a logical workflow for the purification of crude this compound, guiding the user from initial assessment to the final pure product.
Caption: Decision workflow for purifying crude this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I should know for purifying this compound?
Understanding the physical properties of your compound and potential impurities is crucial for designing an effective purification strategy.
| Property | This compound | p-Nitrophenol (Common Impurity) |
| Molecular Formula | C₉H₁₀N₂O₄[6] | C₆H₅NO₃[2] |
| Molecular Weight | 210.19 g/mol [6] | 139.11 g/mol [8] |
| Appearance | Pale Yellow to Light Yellow Solid[6] | Colorless to slightly yellow solid[2][8] |
| Melting Point | 128-131 °C[1][6] | 113-114 °C[2][8] |
| Solubility | Slightly soluble in Chloroform, DMSO[6] | Very soluble in ethanol, ether; soluble in water (15.6 g/L at 25°C)[8] |
Q2: How do I perform column chromatography for this compound?
Column chromatography is an excellent technique for separating compounds with different polarities.[9][10]
Experimental Protocol: Column Chromatography
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Prepare the Column:
-
Select a column of appropriate size for your sample amount (a general rule is a 20:1 to 100:1 ratio of stationary phase to crude product by weight).
-
Securely plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your starting eluent (a non-polar solvent like hexane or a hexane/ethyl acetate mixture).
-
Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.[10] Drain the excess solvent until it is level with the top of the silica.
-
-
Load the Sample:
-
Dissolve your crude this compound in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate).
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent completely. This creates a "dry load," which results in better separation.
-
Carefully add the dry-loaded sample powder to the top of the column. Add a thin layer of sand on top to protect the surface.
-
-
Elute the Column:
-
Carefully add your eluent to the column. A good starting point for the eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 ratio).
-
Open the stopcock and begin collecting fractions in test tubes.[10]
-
Gradually increase the polarity of the eluent (e.g., move to 7:3, then 1:1 hexane/ethyl acetate) to elute more polar compounds.
-
-
Analyze Fractions:
-
Monitor the separation using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate alongside your crude starting material and a pure standard (if available).
-
Combine the fractions that contain only the pure desired product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.[10]
-
Q3: How can I quickly assess the purity of my fractions and final product?
Thin Layer Chromatography (TLC) is a fast, effective, and inexpensive method to assess purity.
Experimental Protocol: Thin Layer Chromatography (TLC)
-
Prepare the Plate: On a silica-coated TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom. Mark spots for your crude material, your purified product, and any co-spots.
-
Spot the Plate: Dissolve a tiny amount of each sample in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, carefully spot each sample onto its designated mark on the starting line.
-
Develop the Plate: Place a small amount of your chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber with a lid. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Close the chamber.
-
Visualize: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.
-
Analyze: Visualize the spots. This compound and p-nitrophenol are UV-active due to their aromatic rings. View the plate under a UV lamp (254 nm). A pure compound should appear as a single spot. Impurities will appear as separate spots with different Rf values (retention factors).
Troubleshooting Logic Diagram
This diagram provides a logical decision tree for troubleshooting common issues during recrystallization.
Caption: Troubleshooting decision tree for recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Nitrophenylcarbamic acid ethyl ester | 2621-73-0 [chemicalbook.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
strategies to overcome p-Nitrophenylurethane instability in aqueous buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for p-Nitrophenylurethane (p-NPU). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent. We understand the challenges its instability can pose in aqueous environments and have developed this resource to provide in-depth, field-proven strategies to ensure the success and reproducibility of your experiments.
This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. Our goal is to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable in my aqueous buffer?
Answer: this compound is an activated carbamate. The "activation" comes from the p-nitrophenyl group, which is an excellent leaving group. This property makes p-NPU highly reactive and useful for carbamylating nucleophiles like amines or alcohols. However, this same reactivity is the source of its instability in aqueous solutions.
The primary degradation pathway is hydrolysis, where water or, more potently, hydroxide ions (OH⁻) act as nucleophiles, attacking the electrophilic carbonyl carbon of the urethane. This reaction is significantly accelerated at neutral and, especially, alkaline pH.[1][2] The process releases p-nitrophenol, which is often observed as a yellow color in the solution, and an unstable carbamic acid intermediate that rapidly decomposes.
Below is a diagram illustrating the base-catalyzed hydrolysis mechanism.
Caption: Base-catalyzed hydrolysis of this compound.
Q2: My experimental results are inconsistent. Could p-NPU degradation be the cause?
Answer: Absolutely. Inconsistent results are a hallmark of using an unstable reagent without proper controls. If the extent of p-NPU degradation varies between wells, plates, or experimental days, the effective concentration of your reagent changes, leading to poor reproducibility. Factors like minor pH shifts in the media, different incubation times during sample preparation, or temperature fluctuations can all alter the rate of hydrolysis.
Q3: How should I prepare and store p-NPU solutions?
Answer: This is a critical step for success.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Do not use solvents containing reactive nucleophiles (e.g., ethanol, methanol).
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture exposure. Store these aliquots at -20°C or -80°C.
-
Working Solution: This is paramount: Dilute the stock solution into your final aqueous buffer immediately before you add it to your experiment. Never prepare and store aqueous working solutions of p-NPU. The hydrolysis reaction begins the moment it contacts water.
Q4: What is the optimal pH for working with p-NPU, and are there buffers I should avoid?
Answer: There is a fundamental trade-off between p-NPU stability and the conditions required for most biological assays.
-
pH for Stability: p-NPU is most stable in acidic conditions (pH < 6.0) where the concentration of hydroxide ions is low.[1]
-
pH for Activity: Most biological systems require a pH between 7.0 and 8.0.
Your strategy must be to find a compromise. If your system allows, working at a slightly acidic pH (e.g., 6.5) can significantly improve stability. However, the most crucial factor is your choice of buffer substance.
Avoid nucleophilic buffers. Buffers containing primary or secondary amine groups, such as Tris (tris(hydroxymethyl)aminomethane), can directly react with p-NPU, consuming your reagent. Good, non-nucleophilic alternatives are listed in the table below.
Table 1: Buffer Selection Guide for p-NPU Experiments
| Buffer Name | pKa at 25°C | Buffer Type | Recommendation for Use with p-NPU |
|---|---|---|---|
| MES | 6.15 | Good's Buffer | Excellent: Non-nucleophilic, buffers in the ideal stability range. |
| Phosphate (PBS) | 7.20 | Inorganic | Good: Non-nucleophilic, but buffers at a pH where hydrolysis occurs. |
| HEPES | 7.55 | Good's Buffer | Good: Non-nucleophilic, but buffers at a pH where hydrolysis is faster. |
| MOPS | 7.20 | Good's Buffer | Good: Non-nucleophilic alternative to HEPES/Phosphate. |
| Tris | 8.06 | Amine-based | Avoid: Primary amine is nucleophilic and will react with p-NPU. |
| Glycine | 9.60 | Amine-based | Avoid: Contains a reactive amine group. |
Troubleshooting Guide
This guide addresses common problems encountered during experiments with p-NPU. The underlying logic is to first confirm and quantify the instability in your specific system, then take steps to mitigate it.
Caption: Decision workflow for troubleshooting p-NPU instability.
Problem: Low or No Signal in My Assay
-
Plausible Cause: Your p-NPU has completely degraded before or during the assay, leaving no active reagent to participate in the desired reaction.
-
Troubleshooting Steps:
-
Confirm Reagent Integrity: First, run the control experiment described in Protocol 1 to measure the stability of p-NPU in your exact assay buffer and conditions.
-
Prepare Fresh: Discard any previously made aqueous dilutions. Prepare a new working solution from your anhydrous stock immediately before use.
-
Minimize Incubation Time: Reduce the time between adding the p-NPU to the buffer and the start of the measurement. Prepare reagents for one plate or sample set at a time.
-
Temperature Control: Perform all reagent preparation and dilution steps on ice to slow the rate of hydrolysis before the experiment begins.
-
Problem: High Background Signal
-
Plausible Cause: The spontaneous (non-enzymatic or non-cellular) hydrolysis of p-NPU is generating a significant amount of the chromogenic p-nitrophenol product.
-
Troubleshooting Steps:
-
Run a 'No-Enzyme' Control: Always include a control well/tube that contains the buffer and p-NPU but lacks your enzyme, cells, or target molecule.
-
Background Subtraction: The signal from this control represents the rate of spontaneous hydrolysis. Subtract this value from all your experimental measurements.
-
Optimize Conditions: If the background is too high (e.g., >20% of your maximum signal), you must optimize the conditions. Use the workflow diagram above: lower the pH if your system tolerates it, or decrease the reaction temperature.
-
Essential Protocols
Protocol 1: Quantifying p-NPU Stability in Your Experimental Buffer
This protocol is a self-validating system to determine the half-life (t½) of p-NPU under your specific experimental conditions.
Objective: To measure the rate of spontaneous p-NPU hydrolysis by monitoring the increase in absorbance from the p-nitrophenol product.
Materials:
-
Your chosen aqueous experimental buffer.
-
p-NPU stock solution in anhydrous DMSO.
-
Spectrophotometer or plate reader capable of measuring absorbance at ~405 nm.
-
Cuvettes or a clear microplate.
Methodology:
-
Setup: Equilibrate the spectrophotometer and your buffer to the exact temperature of your planned experiment (e.g., 37°C).
-
Blank: Use your experimental buffer to zero the spectrophotometer at 405 nm.
-
Initiate Reaction: Add the p-NPU stock solution to a tube of pre-warmed buffer to achieve the final desired concentration. Mix quickly by inversion. This is time zero (t=0).
-
Measure: Immediately transfer the solution to the cuvette/microplate and begin recording the absorbance at 405 nm. Take readings every 30-60 seconds for a period that is at least twice your planned experimental duration.
-
Data Analysis:
-
Plot Absorbance (405 nm) vs. Time (minutes).
-
The slope of the initial linear portion of this curve represents the rate of spontaneous hydrolysis.
-
To calculate the half-life, you will need to determine the maximum absorbance (A_max), which corresponds to 100% hydrolysis. This can be achieved by adding a small amount of strong base (e.g., 1 M NaOH) to a parallel sample to force complete hydrolysis.
-
The time it takes for the absorbance to reach 50% of A_max is the half-life (t½).
-
Interpretation: For reliable results, the half-life of p-NPU should be at least 5-10 times longer than the total duration of your experiment.
Summary of Key Recommendations
Table 2: Core Strategies for Overcoming p-NPU Instability
| Factor | Impact on Stability | Recommended Action |
|---|---|---|
| pH | High pH (>7) dramatically accelerates hydrolysis. | Use the lowest pH your biological system can tolerate, ideally between 6.0-7.0. |
| Buffer Choice | Nucleophilic buffers (e.g., Tris) react directly with p-NPU. | Use non-nucleophilic buffers like MES, HEPES, or Phosphate. |
| Temperature | Higher temperatures increase the rate of hydrolysis. | Prepare reagents on ice. Run assays at the lowest feasible temperature. |
| Solution Prep | p-NPU degrades rapidly in aqueous solutions. | Prepare concentrated stocks in anhydrous DMSO. Dilute into buffer immediately before use. |
| Controls | Spontaneous hydrolysis can create a high background signal. | Always run a parallel "no-enzyme" or "no-cell" control and subtract its signal. |
| Validation | Stability is highly dependent on specific conditions. | Before starting a large experiment, always measure the p-NPU half-life in your system using Protocol 1. |
References
Technical Support Center: Enhancing p-Nitrophenylurethane Solubility for Biological Assays
Welcome to the technical support center for p-Nitrophenylurethane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the solubility of this compound in biological assays. Poor solubility can be a significant hurdle, leading to inaccurate and irreproducible results. This document offers a structured, question-and-answer-based approach to address common challenges, underpinned by scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern in biological assays?
This compound, also known as ethyl N-(4-nitrophenyl)carbamate, is a chemical compound used in various research applications, including as a substrate or probe in biochemical and enzymatic assays.[1] Its structure, containing a urethane linkage and a nitrophenyl group, makes it susceptible to hydrolysis, which releases p-nitrophenol. The formation of the yellow p-nitrophenolate ion under alkaline conditions allows for convenient spectrophotometric monitoring of reaction kinetics.[2]
The primary concern with this compound is its limited solubility in aqueous buffers commonly used in biological experiments. This poor solubility can lead to several issues:
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Precipitation: The compound may precipitate out of solution when a concentrated stock is diluted into an aqueous assay buffer, leading to inaccurate concentrations.
-
Inaccurate Results: Undissolved particles can interfere with absorbance readings and lead to an underestimation of enzymatic activity or other biological effects.
-
Irreproducibility: Inconsistent solubility between experiments can be a major source of variability and poor reproducibility.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
Based on available data, this compound is slightly soluble in chloroform and Dimethyl Sulfoxide (DMSO).[3] For biological assays, DMSO is the preferred organic solvent due to its miscibility with water and its ability to dissolve a wide range of organic compounds.[4] Other polar aprotic solvents like dimethylformamide (DMF) may also be effective.[5]
When preparing a stock solution, it is crucial to start with a high-purity, anhydrous solvent to minimize premature degradation of the compound.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue with hydrophobic compounds. Here are several strategies to overcome precipitation:
-
Optimize the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a certain percentage is often necessary to maintain compound solubility.[6][7] For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[6] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Use Co-solvents: In some cases, a mixture of solvents can improve solubility. For instance, mixtures of isopropanol and acetonitrile have been used to dissolve similar p-nitrophenyl esters.[8] However, the compatibility of co-solvents with your specific assay system must be validated.
-
Gentle Warming and Sonication: Briefly warming the solution or using a sonicating water bath can help dissolve the compound.[9] However, be cautious with heat as it can accelerate the degradation of heat-labile compounds.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High background absorbance in the absence of enzyme/cells. | 1. Spontaneous Hydrolysis: this compound, like other p-nitrophenyl esters and carbamates, can undergo spontaneous hydrolysis in aqueous solutions, especially at neutral to alkaline pH.[2][10] 2. Contaminated Reagents: The this compound stock or buffer components may be contaminated with a hydrolytic enzyme or be at an incorrect pH. | 1. Run a Substrate Blank: Always include a control containing the substrate in the assay buffer without the enzyme or cells. Incubate under the same conditions and subtract the background absorbance from your experimental readings.[11][12] 2. Prepare Fresh Solutions: Prepare fresh this compound stock solutions and assay buffers before each experiment.[3] 3. Optimize pH: If possible, perform the assay at a slightly acidic pH to minimize spontaneous hydrolysis, but ensure the pH is compatible with your biological system. |
| Inconsistent or non-reproducible results. | 1. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or may be precipitating upon dilution. 2. Stock Solution Degradation: this compound stock solutions, especially if not stored properly, can degrade over time. | 1. Verify Solubilization: Visually inspect your stock and working solutions for any particulates. Consider filtering the stock solution through a 0.22 µm syringe filter. 2. Proper Stock Solution Storage: Aliquot your DMSO stock solution into single-use vials and store them at -20°C or -80°C, protected from light and moisture.[12] Avoid repeated freeze-thaw cycles. |
| Low or no detectable signal (e.g., no color change). | 1. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme or biological process being studied.[13][14] 2. Inhibition by Solvent: The concentration of DMSO or other co-solvents in the final assay volume may be inhibiting the enzyme or cellular activity. 3. Degraded Substrate: The this compound may have completely hydrolyzed prior to the start of the assay. | 1. Optimize Assay Parameters: Systematically vary the pH, temperature, and buffer components to find the optimal conditions for your assay.[13] 2. Titrate DMSO Concentration: Determine the highest concentration of DMSO that does not inhibit your system and ensure your final assay concentration is below this level.[15] 3. Use Freshly Prepared Substrate: Always prepare the this compound working solution immediately before use. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicating water bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the tube vigorously until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into single-use amber vials to protect from light. Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for an Enzymatic Assay Using this compound
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Assay buffer (pH and composition optimized for the enzyme of interest)
-
Enzyme solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare Working Solutions:
-
Dilute the enzyme to the desired concentration in the assay buffer.
-
Prepare the this compound working solution by diluting the DMSO stock into the assay buffer immediately before use. The final concentration will need to be optimized for your specific enzyme (a common starting point is in the low millimolar range). Ensure the final DMSO concentration in the assay is below the inhibitory level for your enzyme.
-
-
Set up Assay Plate:
-
Test Wells: Add the enzyme solution to the wells.
-
Substrate Blank Wells: Add assay buffer without the enzyme to control for spontaneous hydrolysis.
-
Vehicle Control Wells: Add the enzyme solution and the equivalent volume of DMSO (without this compound) to control for solvent effects.
-
-
Initiate Reaction: Add the this compound working solution to all wells to start the reaction.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 405-410 nm at regular time intervals (e.g., every 30-60 seconds) for a set duration.
-
Data Analysis:
-
Subtract the absorbance of the substrate blank from the test wells at each time point.
-
Plot the corrected absorbance versus time. The initial linear portion of the curve represents the initial reaction velocity.
-
Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of p-nitrophenol at the specific pH of your assay to convert the rate of change in absorbance to the rate of product formation.
-
Visualizations
Logical Workflow for Solubility Enhancement
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uspnf.com [uspnf.com]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nrel.colostate.edu [nrel.colostate.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Kinetic Studies with p-Nitrophenylurethane
Welcome to the technical support center for researchers utilizing p-Nitrophenylurethane (pNPU) in enzymatic kinetic studies. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established biochemical principles. As a chromogenic substrate, pNPU offers a powerful tool for studying specific hydrolases, but its unique properties present distinct challenges compared to more common p-nitrophenyl esters.
This document provides editorial control to address the specific nuances of working with pNPU, moving beyond rigid templates to offer practical, field-tested insights. Our focus is on ensuring the scientific integrity and trustworthiness of your results through self-validating experimental design.
Section 1: Foundational Challenges & Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when developing a kinetic assay with this compound.
FAQ 1: My blank (no enzyme) control shows high and drifting absorbance. What is the primary cause?
Answer:
This is the most critical issue to resolve and is almost always due to the spontaneous, non-enzymatic hydrolysis of this compound . The urethane (carbamate) bond, while generally more stable than an ester bond, is susceptible to hydrolysis, particularly under non-neutral pH conditions. This reaction releases p-nitrophenol, the same chromophore generated by your enzyme, leading to a high background signal that compromises your assay's sensitivity and accuracy.
Causality Explained:
-
pH-Dependence: The rate of spontaneous hydrolysis is highly dependent on the pH of your assay buffer. Alkaline conditions (pH > 8.0) significantly accelerate the hydrolysis of p-nitrophenyl esters and related compounds[1]. You must characterize this effect for pNPU in your specific buffer system.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including spontaneous hydrolysis. Running assays at elevated temperatures (e.g., >37°C) without proper controls can exacerbate background signal[1].
-
Buffer Components: Certain buffer species can act as nucleophiles and contribute to the breakdown of the substrate.
To ensure your results are valid, you must first quantify the rate of spontaneous hydrolysis under your exact assay conditions and confirm that the enzyme-catalyzed rate is significantly higher.
FAQ 2: I am struggling to achieve a stable, homogenous solution of this compound in my aqueous assay buffer. What is the recommended solubilization protocol?
Answer:
Like most p-nitrophenyl derivatives, pNPU has poor aqueous solubility. Incorrectly prepared substrate solutions lead to precipitation, inconsistent results, and artifactual kinetics. A multi-step approach using an organic co-solvent is required.
Causality Explained:
The hydrophobic nature of the nitrophenyl group and the urethane linkage limits water solubility. Simply adding the solid to buffer will result in an insoluble suspension, not a true solution suitable for kinetic analysis.
Recommended Protocol:
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the pNPU in a water-miscible organic solvent to create a high-concentration stock solution (e.g., 10-50 mM).
-
Dilute into Assay Buffer: For the experiment, dilute a small volume of the organic stock solution into the aqueous assay buffer to achieve the final desired concentration.
-
Critical Step: Add the stock solution to the buffer while vortexing vigorously to prevent precipitation.
-
Final Co-solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <5% v/v) and is kept consistent across all experiments, as it can affect enzyme structure and activity.
-
If precipitation still occurs, the addition of a non-ionic detergent like Triton X-100 (e.g., 0.1-0.5% v/v) to the assay buffer can help create a stable emulsion, though its effect on enzyme activity must also be tested[3][4].
FAQ 3: My reaction progress curve is non-linear almost immediately. What are the likely reasons?
Answer:
A linear reaction rate (initial velocity) is fundamental to Michaelis-Menten kinetics. If your curve is flattening prematurely, it points to one of several issues:
Causality Explained:
-
Rapid Substrate Depletion: This occurs if the enzyme concentration is too high or the substrate concentration is too low (near or below the enzyme's Kₘ). The reaction slows as the substrate is consumed.
-
Product Inhibition: The accumulation of reaction products (p-nitrophenol or the corresponding amine/aniline) can bind to the enzyme and inhibit its activity, causing the rate to decrease[5].
-
Enzyme Instability: The enzyme may be unstable under the chosen assay conditions (pH, temperature, co-solvent), losing activity over the course of the measurement.
To resolve this, you must operate within the "initial velocity" phase of the reaction. This is typically defined as the period where less than 10% of the substrate has been consumed.
Section 2: Troubleshooting Workflows & Protocols
This section provides structured experimental plans to diagnose and solve the challenges outlined above.
Workflow 1: Diagnosing and Mitigating High Background Signal
This workflow systematically identifies the source of non-enzymatic color generation.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Real-Time HPLC Monitoring of p-Nitrophenylurethane Reactions
Welcome to the technical support center for monitoring p-Nitrophenylurethane (PNPU) reactions. As a Senior Application Scientist, I have designed this guide to provide practical, field-tested solutions to common challenges encountered during real-time reaction analysis by High-Performance Liquid Chromatography (HPLC). This resource combines troubleshooting guides and frequently asked questions (FAQs) to empower you, whether you are in research, process development, or quality control.
Section 1: Frequently Asked Questions (FAQs) - Getting Started
This section addresses foundational questions for setting up your real-time monitoring experiment.
Question: What is a reliable starting HPLC method for monitoring a this compound synthesis?
Answer: A robust starting point for separating this compound from its common precursors (e.g., p-nitrophenol and an isocyanate) is a Reverse-Phase HPLC (RP-HPLC) method. The significant polarity difference between the starting materials and the urethane product allows for excellent separation on a C18 column.[1][2]
Here is a typical set of starting parameters:
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the reactants and product. A 5 µm particle size is a good balance between efficiency and backpressure.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid helps to protonate silanol groups on the silica backbone, reducing peak tailing for polar analytes.[2] Formic acid is volatile, making it suitable for LC-MS applications if needed.[3] |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile is a common organic modifier with a low UV cutoff and lower viscosity than methanol, resulting in lower backpressure.[2] |
| Gradient | 30% B to 90% B over 10 min | A gradient is essential for reaction monitoring as it ensures elution of both polar starting materials and the more non-polar product within a reasonable timeframe. This starting gradient can be optimized based on initial results. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive pressure. |
| Column Temp. | 30 °C | Using a column oven ensures retention time stability by eliminating fluctuations from ambient temperature changes.[4] |
| Detector | UV/Vis or DAD at 270 nm | The p-nitrophenyl group is a strong chromophore. A Diode Array Detector (DAD) is highly recommended as it allows you to monitor multiple wavelengths and check for peak purity.[5][6] |
| Injection Vol. | 5-10 µL | Keep the injection volume low to prevent column overloading, which can cause peak distortion. |
Question: How should I prepare my reaction samples for real-time HPLC analysis?
Answer: Proper sample preparation is critical for protecting your HPLC system and ensuring data accuracy.[7][8] The goal is to immediately stop the reaction (quench), dilute the sample into the analytical range, and remove any particulates.
Expert Tip: The choice of diluent is crucial. Ideally, dissolve your sample in a solvent that is weaker than or identical to your initial mobile phase composition to avoid peak distortion. For the method above, a mixture of water and acetonitrile mimicking the 30% B starting condition would be an excellent choice.
Question: My reaction is heterogeneous. How does that change my sampling approach?
Answer: Monitoring heterogeneous reactions (e.g., those with a solid-phase reagent or catalyst) requires ensuring that you are sampling only the liquid phase. Automated online monitoring systems can use specialized filters to prevent probe fouling.[9] For manual sampling, it is critical to either stop agitation and allow solids to settle before drawing an aliquot or to immediately centrifuge the quenched sample before filtration.
Section 2: Troubleshooting Guide
This section is formatted to quickly diagnose and resolve common issues you may encounter.
Chromatographic Peak Shape Problems
Question: Why are my peaks tailing, and how can I fix it?
Answer: Peak tailing, where a peak has an extended trailing edge, is a frequent issue that compromises quantification.[10]
| Common Cause | Explanation | Recommended Solution |
| Column Overload | Injecting too much sample mass saturates the stationary phase, leading to a non-ideal distribution of the analyte. | Dilute your sample further. If sensitivity is an issue, consider using a column with a wider internal diameter. |
| Secondary Interactions | Residual, un-capped silanol groups on the silica support can interact with polar functional groups on your analytes (like the urethane's N-H). | 1. Adjust Mobile Phase pH: Ensure the 0.1% formic acid is correctly prepared. An acidic mobile phase suppresses silanol activity.[11] 2. Use a Modern Column: Employ a column with advanced end-capping technology designed to minimize silanol interactions. |
| Contaminated Guard Column | The guard column is designed to trap contaminants but can itself become a source of peak distortion if not replaced. | Replace the guard column. This is a simple and cost-effective first step before replacing the analytical column.[12] |
| Column Void | A void or channel has formed at the head of the column due to pressure shocks or dissolution of the silica bed. | Reverse and flush the column (check manufacturer's instructions first). If the problem persists, the column must be replaced.[13] |
Question: My product peak is fronting (leading edge is sloped). What does this mean?
Answer: Peak fronting is less common than tailing and is often caused by injecting the sample in a solvent that is significantly stronger than the mobile phase.[10] This causes the analyte to move through the top of the column too quickly before proper partitioning can occur.
Solution: Prepare your final sample dilution in a solvent that is weaker than or matches the initial mobile phase conditions (e.g., 30% Acetonitrile / 70% Water).
Baseline and Retention Time Issues
Question: I'm seeing significant baseline noise or drift. What are the likely causes?
Answer: An unstable baseline can make integration of small peaks difficult and unreliable.
Question: My retention times are shifting from one injection to the next. How can I improve reproducibility?
Answer: Unstable retention times are a critical problem for real-time monitoring, as they prevent accurate peak identification and integration over time.[14]
| Common Cause | Explanation | Recommended Solution |
| Temperature Fluctuation | The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. Small changes in lab temperature can cause drift. | Always use a thermostatted column compartment and set it to a value slightly above the highest expected ambient temperature (e.g., 30-35 °C).[4] |
| Inconsistent Mobile Phase | If using an online mixer, small inconsistencies in pump proportioning can lead to shifts. If preparing manually, errors in measurement can cause run-to-run variation. | 1. Pre-mix Solvents: For isocratic methods, always pre-mix the mobile phase. For gradients, ensure the pump's mixing performance is adequate.[15] 2. Degas Thoroughly: Ensure mobile phases are properly degassed to prevent bubble formation in the pump heads, which causes flow rate fluctuations.[14] |
| Column Equilibration | The column's stationary phase needs to fully equilibrate with the initial mobile phase conditions before each injection. This is especially true for gradient methods. | Ensure your method includes a sufficient post-run equilibration time (typically 5-10 column volumes).[4] |
| Pump Malfunction | Worn pump seals or faulty check valves can lead to an inconsistent flow rate, which directly impacts retention times. | Check for pressure fluctuations. If the pressure is unstable, it may indicate a need for pump maintenance.[14] |
Section 3: Protocols and Methodologies
Protocol 1: Initial HPLC Method Setup and System Suitability
This protocol ensures your HPLC system is performing correctly before you begin monitoring your reaction.
Objective: To set up the HPLC method and verify system performance using a standard mixture.
Materials:
-
HPLC-grade water, acetonitrile, and formic acid.
-
Reference standards for p-nitrophenol and this compound.
-
Calibrated volumetric flasks and pipettes.
-
HPLC system with C18 column, UV/DAD detector, and column oven.
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas for 15 minutes using an ultrasonic bath or online degasser.[16]
-
-
Prepare System Suitability Solution:
-
Accurately weigh and dissolve reference standards of a key reactant (e.g., p-nitrophenol) and the product (this compound) in a suitable solvent (e.g., 50:50 ACN:Water) to a concentration of ~10 µg/mL each.
-
-
Set Up HPLC Method:
-
Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Program the HPLC parameters as listed in the table in Section 1.
-
Equilibrate the system by running the pump at the initial gradient conditions (30% B) for at least 20 minutes or until a stable baseline is achieved.
-
-
Perform System Suitability Injections:
-
Inject the System Suitability Solution five consecutive times.
-
-
Evaluate Performance:
-
Resolution (Rs): The resolution between the p-nitrophenol and this compound peaks should be > 2.0.
-
Tailing Factor (Tf): The tailing factor for each peak should be between 0.9 and 1.5.
-
Reproducibility (%RSD): The relative standard deviation of the peak areas and retention times for the five replicate injections should be < 2.0%.
-
Acceptance Criteria: If all criteria are met, the system is ready for real-time reaction monitoring. If not, proceed to the troubleshooting section of this guide.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of p-((p-Nitrophenyl)thio)toluene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 6. b-ac.co.uk [b-ac.co.uk]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ijprajournal.com [ijprajournal.com]
- 13. lcms.cz [lcms.cz]
- 14. labcompare.com [labcompare.com]
- 15. fishersci.pt [fishersci.pt]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Purification Strategies for Syntheses Involving p-Nitrophenylurethane
A Senior Application Scientist's Guide to Troubleshooting and Removal of Unreacted Materials and Byproducts
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the purification challenges associated with reactions utilizing p-Nitrophenylurethane. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to resolve common and complex purification issues. We will focus on the efficient removal of the primary contaminants: unreacted this compound and its common, often vibrant yellow byproduct, p-nitrophenol (PNP).
Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common initial questions and helps you diagnose the state of your reaction mixture, guiding you toward an effective purification strategy.
Q1: What are the most likely impurities in my crude reaction mixture?
A1: In a typical reaction involving this compound as an electrophilic partner, you should anticipate three main classes of impurities:
-
Unreacted this compound: The starting material itself. Its removal is critical for product purity.
-
p-Nitrophenol (PNP): This is the most common and conspicuous byproduct, formed upon the successful reaction (or hydrolysis) of the urethane.[1][2] Due to its conjugated system, it imparts a strong yellow color to the reaction mixture, even at low concentrations.
-
Excess Nucleophile/Other Reagents: If you used an excess of a nucleophile (e.g., an amine or alcohol) to drive the reaction to completion, this will also be a major component of the crude mixture.
Q2: My entire reaction mixture is bright yellow. What is this, and is it a problem?
A2: The yellow color is the signature of the p-nitrophenolate anion or p-nitrophenol (PNP). Its presence is actually a good preliminary indicator that your this compound has reacted. However, it is a critical impurity that must be removed. PNP is a highly toxic and persistent compound that can interfere with downstream applications and biological assays.[3]
Q3: How do I select the best purification strategy from the start?
A3: The optimal strategy depends on the properties of your desired product, particularly its polarity, solubility, and stability. A multi-step approach is often necessary. The decision-making process can be visualized as a workflow, starting with the simplest, most cost-effective methods first.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide 1: Liquid-Liquid Extraction
Extraction is the first line of defense, particularly for removing the acidic p-nitrophenol.
FAQ: How can a simple wash remove the yellow p-nitrophenol?
A: The hydroxyl group on p-nitrophenol is acidic, with a pKa of approximately 7.15.[4] By washing your organic solution with a mild aqueous base (e.g., sodium bicarbonate or sodium carbonate), you deprotonate the phenol. The resulting sodium p-nitrophenolate salt is highly ionic and therefore preferentially partitions into the aqueous layer, effectively extracting it from your organic phase.[5]
Protocol: Basic Aqueous Wash for p-Nitrophenol Removal
-
Preparation: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: NaHCO₃ is a weak base, sufficient to deprotonate PNP without hydrolyzing most sensitive functional groups on your desired product.
-
-
Mixing: Stopper the funnel and invert it gently several times, venting frequently to release any CO₂ pressure that may build up. Vigorous shaking can lead to emulsions.
-
Separation: Allow the layers to separate. The yellow color should visibly move from the organic layer (top or bottom, depending on solvent density) to the aqueous layer. Drain the aqueous layer.
-
Repeat: Repeat the wash (Steps 2-4) with fresh NaHCO₃ solution until the organic layer is colorless or the aqueous wash remains colorless.[5]
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove residual water from the organic layer.
-
Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.
Troubleshooting Extraction Issues
| Issue | Possible Cause | Recommended Solution |
| Persistent Yellow Color in Organic Layer | Incomplete extraction due to insufficient base or washes. | Increase the number of basic washes. If the color persists, consider using a slightly stronger base like 1M Na₂CO₃, but be mindful of your product's stability. |
| Emulsion Formation | Vigorous shaking or the presence of surfactant-like impurities. | Add a small amount of brine to the separatory funnel to help break the emulsion. Let the funnel stand undisturbed for a longer period. If it persists, filter the entire mixture through a pad of Celite®. |
| Product Loss to Aqueous Layer | Your desired product may have acidic functional groups or some water solubility. | Re-acidify the combined aqueous layers with 1M HCl to pH ~2-3 and back-extract with your organic solvent to recover any lost product. |
Troubleshooting Guide 2: Flash Column Chromatography
Chromatography is the workhorse for separating compounds of differing polarities.
FAQ: What is a good starting point for a column to separate my product from this compound and p-Nitrophenol?
A: A standard silica gel column is an excellent choice. p-Nitrophenol is significantly more polar than most organic products and unreacted this compound due to its free hydroxyl group. Therefore, it will adhere more strongly to the silica.
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh). For very acid-sensitive compounds, basic alumina can be highly effective at removing p-nitrophenol.[5]
-
Mobile Phase (Eluent): A gradient system of hexanes and ethyl acetate is a versatile starting point. The less polar this compound and your product will elute first, while the polar p-Nitrophenol will remain on the column until a higher concentration of the polar solvent (ethyl acetate) is used.[6]
Protocol: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for a solvent ratio where your desired product has an Rf value of 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in your initial, non-polar eluent (e.g., 100% hexanes or 95:5 hexanes:EtOAc).
-
Sample Loading: Dissolve your crude product (post-extraction) in a minimal amount of the column solvent or DCM. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Causality: Loading the sample "dry" onto silica prevents solvent channeling and ensures a tight, narrow starting band, which is critical for good separation.
-
-
Elution: Begin eluting with your starting non-polar solvent mixture. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 5% EtOAc to 10%, 20%, etc.) to elute compounds with increasing polarity. The yellow band of p-nitrophenol should elute at a much higher solvent polarity.
-
Combine & Concentrate: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.
Troubleshooting Chromatography Issues
| Issue | Possible Cause | Recommended Solution |
| Poor Separation / Co-elution | The polarity difference between your product and an impurity is too small for the chosen solvent system. | Run a shallower gradient (e.g., increase EtOAc by 1-2% increments). Consider a different solvent system (e.g., DCM/Methanol) or a different stationary phase like a phenyl-hexyl column, which offers alternative π-π separation mechanisms for aromatic compounds.[6] |
| Yellow "Streaking" Down the Column | The column is overloaded with p-nitrophenol, or the eluent is not polar enough to move it cleanly. | Ensure you have performed a thorough basic wash before chromatography. If the issue persists, add 0.1-1% triethylamine to the eluent to help de-activate the acidic silica sites and improve the peak shape of polar compounds. |
| Product is Not Eluting | The eluent is not polar enough, or the product is irreversibly binding to the silica (common with basic amines). | Increase the eluent polarity significantly (e.g., switch to a DCM/Methanol system). For basic compounds, pre-treating the silica with triethylamine or using basic alumina is recommended. |
Troubleshooting Guide 3: Scavenger Resins
For challenging purifications or high-throughput applications, scavenger resins offer a highly specific and efficient solution. These are solid-supported reagents designed to react with and remove specific types of excess reagents or byproducts.[7][8]
FAQ: How do scavenger resins work, and which ones should I use?
A: You add the resin to your crude solution, stir for a period, and then simply filter it away. The resin will have covalently bound the target impurity, removing it from your solution.[9]
-
To Remove Acidic p-Nitrophenol: Use a basic scavenger resin, such as a polymer-supported amine (e.g., Tris(2-aminoethyl)amine, TAA resin) or a strong base anion exchange resin.
-
To Remove Excess Nucleophiles (e.g., primary/secondary amines): Use an electrophilic scavenger resin, such as a polymer-supported isocyanate or aldehyde.[10]
Caption: General workflow for purification using a scavenger resin.
Protocol: Scavenging p-Nitrophenol with a Basic Resin
-
Resin Selection: Choose a suitable basic scavenger resin (e.g., polymer-supported Trisamine). Use approximately 2-3 molar equivalents relative to the estimated amount of p-nitrophenol impurity.
-
Solvent: Ensure your product is dissolved in a solvent that swells the resin, such as DCM, THF, or DMF.[10]
-
Scavenging: Add the resin to the solution and stir or shake the mixture at room temperature. Monitor the reaction by TLC or LC-MS to determine when the PNP spot/peak has disappeared (typically 1-16 hours).
-
Filtration: Filter the mixture through a simple cotton plug or a fritted funnel, washing the resin with fresh solvent.
-
Isolation: Combine the filtrate and washings, and concentrate in vacuo to yield the purified product. The key advantage is the elimination of aqueous workups or chromatography.[9]
Scavenger Resin Performance Comparison
| Resin Type | Functional Group | Target Impurity | Key Advantage |
| PS-Trisamine | Primary Amines | Acids (PNP), Aldehydes | High capacity for acidic impurities. |
| PS-Isocyanate | Isocyanate (-NCO) | Primary/Secondary Amines | Excellent for removing excess nucleophiles.[10] |
| PS-Benzaldehyde | Aldehyde (-CHO) | Primary Amines | Selectively removes primary amines in the presence of secondary amines.[10] |
| Strong Anion Exchange (SAX) | Quaternary Amine | Acids (PNP) | High affinity for acidic compounds, can be regenerated. |
References
- 1. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. agilent.com [agilent.com]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. Scavenger resin - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
Technical Support Center: p-Nitrophenylurethane Synthesis Scale-Up
Last Updated: January 5, 2026
Introduction
Welcome to the technical support guide for the synthesis of p-Nitrophenylurethane. This document is intended for researchers, chemists, and process engineers involved in scaling up this important chemical transformation. This compound and its derivatives are valuable intermediates in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals, often serving as activated precursors for the formation of various carbamates and ureas.
While the laboratory-scale synthesis is often straightforward, scaling up presents significant challenges related to reaction control, safety, and product purity. This guide provides in-depth, field-proven insights into navigating these complexities. It is structured in a question-and-answer format to directly address the critical issues you may encounter.
Section 1: Reaction Fundamentals & Lab-Scale Protocol
Q1: What is the fundamental reaction mechanism for this compound synthesis?
The most common synthesis involves the reaction of an alcohol or amine with p-nitrophenyl chloroformate. For the synthesis of ethyl this compound, for example, ethylamine reacts with p-nitrophenyl chloroformate in the presence of a base.
The reaction is a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base, typically a tertiary amine like triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion.[1]
DOT Diagram: Reaction Mechanism
Caption: Nucleophilic attack of an amine on p-nitrophenyl chloroformate.
Q2: Can you provide a standard, reliable lab-scale protocol?
Certainly. This protocol is for the synthesis of N-benzyl-p-nitrophenylurethane as a representative example.
Experimental Protocol: Lab-Scale Synthesis [2]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add p-nitrophenyl chloroformate (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (1.0-1.2 eq.) to the stirred solution.
-
Nucleophile Addition: Slowly add a solution of benzylamine (1.0 eq.) in DCM dropwise via an addition funnel, ensuring the internal temperature does not exceed 5°C. The reaction is highly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the pure this compound product.[2][3]
Section 2: Scaling-Up Considerations & Troubleshooting
Scaling up introduces challenges that are often negligible at the lab scale. The primary issue is the management of the reaction exotherm, as heat generation increases with volume (cubed) while heat removal capacity only increases with surface area (squared).[4][5]
Troubleshooting Guide: Common Scale-Up Issues
| Problem Encountered | Potential Root Cause(s) | Recommended Solution(s) & Investigation Path |
| 1. Runaway Reaction / Loss of Temperature Control | Inadequate Heat Removal: The reactor's cooling system is overwhelmed by the heat of reaction.[6][7] Reagent Accumulation: The amine was added too quickly, leading to a rapid, uncontrolled reaction.[4] Poor Mixing: Localized "hot spots" are forming due to inefficient stirring, accelerating the reaction in those zones.[6] | Thermal Hazard Assessment: Before scale-up, perform reaction calorimetry (RC) or Differential Scanning Calorimetry (DSC) to quantify the heat of reaction and determine the maximum adiabatic temperature rise.[8] Controlled Addition: Implement a semi-batch process where the amine is added at a controlled rate, tied to the reactor's ability to remove heat. Ensure the addition stops automatically if the temperature exceeds a set limit.[4] Engineer for Heat Transfer: Ensure the reactor has a high surface-area-to-volume ratio, or use internal cooling coils or an external heat exchanger.[6] Optimize Agitation: Model the mixing in the reactor using Computational Fluid Dynamics (CFD) or perform mixing studies to ensure homogeneity and prevent hot spots. Select an appropriate impeller for the viscosity of the reaction medium.[6] |
| 2. Low Yield / Incomplete Conversion | Poor Stoichiometry Control: Inaccurate charging of reagents on a large scale. Side Reactions: Higher temperatures from poor exotherm control can lead to side reactions, such as the formation of ureas if any moisture is present.[9] Catalyst/Base Deactivation: The base (e.g., triethylamine) may be reacting with other components or is not present in sufficient quantity. | Calibrate Equipment: Ensure all scales, pumps, and flowmeters are accurately calibrated for the quantities being used. Strict Temperature Control: Maintain the optimized, lower temperature profile established at the lab scale. In-Process Controls (IPCs): Implement IPCs using HPLC or UPLC to monitor reaction conversion. Do not proceed to workup until the reaction meets the specified conversion criteria.[10] Moisture Control: Ensure all solvents are anhydrous and the reaction is run under a strictly inert atmosphere (e.g., dry nitrogen).[11] |
| 3. Product Purity Issues (e.g., Color, Byproducts) | Thermal Degradation: The product or reactants may be sensitive to prolonged exposure to heat, especially if hot spots occur.[12] Inefficient Workup: Phase separation can be more difficult at scale, leading to incomplete removal of impurities or the HCl salt. Oxygen Sensitivity: Some reagents or products might be sensitive to oxidation. | Minimize Reaction Time: Optimize the process to reduce the time the mixture is held at elevated temperatures. Quench Strategy: Ensure the quench step is rapid and effective at stopping the reaction and neutralizing any reactive species. Purification Method: Recrystallization is often more scalable and cost-effective than chromatography for large quantities. Develop a robust crystallization procedure with defined solvent ratios, cooling profiles, and seeding strategies.[3] Inert Atmosphere: Maintain a nitrogen blanket throughout the process, including during workup and isolation if the product is oxygen-sensitive. |
| 4. Difficulties with Product Isolation / Filtration | Unfavorable Crystal Morphology: The product may precipitate as fine particles or an oil, which is difficult to filter and dry. Solvent Choice: The solvent used for the reaction may not be ideal for crystallization. | Crystallization Development: Screen various solvent/anti-solvent systems to find one that produces well-defined, easily filterable crystals. Controlled Crystallization: Implement a controlled cooling profile. A slow cool-down often produces larger crystals. Consider seeding the batch to promote uniform crystal growth. Solvent Swap: If necessary, perform a distillation to swap the reaction solvent for a more suitable crystallization solvent before cooling. |
DOT Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the root cause of low product yield.
Section 3: Safety & Handling
Q3: What are the primary safety hazards associated with p-nitrophenyl chloroformate?
p-Nitrophenyl chloroformate is a corrosive and toxic substance that requires careful handling.[13][14]
-
Corrosivity: It can cause severe skin burns and eye damage.[15] It reacts with moisture to release hydrochloric acid (HCl) and p-nitrophenol.
-
Toxicity: It is harmful if swallowed or inhaled.[16][17] The dust should not be inhaled.
-
Reactivity: It reacts violently with water.[13] It is also incompatible with strong oxidizing agents, bases, and alcohols.
Q4: What personal protective equipment (PPE) and engineering controls are mandatory for handling this process at scale?
A multi-layered approach to safety is essential.
Mandatory Safety Protocols
| Control Type | Specification | Rationale |
| Engineering Controls | - Closed System Reactor: All additions and transfers should be done through closed lines to minimize exposure.[17] - Chemical Fume Hood / Ventilated Enclosure: Required for any charging or sampling operations.[16] - Scrubber System: The reactor should be vented through a caustic scrubber to neutralize any HCl gas that may evolve. | To contain hazardous materials at the source and prevent operator exposure to corrosive and toxic dusts and vapors. |
| Personal Protective Equipment (PPE) | - Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton) are required. Double-gloving is recommended.[17] - Eye Protection: Tightly sealed chemical safety goggles and a full-face shield.[17] - Body Protection: A chemical-resistant apron or full-body suit.[13] - Respiratory Protection: If there is any risk of dust inhalation, a full-face respirator with appropriate cartridges should be used.[17] | To protect the operator from direct contact with corrosive and toxic materials. Standard lab coats are insufficient. |
| Emergency Procedures | - Safety Shower & Eyewash: Must be immediately accessible.[16] - Spill Kit: A spill kit containing a neutral absorbent material (e.g., sand or vermiculite, NOT water) must be available.[14] - Quenching Agent: Have a suitable quenching agent (e.g., a large volume of a non-reactive solvent) ready in case of a thermal runaway. | To ensure rapid response in case of an accident, minimizing injury and environmental impact. |
Section 4: Frequently Asked Questions (FAQs)
Q5: Can I use a different base instead of triethylamine? Yes, other non-nucleophilic tertiary amines like diisopropylethylamine (DIPEA) or pyridine can be used.[1] However, the choice of base can affect reaction kinetics and the ease of removing the resulting hydrochloride salt. Triethylamine hydrochloride is a solid that can sometimes be filtered off, whereas other salts may be soluble.
Q6: My final product has a yellow tint. How can I remove it? A yellow tint is often due to residual p-nitrophenol, a byproduct of hydrolysis or a starting impurity. A wash with a cold, dilute sodium bicarbonate or sodium carbonate solution during the workup can help remove this acidic impurity.[3] Alternatively, a recrystallization step or treatment with activated carbon can also decolorize the product.
Q7: Is it possible to run this reaction in a continuous flow setup? Yes, and for highly exothermic reactions, a continuous flow reactor is often safer and more efficient at scale.[7] Flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio, allowing for better temperature control and potentially higher yields and purity by minimizing side reactions.[7]
Q8: What are the key parameters to monitor during the reaction? The most critical parameter is temperature . It must be strictly controlled. Other key parameters include the addition rate of the nucleophile, stirrer speed to ensure good mixing, and reaction progress via an appropriate analytical technique like HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. orgsyn.org [orgsyn.org]
- 4. fauske.com [fauske.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. amarequip.com [amarequip.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. GT Digital Repository [repository.gatech.edu]
- 10. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. aksci.com [aksci.com]
- 17. chemicalbook.com [chemicalbook.com]
Technical Support Center: A Troubleshooting Guide for p-Nitrophenylurethane Derivatization Procedures
Welcome to the technical support center for p-Nitrophenylurethane (PNPU) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this valuable analytical technique. Here, we will address common challenges and provide in-depth, scientifically-grounded solutions to ensure the success of your experiments.
Understanding the "Why": The Foundation of Successful Derivatization
Derivatization is a chemical modification process used to convert an analyte into a product, or "derivative," that has properties more suitable for a given analytical method.[1] In the context of chromatography (both gas and liquid), derivatization is often employed to:
-
Enhance Volatility for Gas Chromatography (GC): Many compounds, particularly those with polar functional groups like alcohols, amines, and carboxylic acids, are not volatile enough for GC analysis.[2][3] Derivatization masks these polar groups, increasing the compound's volatility and allowing it to be analyzed by GC.
-
Improve Thermal Stability: Some molecules may decompose at the high temperatures required for GC analysis. Derivatization can create a more thermally stable product.
-
Increase Detector Response: For techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, derivatization can introduce a chromophore or fluorophore into the analyte, significantly enhancing its detectability.[1][4] this compound derivatives, for example, are strongly UV-absorbing, making them ideal for HPLC-UV analysis.[5][6]
The derivatization of an alcohol with p-nitrophenyl isocyanate to form a this compound is a classic example of this process. The resulting urethane is more volatile, more thermally stable, and possesses a strong chromophore for UV detection.
Visualizing the Workflow and Chemistry
A clear understanding of the experimental workflow and the underlying chemical reaction is paramount for effective troubleshooting.
Caption: A generalized workflow for this compound derivatization.
Caption: The chemical reaction for this compound formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues that you may encounter during your this compound derivatization experiments.
Issue 1: Low or No Derivative Peak in the Chromatogram
Question: I've performed the derivatization, but I'm seeing a very small derivative peak, or none at all. What could be the problem?
Answer: This is one of the most common issues and can stem from several factors related to the reaction conditions and reagent integrity.
Possible Causes & Solutions:
-
Presence of Moisture: Isocyanates, including p-nitrophenyl isocyanate, are highly reactive towards water.[7] Any moisture in your sample, solvents, or glassware will lead to the hydrolysis of the reagent to form an unstable carbamic acid, which then decomposes to p-nitroaniline and carbon dioxide. This side reaction consumes your derivatizing agent, preventing it from reacting with your analyte.
-
Troubleshooting Steps:
-
Thoroughly Dry Glassware: Ensure all glassware is oven-dried and cooled in a desiccator before use.
-
Use Anhydrous Solvents: Purchase high-quality anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
-
Dry Your Sample: If your sample is in an aqueous solution, it must be evaporated to complete dryness before adding the derivatization reagents.[8] A gentle stream of nitrogen is often used for this purpose.
-
-
-
Insufficient Reagent: The derivatization reaction should be performed with an excess of the derivatizing agent to drive the reaction to completion.
-
Troubleshooting Steps:
-
Molar Ratio: A general rule of thumb is to use at least a 2:1 molar ratio of the derivatizing reagent to the active hydrogen on the analyte. For complex samples or if you suspect the presence of other reactive species, a higher excess may be necessary.
-
-
-
Suboptimal Reaction Time and Temperature: Derivatization reactions are not always instantaneous and may require specific temperatures to proceed efficiently.
-
Troubleshooting Steps:
-
Optimize Temperature: While some derivatizations occur at room temperature, others may require heating to overcome activation energy barriers, especially for sterically hindered molecules.[9] A typical starting point for optimization is a temperature range of 50-80°C.[10][11]
-
Optimize Time: Monitor the reaction progress over time to determine the point of maximum derivative formation. A time-course study (e.g., analyzing aliquots at 10, 20, 30, and 60 minutes) can be invaluable.[9]
-
-
-
Degraded Derivatizing Reagent: p-Nitrophenyl isocyanate can degrade over time, especially if not stored properly.
-
Troubleshooting Steps:
-
Proper Storage: Store the reagent in a tightly sealed container, in a desiccator, and protected from light.
-
Fresh Reagent: If you suspect your reagent has degraded, it is best to use a fresh batch.
-
-
Summary of Key Parameters for Issue 1:
| Parameter | Recommendation | Rationale |
| Moisture Control | Use oven-dried glassware and anhydrous solvents. Evaporate aqueous samples to dryness. | Prevents hydrolysis of the p-nitrophenyl isocyanate reagent.[7] |
| Reagent Molar Ratio | Use at least a 2:1 excess of derivatizing reagent to analyte. | Drives the reaction equilibrium towards product formation. |
| Reaction Temperature | Optimize between room temperature and 80°C. | Ensures sufficient energy for the reaction to proceed to completion.[9][11] |
| Reaction Time | Perform a time-course study to find the optimal duration. | Prevents incomplete reaction or degradation of the derivative over extended times.[9] |
Issue 2: Presence of Multiple Unexpected Peaks
Question: My chromatogram shows the derivative peak, but also several other large, unidentified peaks. What are these, and how can I get rid of them?
Answer: The presence of extraneous peaks often points to side reactions or the presence of excess reagent.
Possible Causes & Solutions:
-
Excess Derivatizing Reagent: While an excess of reagent is necessary, a very large excess can lead to a significant peak in your chromatogram that may interfere with the analysis of your derivative.
-
Troubleshooting Steps:
-
Optimize Reagent Amount: While ensuring an excess, try to minimize the amount of reagent used to a level that still provides complete derivatization.
-
Quenching: After the reaction is complete, a quenching agent can be added to react with the excess p-nitrophenyl isocyanate. A primary or secondary amine, or an alcohol like methanol, can serve this purpose.
-
-
-
Byproducts of Reagent Degradation: As mentioned, if the p-nitrophenyl isocyanate has been exposed to moisture, it can hydrolyze to p-nitroaniline. This will appear as a separate peak in your chromatogram.
-
Troubleshooting Steps:
-
Strict Moisture Control: Re-emphasizing the importance of anhydrous conditions is crucial.
-
Use Fresh Reagent: If you consistently see a peak corresponding to p-nitroaniline, your reagent may be compromised.
-
-
-
Formation of Di-substituted Ureas: A common side reaction with isocyanates is the formation of a disubstituted urea from the reaction of the isocyanate with the p-nitroaniline byproduct.[7]
-
Troubleshooting Steps:
-
Minimize Water: The formation of this byproduct is directly linked to the presence of water. Anhydrous conditions will minimize its formation.
-
-
Issue 3: Poor Peak Shape and Tailing
Question: My derivative peak is broad and shows significant tailing. How can I improve the peak shape?
Answer: Poor peak shape is often an indication of issues with the chromatographic system or incomplete derivatization.
Possible Causes & Solutions:
-
Incomplete Derivatization: If some of the original, underivatized analyte remains, it can interact more strongly with the stationary phase of the column, leading to peak tailing.
-
Troubleshooting Steps:
-
Re-optimize Reaction Conditions: Revisit the parameters of reaction time, temperature, and reagent concentration to ensure the reaction goes to completion.
-
-
-
Active Sites in the GC Inlet or Column: The presence of active sites (e.g., exposed silanols) in the GC inlet liner or on the column can lead to undesirable interactions with the analyte, causing peak tailing.
-
Troubleshooting Steps:
-
Use Deactivated Liners and Columns: Ensure you are using high-quality, deactivated consumables.
-
Regular Maintenance: Perform regular maintenance on your GC system, including cleaning the inlet and trimming the column.
-
-
-
Thermal Degradation of the Derivative: The derivative itself may be degrading in the hot GC inlet.[8]
-
Troubleshooting Steps:
-
Optimize Injector Temperature: The inlet temperature should be high enough to ensure efficient volatilization but not so high as to cause the derivative to break down. An optimization study is recommended.
-
-
Issue 4: Poor Reproducibility
Question: I'm getting inconsistent results from one run to the next. What could be causing this lack of reproducibility?
Answer: Poor reproducibility is often a result of small, uncontrolled variations in the experimental procedure.
Possible Causes & Solutions:
-
Inconsistent Reaction Conditions: Minor variations in reaction time, temperature, or the amount of reagent added can lead to significant differences in the final result.
-
Troubleshooting Steps:
-
Precise Control: Use a heating block or water bath for accurate temperature control. Use calibrated pipettes for reagent addition. Use a timer to ensure consistent reaction times. An ideal derivatization reaction should have a conversion rate of over 95% with a relative standard deviation (RSD) between batches of less than 5%.[10]
-
-
-
Sample Matrix Effects: Components in your sample matrix may be interfering with the derivatization reaction.
-
Troubleshooting Steps:
-
Sample Cleanup: Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before derivatization.
-
-
-
Derivative Instability: The this compound derivative may not be stable over long periods.
-
Troubleshooting Steps:
-
Analyze Promptly: Analyze the derivatized samples as soon as possible after preparation.[4]
-
Stability Study: If samples need to be stored, perform a stability study to determine how long they can be stored and under what conditions (e.g., refrigerated, frozen, protected from light) without significant degradation. Some derivatives can be stable for several days at 4°C.[4]
-
-
Concluding Remarks
Successful this compound derivatization hinges on a thorough understanding of the underlying chemistry and meticulous attention to experimental detail. By systematically addressing the potential issues outlined in this guide, you can overcome common challenges and achieve reliable, reproducible results. Remember that optimization is key; the ideal conditions for one analyte may not be optimal for another. A systematic approach to optimizing reaction parameters will ultimately lead to a robust and reliable analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-UV and HPLC-ESI+-MS/MS analysis of free monomeric methylene diphenyl diisocyanate in polyurethane foams and prepolymers after stabilization with NBMA a new derivatizating agent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Technical Principles and Applications of Common Derivatization Reactions in Gas Chromatography - Oreate AI Blog [oreateai.com]
- 11. Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of p-Nitrophenylurethane and Other Carbamates for Bioconjugation and Chemical Synthesis
Introduction to Carbamates: Versatile Tools in Science
Carbamates, functional groups characterized by a carbonyl flanked by an oxygen and a nitrogen atom, are of paramount importance across various scientific disciplines.[1] Their applications are extensive, ranging from their use as protecting groups for amines in the intricate process of peptide synthesis to their role as key structural motifs in pharmaceuticals and agricultural chemicals.[2][3] The stability of the carbamate linkage, which is generally greater than that of a corresponding ester, contributes to its utility in designing robust molecules.[4] This guide provides an in-depth comparative study of p-Nitrophenylurethane and other significant carbamates, offering insights for researchers, scientists, and drug development professionals.
The reactivity of carbamates can be tuned by the nature of the substituents on the nitrogen and oxygen atoms. "Activated" carbamates, such as this compound, are particularly valuable as they possess a good leaving group, facilitating reactions with nucleophiles. This characteristic is extensively exploited in bioconjugation for labeling proteins and in the synthesis of complex organic molecules.[5][6]
Comparative Analysis of Activated Carbamates
The choice of an activating group for a carbamate is critical as it dictates the reagent's reactivity, selectivity, and stability. Here, we compare this compound with other commonly used activated carbamates.
| Carbamate Derivative | Leaving Group | Key Features | Primary Applications |
| This compound | p-Nitrophenoxide | Good reactivity, chromogenic leaving group allows for reaction monitoring.[5][7] | Bioconjugation, enzyme assays, prodrug synthesis.[5][8] |
| N-Hydroxysuccinimidyl (NHS) Carbamate | N-Hydroxysuccinimide | High reactivity towards primary amines, forms stable amide bonds.[9][10] | Protein labeling, peptide synthesis, immunoassays.[11] |
| Benzotriazolyl Carbamate | Benzotriazole | High reactivity, good for coupling sensitive substrates. | Peptide synthesis, organic synthesis. |
| Pentafluorophenyl (PFP) Carbamate | Pentafluorophenoxide | Very high reactivity, often used for difficult couplings. | Peptide synthesis, synthesis of complex molecules. |
This compound: A Deeper Look
This compound stands out due to the advantageous properties of its p-nitrophenoxide leaving group. The release of the intensely yellow p-nitrophenolate anion upon reaction with a nucleophile provides a convenient method for spectrophotometrically monitoring the reaction progress.[5][7] This feature is particularly useful in enzyme kinetics and for quantifying the extent of a bioconjugation reaction.[8]
The reactivity of this compound is generally lower than that of NHS carbamates, which can be advantageous in scenarios requiring greater selectivity or when working with sensitive substrates. The stability of p-nitrophenyl carbamates is sufficient for storage and handling, yet they are reactive enough to undergo efficient coupling under mild conditions.[5]
N-Hydroxysuccinimidyl (NHS) Carbamates: The Workhorse of Bioconjugation
N-hydroxysuccinimidyl carbamates are arguably the most widely used reagents for modifying primary amines in proteins and other biomolecules.[9][10] The NHS leaving group is highly efficient, leading to rapid and high-yield formation of stable urea linkages.[11] The reaction is typically performed in aqueous buffers at or near physiological pH.
Experimental Protocols
Protocol 1: Synthesis of a p-Nitrophenyl Carbamate Derivative
This protocol describes the synthesis of a p-nitrophenyl carbamate from an amine, which can then be used to modify a target molecule.
Materials:
-
Primary or secondary amine
-
p-Nitrophenyl chloroformate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Standard laboratory glassware and stirring apparatus
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA (1.1 equivalents) to the solution and stir.
-
In a separate flask, dissolve p-nitrophenyl chloroformate (1.05 equivalents) in anhydrous DCM.
-
Slowly add the p-nitrophenyl chloroformate solution to the stirring amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired p-nitrophenyl carbamate.
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is crucial to prevent hydrolysis of the highly reactive p-nitrophenyl chloroformate.
-
A non-nucleophilic base like TEA is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.
-
The reaction is performed at 0 °C initially to control the exothermic reaction and minimize side product formation.
Protocol 2: Amine Modification using a Pre-formed p-Nitrophenyl Carbamate
This protocol outlines the general procedure for reacting a p-nitrophenyl carbamate with a primary amine, a common step in bioconjugation.
Materials:
-
p-Nitrophenyl carbamate derivative
-
Amine-containing molecule (e.g., a protein, peptide, or small molecule)
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
-
Spectrophotometer
Procedure:
-
Dissolve the p-nitrophenyl carbamate in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the p-nitrophenyl carbamate solution to the amine solution with gentle stirring. The final concentration of the organic solvent should be kept low (typically <5%) to avoid denaturation of proteins.
-
Monitor the reaction progress by measuring the absorbance of the released p-nitrophenolate at approximately 400-410 nm.
-
Allow the reaction to proceed for 1-4 hours at room temperature or as determined by the reaction monitoring.
-
Upon completion, the modified molecule can be purified from excess reagents and the p-nitrophenol byproduct by size-exclusion chromatography, dialysis, or other suitable techniques.
Self-Validating System: The spectrophotometric monitoring of the released p-nitrophenolate provides a real-time quantitative measure of the reaction's progress, allowing for precise control over the degree of modification.
Visualization of Key Processes
Reaction Mechanism of Amine Acylation
The following diagram illustrates the general mechanism for the reaction of a p-nitrophenyl carbamate with a primary amine, leading to the formation of a stable urea linkage.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. The interaction of p-nitrophenyl carbamate with urease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to a Dual-Use Compound: Assessing Enzyme Interactions with p-Nitrophenylurethane
For researchers in enzymology and drug development, the p-nitrophenyl (pNP) moiety is a familiar workhorse. Its utility as a chromogenic leaving group provides a simple and powerful spectrophotometric readout for a multitude of enzyme assays.[1][2] Typically, it is appended to various acyl groups via an ester linkage to create substrates like p-nitrophenyl acetate or palmitate, which are invaluable for probing the activity of hydrolases.
This guide, however, focuses on a less common but mechanistically fascinating variant: p-Nitrophenylurethane . The central question we will explore is its cross-reactivity with various enzymes. Through a detailed examination of its chemical nature and supporting experimental frameworks, we will demonstrate that this compound is not merely another substrate. Instead, it acts as a highly specific probe for a unique class of enzymes while serving as a potent inhibitor for others, making its behavior a masterclass in the principles of enzyme-ligand interactions.
The Decisive Chemistry: Urethane vs. Ester Linkage
To understand the cross-reactivity of this compound, one must first appreciate the fundamental chemical distinction between a urethane (also known as a carbamate) and an ester.
-
Ester Bond: Characterized by a carbonyl group bonded to an oxygen atom (R-CO-O-R'). This bond is the natural target for vast families of enzymes, including esterases, lipases, and some proteases.
-
Urethane (Carbamate) Bond: Features a carbonyl group flanked by both an oxygen and a nitrogen atom (R-NH-CO-O-R'). This linkage is significantly more stable and resistant to hydrolysis than an ester bond.
This structural difference is the primary determinant of how an enzyme will interact with the molecule. While both p-nitrophenyl esters and urethanes can release the yellow p-nitrophenolate ion, the enzymatic mechanisms and outcomes are profoundly different.
Part 1: The Dominant Role of p-Nitrophenylurethanes as Enzyme Inhibitors
For the majority of common serine hydrolases, such as lipases and cholinesterases, p-nitrophenylurethanes do not function as substrates in a typical catalytic cycle. Instead, they act as potent pseudoirreversible inhibitors .
Mechanism of Inhibition: Carbamylation
The inhibition proceeds via a mechanism analogous to the first step of ester hydrolysis but with a critical difference in the stability of the resulting intermediate.
-
Complex Formation: The this compound inhibitor binds to the enzyme's active site.
-
Nucleophilic Attack: The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the urethane bond.
-
Intermediate Formation & pNP Release: This attack forms a covalent tetrahedral intermediate. The complex resolves by expelling the p-nitrophenol leaving group, which is readily detectable. However, the enzyme is now covalently modified, forming a stable carbamylated enzyme .
-
Slow Regeneration: The carbamylated enzyme is very slow to hydrolyze (decarbamylation), effectively taking the enzyme out of commission for an extended period.[3][4]
This process makes p-nitrophenylurethanes useful tools for titrating active sites and studying inhibition kinetics.[3]
Figure 1: General mechanism of pseudoirreversible inhibition by this compound.
Cross-Reactivity Profile as Inhibitors
-
Lipases: The interaction between lipoprotein lipase and various p-nitrophenyl N-alkylcarbamates has been well-documented. The process involves rapid carbamylation followed by extremely slow decarbamylation, making these compounds effective inhibitors suitable for active site titration.[3]
-
Cholinesterases: Carbamates are a classical and widely studied class of cholinesterase inhibitors.[5][6] Their mechanism follows the carbamylation pathway, which is critical for their toxicological effects and therapeutic applications (e.g., rivastigmine).[7]
Experimental Protocol 1: Assessing Inhibitory Activity
This protocol determines the inhibitory potential of this compound against a standard lipase by measuring the decrease in the enzyme's ability to hydrolyze its preferred substrate, p-nitrophenyl butyrate (pNPB).
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 8.0.
- Lipase Stock Solution: Prepare a stock solution of a commercial lipase (e.g., from Candida rugosa) in Assay Buffer. The final concentration should be determined empirically to give a linear reaction rate for the pNPB substrate.
- Substrate Solution (pNPB): Prepare a 10 mM stock solution of p-nitrophenyl butyrate in isopropanol.
- Inhibitor Stock Solution (this compound): Prepare a 1 mM stock solution of this compound in isopropanol.
2. Assay Procedure (96-well plate format):
- To each well, add 170 µL of Assay Buffer.
- Add 10 µL of the Lipase Stock Solution to "Test" and "Positive Control" wells. Add 10 µL of Assay Buffer to "Blank" wells.
- Add 10 µL of the Inhibitor Stock Solution to the "Test" wells. Add 10 µL of isopropanol to "Positive Control" and "Blank" wells.
- Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding 10 µL of the pNPB Substrate Solution to all wells.
- Immediately place the plate in a microplate reader pre-set to 37°C.
- Measure the absorbance at 405-410 nm every 30 seconds for 10 minutes.
3. Data Analysis:
- For each well, calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
- Correct the rates of the "Test" and "Positive Control" wells by subtracting the rate of the "Blank" well.
- Calculate the percent inhibition: % Inhibition = (1 - (Rate_Test / Rate_Positive_Control)) * 100
Part 2: this compound as a Substrate for Urethanases
While an inhibitor for many, this compound can serve as a true chromogenic substrate for a highly specialized and important class of enzymes: urethanases (also known as carbamate hydrolases, EC 3.5.1.75).[8]
These enzymes are gaining significant attention for their ability to hydrolyze the stable urethane bonds in polyurethane plastics, offering a potential avenue for biorecycling.[9][10][11][12]
Mechanism of Hydrolysis
The mechanism employed by urethanases mirrors that of other serine hydrolases but is specifically adapted to the urethane linkage. It proceeds through a two-stage, esterase-like "ping-pong" mechanism involving acylation and deacylation.[9][13]
-
Acylation: The catalytic serine attacks the urethane carbonyl carbon, forming a covalent acyl-enzyme intermediate and releasing p-nitrophenol.
-
Deacylation: A water molecule hydrolyzes the acyl-enzyme intermediate, releasing an unstable carbamic acid, which decomposes into an amine and CO2, and regenerating the active enzyme for the next cycle.[9]
Figure 2: Catalytic hydrolysis of this compound by a urethanase enzyme.
Experimental Protocol 2: Screening for Urethanase Activity
This protocol uses this compound as a direct chromogenic substrate to screen for urethanase activity in samples like environmental isolates or protein fractions. A patent has described the use of a similar compound, p-nitrophenyl butyl carbamate, as a model substrate for this purpose.[14]
1. Reagent Preparation:
- Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.
- Enzyme Sample: Cell lysate, purified protein fraction, or environmental sample to be tested.
- Substrate Stock Solution (this compound): Prepare a 10 mM stock solution in a suitable organic solvent like isopropanol or DMSO.[15]
- Positive Control: A known urethanase or a hydrolase with reported activity on carbamates.
- Negative Control: Buffer or a denatured enzyme sample.
2. Assay Procedure (96-well plate format):
- To each well, add 180 µL of the Enzyme Sample (or controls).
- Pre-incubate the plate at the desired reaction temperature (e.g., 30°C) for 5 minutes.
- Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.
- Immediately place the plate in a microplate reader pre-set to the reaction temperature.
- Measure the absorbance at 405-410 nm every minute for 30-60 minutes.
3. Data Analysis:
- Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for all wells.
- Subtract the rate of the negative control (to account for any non-enzymatic hydrolysis) from the rates of the enzyme samples.
- A significant increase in absorbance over time compared to the negative control indicates potential urethanase activity.
Part 3: Comparative Landscape and Alternative Substrates
To provide a clear picture of cross-reactivity, it is essential to compare the behavior of this compound with the gold standard for hydrolase assays: p-nitrophenyl esters . Using a panel of p-nitrophenyl esters with varying acyl chain lengths (e.g., acetate C2, butyrate C4, octanoate C8, palmitate C16) is a classic method to determine the substrate specificity of lipases and esterases.[16][17] Generally, esterases prefer short-chain esters, while lipases show higher activity on longer-chain esters.[2][18]
Data Summary: Enzyme Cross-Reactivity Comparison
The table below summarizes the expected interactions of different enzyme classes with this compound versus a representative p-nitrophenyl ester.
| Enzyme Class | Interaction with this compound | Interaction with p-Nitrophenyl Butyrate (Ester) | Rationale |
| Lipase | Inhibitor (via carbamylation)[3] | Substrate (High Activity)[18] | Active site serine attacks both, but the carbamylated intermediate is stable while the acylated one is not. |
| Esterase | Inhibitor (via carbamylation)[19] | Substrate (High Activity)[16] | Mechanism is identical to lipases; the urethane bond leads to a stable inhibited complex. |
| Cholinesterase | Inhibitor (Classical mechanism)[6] | Substrate (Can show activity) | Carbamates are well-known pseudoirreversible inhibitors for this class of enzymes. |
| Protease (Serine) | Likely Inhibitor / Low Reactivity | Low Activity (Esterolytic side-activity) | The urethane bond is not a natural target. Some proteases have weak esterase activity but are unlikely to cleave urethanes. |
| Urethanase | Substrate (Specific Activity)[8][9] | No/Very Low Activity | The enzyme is specifically adapted to recognize and hydrolyze the urethane linkage. |
Conclusion
The assessment of this compound's cross-reactivity reveals a compound with a distinct and highly informative dual role in enzymology.
-
For most common hydrolases (lipases, esterases, cholinesterases), it is not a substrate but a mechanism-based inhibitor. It exploits the catalytic machinery to form a stable, covalent carbamylated adduct, making it a valuable tool for inhibition studies and active site quantification.
-
For the specialized enzyme class of urethanases, it is a specific and effective chromogenic substrate. This makes it a key reagent in the burgeoning field of polyurethane biodegradation and recycling.
Therefore, when designing experiments, researchers must approach this compound with a clear understanding of its chemical properties. For general hydrolase activity screening or substrate specificity profiling, the established panel of p-nitrophenyl esters remains the superior and appropriate choice. However, for investigating urethanase activity or probing the inhibition of serine hydrolases, this compound is a uniquely powerful and specific tool.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Interaction of lipoprotein lipase with p-nitrophenyl N-alkylcarbamates: kinetics, mechanism, and analogy to the acylenzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of cholinesterase inhibition by organophosphate and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unveiling the enzymatic pathway of UMG-SP2 urethanase: insights into polyurethane degradation at the atomic level - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Urethanases for the Enzymatic Hydrolysis of Low Molecular Weight Carbamates and the Recycling of Polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the enzymatic degradation of polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unveiling the enzymatic pathway of UMG-SP2 urethanase: insights into polyurethane degradation at the atomic level - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06688J [pubs.rsc.org]
- 14. EP2825586A2 - Process for the enzymatic degradation of polyurethanes - Google Patents [patents.google.com]
- 15. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. p-nitrophenyl butyrate hydrolyzing activity of hormone-sensitive lipase from bovine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Utility of p-Nitrophenylurethane as an Analytical Standard for Method Validation
In the landscape of analytical method validation, the choice of a suitable standard is paramount to ensuring the accuracy, precision, and reliability of a given method. This guide provides an in-depth technical comparison of p-Nitrophenylurethane and its utility as an analytical standard, particularly for chromatographic and spectrophotometric methods. We will explore its performance in contrast to its primary hydrolysis product, p-nitrophenol, and other commonly employed analytical standards. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods.
Introduction: The Role of Analytical Standards in Method Validation
Analytical method validation is a cornerstone of quality control in the pharmaceutical and chemical industries. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] A critical component of this process is the use of well-characterized analytical standards. An ideal analytical standard possesses several key attributes: high purity, stability, and physical and chemical properties that are amenable to the analytical technique being validated.
This compound (ethyl N-(4-nitrophenyl)carbamate) is a compound often recognized for its application as a chromogenic substrate in enzyme assays.[3] However, its distinct chemical structure and properties also make it a candidate for use as an analytical standard in its own right. This guide will delve into the practicalities of using this compound for method validation, comparing its performance with established alternatives.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a potential analytical standard is the foundation for developing a robust analytical method.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀N₂O₄ | [3] |
| Molecular Weight | 210.19 g/mol | [3] |
| CAS Number | 2621-73-0 | [3] |
| Appearance | Solid | |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile. |
The presence of the p-nitrophenyl chromophore is a key feature, making it readily detectable by UV-Visible spectrophotometry and HPLC with UV detection.
Proposed Analytical Methods for this compound
While literature on the direct analytical method validation of this compound is not abundant, a robust method can be proposed based on the analysis of structurally similar compounds, such as other p-nitrophenyl esters and carbamates.
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the most suitable approach for the quantification of this compound and the separation of its potential degradation products.
Experimental Workflow for HPLC Method Development
Caption: Proposed workflow for the HPLC analysis of this compound.
Detailed Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer. Based on similar compounds, a starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of similar p-nitrophenyl compounds, a wavelength around 270 nm would likely provide good sensitivity.[4][5] A photodiode array (PDA) detector would be beneficial to determine the optimal wavelength.
-
Injection Volume: 10-20 µL.
For simpler, high-throughput applications, a UV-Visible spectrophotometric method can be developed.
Experimental Workflow for UV-Vis Method
Caption: Workflow for UV-Visible spectrophotometric analysis of this compound.
Detailed Protocol:
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A solvent in which this compound is stable and soluble, and that does not absorb in the region of interest (e.g., methanol or a suitable buffer).
-
Wavelength Selection: Scan the UV-Vis spectrum of a standard solution to determine the wavelength of maximum absorbance (λmax). For p-nitrophenyl compounds, this is typically in the UV region.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to construct a calibration curve.
-
Sample Analysis: Measure the absorbance of the sample solution and determine its concentration using the calibration curve.
Comparison with p-Nitrophenol as an Analytical Standard
In many applications, this compound is a precursor to p-nitrophenol, which is then quantified. It is, therefore, insightful to compare the utility of both compounds as analytical standards.
| Parameter | This compound | p-Nitrophenol |
| Primary Use | Proposed as a primary standard for urethane and carbamate analysis. | Standard for the quantification of hydrolysis products. |
| Stability | Potentially susceptible to hydrolysis, especially under basic conditions. | Generally stable, but its UV absorbance is pH-dependent.[6][7][8] |
| Analytical Method | Primarily HPLC for stability-indicating assays. | HPLC and UV-Vis spectrophotometry are well-established.[9][10][11][12] |
| UV λmax | Expected around 270 nm. | ~317 nm (acidic), ~400 nm (basic).[6][7][8] |
Key Insight: Using this compound as a standard is advantageous when the stability and integrity of the parent compound are of interest, for instance, in stability-indicating assays for pharmaceutical formulations containing a urethane linkage. Conversely, p-nitrophenol is the appropriate standard when the analytical endpoint is the product of a hydrolysis reaction.
Comparison with Other Common Analytical Standards
To provide a broader context, it is useful to compare this compound with other widely used analytical standards for HPLC method validation.
| Standard | Key Advantages | Typical Applications |
| This compound | Structurally relevant for carbamate and urethane-containing analytes. Chromophore allows for easy UV detection. | Stability-indicating methods for specific drug classes. |
| Caffeine | Highly stable, readily available in high purity, and has a strong UV absorbance.[3][13][14] Well-characterized chromatographic behavior.[3][13][14] | General HPLC system suitability testing, calibration, and performance qualification. |
| Sodium Benzoate | Water-soluble, stable, and suitable for reversed-phase HPLC.[15][16][17] Widely used as a preservative, making it a relevant standard in the food and beverage industry.[16][18][19] | Method validation for the analysis of organic acids and preservatives in various matrices. |
Expert Judgement: While caffeine and sodium benzoate are excellent for general system performance verification, this compound offers the distinct advantage of being a more structurally analogous standard for methods intended to quantify urethane or carbamate-containing active pharmaceutical ingredients (APIs). Using a structurally similar standard can provide a more accurate assessment of the method's performance with the actual analyte of interest.
Experimental Data and Validation Parameters
The following tables summarize typical validation parameters that should be assessed for an analytical method using this compound as a standard, with comparative data for p-nitrophenol where available.
Table 1: HPLC Method Validation Parameters
| Parameter | This compound (Proposed) | p-Nitrophenol (Literature Data) | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | > 0.999 | > 0.999[10] | ≥ 0.999 |
| Accuracy (% Recovery) | 98-102% | 90-112%[9] | Typically 98-102% for assay |
| Precision (%RSD) | < 2% | < 12% (intra- and inter-day)[10] | ≤ 2% for repeatability |
| LOD | Analyte-dependent | 0.25 µg/L - 3.54 mg/L[10] | Signal-to-noise ratio of 3:1 |
| LOQ | Analyte-dependent | 1 µM - 2.5 µM[10] | Signal-to-noise ratio of 10:1 |
Table 2: UV-Visible Spectrophotometry Method Validation Parameters
| Parameter | This compound (Proposed) | p-Nitrophenol (Literature Data) | Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999[7] | ≥ 0.999 |
| Accuracy (% Recovery) | 95-105% | - | Typically 95-105% |
| Precision (%RSD) | < 5% | - | ≤ 5% |
Conclusion and Recommendations
This compound presents itself as a viable and relevant analytical standard for the validation of methods aimed at quantifying urethane and carbamate-containing compounds. Its distinct chromophore allows for straightforward analysis by common analytical techniques such as HPLC-UV and UV-Visible spectrophotometry.
Key Recommendations:
-
For the development of stability-indicating methods for urethane-based pharmaceuticals, this compound is a highly recommended analytical standard due to its structural relevance.
-
When developing a new analytical method for this compound, the proposed HPLC and UV-Vis methods in this guide provide a solid starting point.
-
For routine HPLC system performance qualification, more common and universally available standards like caffeine may be more practical.[3][13][14]
-
The choice of analytical standard should always be justified and tailored to the specific application and the analyte of interest.
By carefully considering the properties and performance characteristics outlined in this guide, researchers can make an informed decision on the most appropriate analytical standard for their method validation needs, ultimately contributing to the development of robust and reliable analytical data.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. epa.gov [epa.gov]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mastelf.com [mastelf.com]
- 14. quora.com [quora.com]
- 15. 苯甲酸钠 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 16. njlabs.com [njlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. acgpubs.org [acgpubs.org]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to the Inhibitory Potency of p-Nitrophenylurethane Analogs on Serine Hydrolases
For researchers, scientists, and professionals in drug development, understanding the nuances of enzyme inhibition is paramount. p-Nitrophenylurethane and its analogs, particularly p-nitrophenyl carbamates, represent a class of compounds with significant utility as inhibitors of serine hydrolases. Their mechanism of action and the tunability of their inhibitory potency through structural modification make them valuable tools in drug discovery and enzymology. This guide provides an in-depth comparative analysis of the inhibitory potency of this compound analogs, supported by experimental data and detailed methodologies.
The Significance of this compound Analogs as Enzyme Inhibitors
This compound analogs are pseudo-substrate inhibitors that react with the active site of serine hydrolases, such as cholinesterases and lipases. The p-nitrophenyl group serves as a good leaving group, facilitating the carbamylation of the catalytic serine residue in the enzyme's active site. This covalent modification temporarily inactivates the enzyme, and the rate of this inactivation can be modulated by altering the substituents on the carbamate nitrogen. This property allows for systematic structure-activity relationship (SAR) studies, providing insights into the enzyme's active site topology and the structural requirements for potent inhibition.
Comparative Analysis of Inhibitory Potency: A Case Study on Cholesterol Esterase
A study on the inhibition of porcine pancreatic cholesterol esterase by a series of p-nitrophenyl-N-alkyl carbamates provides a clear example of how structural modifications impact inhibitory potency. The study compared the inhibitory effects of p-nitrophenyl-N-butyl carbamate and p-nitrophenyl-N-octyl carbamate.
| Compound | Alkyl Chain Length | Relative Inhibitory Potency |
| p-Nitrophenyl-N-butyl carbamate | C4 | Less Potent |
| p-Nitrophenyl-N-octyl carbamate | C8 | More Potent |
The results demonstrated that the p-nitrophenyl-N-octyl carbamate is a more potent inhibitor of cholesterol esterase than the N-butyl analog[1][2]. This increased potency is attributed to enhanced hydrophobic interactions between the longer alkyl chain and the enzyme's active site, highlighting the importance of the N-substituent in modulating inhibitory activity.
Structure-Activity Relationship in Lipase Inhibition
Further insights into the structure-activity relationships of p-nitrophenyl carbamate analogs come from studies on the inhibition of Pseudomonas species lipase. A quantitative structure-activity relationship (QSAR) analysis of a series of p-nitrophenyl-N-substituted carbamates revealed a correlation between the electronic properties of the N-substituent and the inhibitory activity[3]. The study found that the formation of the initial enzyme-inhibitor complex is influenced by the electronic nature of the substituent, as described by the Taft substituent constant (σ*). This underscores the principle that rational design of inhibitors can be achieved by systematically modifying their electronic and steric properties.
Mechanism of Inhibition: Carbamylation of Serine Hydrolases
The inhibitory action of this compound analogs against serine hydrolases proceeds via a mechanism known as carbamylation. This process involves the nucleophilic attack of the active site serine on the carbonyl carbon of the carbamate, leading to the formation of a transient tetrahedral intermediate. Subsequently, the p-nitrophenolate anion is released, resulting in a carbamylated, and thus inactivated, enzyme. This carbamylated enzyme is more stable than the acetylated enzyme formed during the hydrolysis of acetylcholine by acetylcholinesterase, leading to a prolonged inhibition. The enzyme activity is only restored upon the slow hydrolysis of the carbamyl-enzyme bond.
Caption: Mechanism of serine hydrolase inhibition by this compound analogs.
Experimental Protocol: Determination of Inhibitory Potency using the Ellman's Assay
The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring the activity of cholinesterases and for screening their inhibitors.
Principle
The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by acetylcholinesterase (AChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity. In the presence of an inhibitor, the rate of this reaction is reduced.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound analogs (test inhibitors)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCh in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO) and then make serial dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
A solution of the test inhibitor at various concentrations. For the control (uninhibited reaction), add buffer instead of the inhibitor.
-
DTNB solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCh substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
References
- 1. Quantitative structure-activity relationships for the pre-steady-state inhibition of cholesterol esterase by 4-nitrophenyl-N-substituted carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative structure-activity relationships for the pre-steady state of Pseudomonas species lipase inhibitions by p-nirophenyl-N-substituted carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of p-Nitrophenylurethane Reaction Products: A Comparative Analysis of LC-MS and Alternative Methods
For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of urethane-based compounds.
Introduction: The Critical Need for Validated Analytical Methods in Urethane Chemistry
In the landscape of pharmaceutical development and material science, urethane compounds are of paramount importance. The synthesis of these molecules, often involving reagents like p-nitrophenyl chloroformate to create activated intermediates such as p-Nitrophenylurethane, requires meticulous monitoring and validation. The purity and impurity profile of the resulting reaction products can significantly impact the efficacy, safety, and stability of the final product. Therefore, robust and reliable analytical methods are not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the validation of this compound reaction products. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the methodological choices, ensuring that the described procedures are both technically sound and practically applicable in a research and development setting.
The Analyte in Focus: Understanding this compound and Its Reaction Environment
This compound (ethyl N-(4-nitrophenyl)carbamate) is a key intermediate in organic synthesis. Its reactivity is centered around the urethane linkage and the activated p-nitrophenyl group. A typical synthesis or subsequent reaction may involve the following species that require analytical characterization:
-
This compound (Target Analyte): The primary product of interest.
-
Starting Materials: Unreacted precursors such as p-nitrophenol and an isocyanate or chloroformate.
-
Byproducts: Compounds formed through side reactions, for instance, the formation of ureas from the reaction of isocyanates with any trace water.
-
Degradation Products: Hydrolysis of the urethane bond can yield p-nitrophenol and the corresponding amine. Thermal degradation of polyurethanes can lead to the formation of isocyanates and amines.[1]
A thorough analytical method must be able to separate, identify, and quantify these and other potential impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Specificity and Sensitivity
LC-MS has become an indispensable tool in pharmaceutical analysis due to its exceptional sensitivity and specificity. For the analysis of this compound reaction products, LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers unparalleled advantages.
The Causality Behind Experimental Choices in LC-MS Method Development
The development of a robust LC-MS method is a systematic process. Here, we dissect the key considerations:
-
Chromatographic Separation (LC): The goal is to achieve baseline separation of the target analyte from its potential impurities.
-
Column Chemistry: A reversed-phase C18 column is a common starting point for moderately polar compounds like this compound. However, for carbamates, specialized columns like those with unique selectivity for this class of compounds can offer faster analysis times.
-
Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives. Formic acid is a common additive as it aids in the protonation of the analytes in positive ion mode ESI, enhancing sensitivity. An ammonium acetate buffer can also be used.
-
-
Detection (MS): The mass spectrometer provides mass-to-charge ratio (m/z) information, which is highly specific to the molecule.
-
Ionization Source: Electrospray ionization (ESI) is generally the preferred method for polar and semi-polar compounds like urethanes and their derivatives. It is a soft ionization technique that typically produces the protonated molecule [M+H]+.
-
Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis. It operates in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering (precursor ion and product ion), significantly reducing background noise and enhancing selectivity.
-
A Self-Validating LC-MS/MS Protocol for this compound Analysis
This protocol is designed as a starting point for the validation of this compound reaction products. It incorporates principles from established methods for carbamate analysis and adheres to regulatory validation guidelines.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-9 min: Hold at 95% B
-
9.1-10 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an ESI source
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: To be determined by infusing a standard of this compound and its expected impurities. For this compound (C9H10N2O4, MW: 210.18), the precursor ion would likely be [M+H]+ at m/z 211.2. Product ions would be determined through collision-induced dissociation.
3. Method Validation:
The method should be validated according to ICH Q2(R2) or FDA guidelines.[2][3][4][5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities and degradants. This is demonstrated by the chromatographic separation and the specificity of the MRM transitions.
-
Linearity: The method should be linear over a defined concentration range. A minimum of five concentration levels should be used to construct the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.
-
Precision: The degree of scatter between a series of measurements. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Comparative Analysis with Alternative Techniques
While LC-MS offers superior performance in many aspects, other techniques have their own merits and may be suitable for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique in quality control laboratories. Its primary advantage is its simplicity and lower cost compared to LC-MS.
-
Principle: Separation is achieved chromatographically, and detection is based on the absorbance of UV light by the analyte. Aromatic compounds like this compound have strong UV chromophores, making them suitable for UV detection.
-
Performance:
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that allows for the quantification of substances without the need for a calibration curve using a reference standard of the same compound.
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard, the concentration of the analyte can be determined.
-
Performance:
-
Specificity: Highly specific, as it provides structural information.
-
Accuracy and Precision: Can be very high, making it a valuable tool for certifying reference materials.
-
Throughput: Generally lower than chromatographic methods.
-
Application: Particularly useful for monitoring reaction kinetics and for the absolute quantification of pure substances.[6][9][10]
-
Data Presentation: A Head-to-Head Comparison
| Parameter | LC-MS/MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation followed by mass-based detection | Chromatographic separation followed by UV absorbance detection | Nuclear spin resonance in a magnetic field |
| Specificity | Very High (based on retention time and mass fragmentation) | Moderate (potential for co-elution and spectral overlap) | Very High (provides structural information) |
| Sensitivity | Very High (typically ng/mL to pg/mL) | Moderate (typically µg/mL) | Low (typically mg/mL) |
| Linearity Range | Wide | Moderate | Moderate |
| Accuracy | High | High (for concentrations within linear range) | Very High (can be a primary method) |
| Precision | High | High | High |
| Throughput | High | High | Low |
| Cost | High | Low | High (instrumentation) |
| Best For | Trace impurity analysis, complex mixtures, bioanalysis | Routine QC, assay of major components | Purity assessment of standards, reaction monitoring, structural confirmation |
Experimental Workflows and Visualizations
LC-MS/MS Experimental Workflow
Caption: Workflow for this compound analysis by LC-MS/MS.
Logical Relationship of Analytical Techniques
Caption: Strengths of different analytical techniques.
Conclusion and Recommendations
The validation of this compound reaction products requires a multi-faceted analytical approach. For comprehensive profiling, especially for the identification and quantification of trace-level impurities and degradation products, LC-MS/MS is the unequivocally superior method . Its high sensitivity and specificity are essential for ensuring the safety and quality of pharmaceutical ingredients and other high-purity materials.
HPLC-UV remains a valuable and cost-effective tool for routine quality control applications, particularly for assaying the main component where high sensitivity is not a prerequisite.
Quantitative NMR serves as an excellent complementary technique, providing orthogonal data for structural confirmation and for the absolute quantification of reference standards, which are crucial for the accuracy of all other relative analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 5. A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
A Multi-Spectroscopic Approach to Confirming the Identity of Synthesized p-Nitrophenylurethane: A Comparative Guide
Introduction: The Imperative of Structural Verification
In the realms of chemical synthesis and drug development, the aphorism "you get what you synthesize" is a hopeful aspiration, not a guaranteed outcome. The successful synthesis of a target molecule is only validated upon rigorous confirmation of its chemical identity and purity. p-Nitrophenylurethane, a carbamate derivative, serves as a valuable intermediate and model compound in various chemical and biological studies. Its structure incorporates several key functional groups—a nitroaromatic system, a urethane (carbamate) linkage, and an aliphatic chain—each presenting a unique spectroscopic signature.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to unequivocally confirm the identity of synthesized this compound. We will move beyond mere data reporting to explain the causal logic behind spectral features, offering a framework for robust, self-validating characterization that ensures the integrity of your research.
The Molecular Blueprint of this compound
Before delving into the spectra, understanding the molecule's structure is paramount. The key functional groups provide the handles we will use for spectroscopic identification.
Figure 1: Chemical structure of this compound (Ethyl (4-nitrophenyl)carbamate) highlighting key functional groups.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: Infrared (IR) spectroscopy is the quintessential first-pass technique for structural confirmation. It provides a rapid, non-destructive "fingerprint" of a molecule's functional groups. The principle hinges on the absorption of specific frequencies of IR radiation, which correspond to the vibrational energies of chemical bonds (e.g., stretching, bending). For this compound, IR spectroscopy serves as a powerful tool to confirm the successful formation of the urethane linkage and the integrity of the nitroaromatic system.
Expected IR Absorption Data for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Urethane | 3400 - 3250 | Medium |
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | Ethyl Group | 2980 - 2850 | Medium |
| C=O Stretch (Amide I) | Urethane Carbonyl | 1730 - 1690 | Strong |
| N-O Asymmetric Stretch | Nitro Group | 1550 - 1475 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable |
| N-H Bend (Amide II) | Urethane | 1540 - 1510 | Strong |
| N-O Symmetric Stretch | Nitro Group | 1360 - 1290 | Strong |
| C-O Stretch | Urethane | 1250 - 1190 | Strong |
Trustworthiness: A Self-Validating Protocol
A successful synthesis is confirmed not only by the appearance of product peaks but also by the disappearance of key reactant peaks. For instance, if the synthesis involves an isocyanate, the complete absence of the strong, sharp isocyanate (-N=C=O) band around 2270 cm⁻¹ is a critical indicator of reaction completion[1][2].
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent-dampened cloth (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small, solvent-free sample of the synthesized this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Roadmap
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. It maps the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: ¹H NMR provides four crucial pieces of information: the number of different proton environments (number of signals), the electron density around each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern). The p-substituted aromatic ring and the ethyl group of this compound give rise to a highly characteristic and predictable pattern.
Expected ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling To |
| H-Ar (ortho to -NO₂) | ~ 8.2 | Doublet (d) | 2H | H-Ar (ortho to -NH) |
| H-Ar (ortho to -NH) | ~ 7.6 | Doublet (d) | 2H | H-Ar (ortho to -NO₂) |
| H-N (Urethane) | ~ 7.0 - 8.0 | Broad Singlet (br s) | 1H | - |
| H-C (Methylene, -CH₂-) | ~ 4.2 | Quartet (q) | 2H | Methyl Protons |
| H-C (Methyl, -CH₃) | ~ 1.3 | Triplet (t) | 3H | Methylene Protons |
Note: The N-H proton chemical shift is highly dependent on solvent, concentration, and temperature and may exchange with D₂O.
Trustworthiness: The Logic of Splitting
The splitting patterns provide definitive proof of connectivity. The methylene (-CH₂) protons are adjacent to the three methyl (-CH₃) protons, resulting in a quartet (n+1 = 3+1 = 4). Conversely, the methyl protons are adjacent to the two methylene protons, resulting in a triplet (n+1 = 2+1 = 3). The aromatic protons appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring, confirming the substitution pattern[3]. The strong electron-withdrawing nature of the nitro group pulls the ortho protons significantly downfield.
Carbon-¹³ (¹³C) NMR Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy maps the carbon framework of the molecule. In a standard proton-decoupled spectrum, each unique carbon environment produces a single peak. This technique is excellent for confirming the total number of distinct carbons and identifying the presence of key functionalities like carbonyls.
Expected ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Urethane) | ~ 153 |
| C-Ar (ipso to -NH) | ~ 145 |
| C-Ar (ipso to -NO₂) | ~ 143 |
| C-Ar (ortho to -NO₂) | ~ 125 |
| C-Ar (ortho to -NH) | ~ 118 |
| C (Methylene, -CH₂-) | ~ 62 |
| C (Methyl, -CH₃) | ~ 15 |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the synthesized compound.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent contains a reference standard like tetramethylsilane (TMS, 0.00 ppm).
-
Homogenization: Gently vortex or invert the tube until the sample is fully dissolved.
-
Analysis: Place the tube in the NMR spectrometer and acquire the ¹H spectrum, followed by the longer ¹³C acquisition.
Mass Spectrometry (MS): The Molecular Weight Verdict
Expertise & Experience: Mass spectrometry provides two primary pieces of structural evidence: the precise molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint. For this compound, the molecular ion peak confirms the elemental composition, and the fragments validate the connectivity of the key structural motifs.
Expected Mass Spectrometry Data for this compound
-
Molecular Formula: C₉H₁₀N₂O₄
-
Molecular Weight: 210.18 g/mol
-
Expected Molecular Ion (M⁺•): m/z = 210
Trustworthiness: Fragmentation as Validation
The high-energy ionization process (e.g., Electron Ionization) causes the molecular ion to break apart in predictable ways, driven by the formation of stable ions and neutral fragments. This fragmentation pattern provides corroborating evidence for the proposed structure.
Figure 2: A plausible mass spectrometry fragmentation pathway for this compound under Electron Ionization (EI) conditions.
Experimental Protocol: Direct Infusion ESI-MS
-
Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Using a syringe pump, infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For this compound, positive mode will show [M+H]⁺ at m/z 211 or [M+Na]⁺ at m/z 233, while negative mode may show [M-H]⁻ at m/z 209.
A Holistic and Comparative View
No single technique tells the whole story. The true power of spectroscopic characterization lies in the synergy between methods.
-
IR quickly confirms the presence of the urethane and nitro groups.
-
¹H and ¹³C NMR definitively establish the carbon-hydrogen framework and the specific connectivity of the ethyl group to the urethane nitrogen and the para-substitution on the aromatic ring.
-
MS provides the final verdict on the molecular weight and offers a fragmentation fingerprint that is consistent with the structure elucidated by NMR.
This multi-faceted approach creates a self-validating system. If the IR shows a urethane, the NMR shows the correct ethyl group splitting, and the MS shows the correct molecular weight, the confidence in the assigned structure of this compound becomes exceptionally high.
References
A Comparative Guide to N-Protection Strategies: p-Nitrophenylurethane vs. Boc-Anhydride
In the intricate world of organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, directing the course of a reaction to achieve a desired chemical transformation with high selectivity. Among the most critical of these are the N-protecting groups for amines. This guide provides an in-depth comparison of two cornerstone reagents used for this purpose: p-Nitrophenylurethane, which installs the p-nitrophenoxycarbonyl (Noc) group, and Di-tert-butyl dicarbonate (Boc-anhydride), the source of the ubiquitous tert-butoxycarbonyl (Boc) group.
We will dissect the mechanistic underpinnings, kinetic efficiencies, and practical considerations of each reagent, supported by experimental protocols and data to guide researchers in making the most informed choice for their synthetic strategy.
The Fundamental Chemistry of Carbamate Protection
Both this compound and Boc-anhydride function by converting a nucleophilic amine into a significantly less reactive carbamate. This transformation effectively "hides" the amine's reactivity towards electrophiles and its basicity, preventing unwanted side reactions. The efficacy of a protecting group, however, lies not only in its ability to be installed efficiently but also in the ease and selectivity of its removal. It is in this crucial aspect of deprotection that the fundamental differences between the Noc and Boc groups emerge, defining their roles in orthogonal synthesis strategies.
Boc-Anhydride: The Acid-Labile Workhorse
Di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc-anhydride, is arguably the most prevalent reagent for amine protection in non-peptide chemistry.[1] Its popularity stems from its high reactivity, the mildness of the protection reaction, and the straightforward, acid-mediated deprotection.[1][2]
Mechanism of Protection
The N-Boc protection is a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc-anhydride.[3] This forms a tetrahedral intermediate which subsequently collapses. The resulting tert-butyl carbonate is an unstable leaving group that readily decomposes into gaseous carbon dioxide and a tert-butoxide anion.[4] The tert-butoxide is sufficiently basic to neutralize the protonated carbamate, driving the reaction to completion. While the reaction can proceed without a base, bases such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are often added to scavenge the proton and accelerate the reaction.[3][5]
Caption: General workflow for N-protection using Boc-anhydride.
Deprotection Strategy
The key feature of the Boc group is its lability under acidic conditions.[2] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, protonates the carbamate's carbonyl oxygen.[4] This facilitates the cleavage of the tert-butyl-oxygen bond, forming a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate.[6] The carbamic acid rapidly decarboxylates, releasing the free amine and carbon dioxide.[6]
The generation of the tert-butyl cation is a critical consideration, as it can alkylate nucleophilic sites on the substrate.[7] To prevent this, "scavenger" reagents like triethylsilane or thioanisole are often added to trap the cation.
Caption: Acid-catalyzed deprotection of an N-Boc protected amine.
This compound: A Base-Labile Alternative
While less common than Boc-anhydride for the initial installation of a protecting group, reagents that form p-nitrophenoxycarbonyl (Noc) carbamates, such as p-nitrophenyl chloroformate, provide a valuable orthogonal protection strategy.[8] The resulting Noc group is stable to the acidic conditions used to cleave Boc groups but is readily removed under mild basic conditions.[8]
Mechanism of Protection
The protection reaction involves the nucleophilic attack of the amine on the carbonyl carbon of a p-nitrophenyl activated precursor, typically p-nitrophenyl chloroformate. This addition-elimination reaction proceeds through a tetrahedral intermediate, expelling the highly stabilized p-nitrophenoxide anion as a leaving group. The use of this compound itself as a direct protecting agent is less common but follows a similar principle where the amine displaces p-nitrophenoxide.
Deprotection Strategy
The electron-withdrawing nature of the nitro group makes the p-nitrophenyl ring an excellent leaving group. Deprotection is achieved by hydrolysis under mild basic conditions.[8] The hydroxide ion attacks the carbamate carbonyl, leading to the elimination of the p-nitrophenoxide ion and the formation of the unstable carbamic acid, which, as with Boc deprotection, decarboxylates to yield the free amine.
A unique advantage of this system is that the released p-nitrophenoxide is a bright yellow chromophore, allowing the progress of the deprotection reaction to be monitored visually or quantitatively by UV-Vis spectrophotometry.[8]
Head-to-Head Efficiency Comparison
| Feature | Boc-Anhydride (Boc Group) | p-Nitrophenyl Precursor (Noc Group) |
| Reactivity | Very high, fast reaction times (often < 3 hours).[1] | Moderate, may require heating or longer reaction times. |
| Protection Conditions | Highly flexible: aqueous, organic, or solvent-free.[1][9] Mild temperatures (0 °C to RT). | Typically requires anhydrous organic solvents and a base. |
| Byproducts | tert-Butanol and CO₂ (volatile, easily removed).[5] | p-Nitrophenol (non-volatile, requires aqueous extraction). |
| Deprotection Reagent | Strong Acid (TFA, HCl).[2] | Mild Base (e.g., K₂CO₃, piperidine).[8] |
| Stability | Stable to base, nucleophiles, hydrogenolysis.[10] | Stable to acid, hydrogenolysis.[11] |
| Orthogonality | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[5] | Orthogonal to acid-labile (Boc, Trityl) groups.[8][11] |
| Side Reactions | Over-reaction to form N,N-di-Boc derivatives.[10] Alkylation by t-Bu⁺ during deprotection.[7] | Potential for side reactions with base-sensitive functional groups. |
| Monitoring | Typically monitored by TLC or LC-MS. | Deprotection can be monitored by color change/spectrophotometry.[8] |
The Power of Orthogonal Protection
The contrasting deprotection requirements of the Boc and Noc groups are not a drawback but a significant strategic advantage. In the synthesis of complex molecules with multiple amine groups, such as polyamines or modified peptides, one can selectively protect different amines with Boc and Noc groups. This allows for the sequential deprotection and functionalization of specific sites on the molecule.
Caption: Orthogonal deprotection of Boc and Noc groups.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection
-
Objective: To protect a primary or secondary amine with a Boc group.
-
Materials: Amine substrate, Boc-anhydride (Boc₂O), Triethylamine (TEA), Tetrahydrofuran (THF), Saturated aq. NaHCO₃, Brine, MgSO₄.
-
Procedure:
-
Dissolve the amine substrate (1.0 equiv) in THF.
-
Add triethylamine (1.2 equiv) to the solution.
-
Add a solution of Boc-anhydride (1.1 equiv) in THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[12]
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Protocol 2: General Procedure for N-Noc Protection (via Chloroformate)
-
Objective: To protect a primary or secondary amine with a Noc group.
-
Materials: Amine substrate, p-Nitrophenyl chloroformate, Pyridine or TEA, Dichloromethane (DCM), 1M HCl, Saturated aq. NaHCO₃, Brine, MgSO₄.
-
Procedure:
-
Dissolve the amine substrate (1.0 equiv) and a non-nucleophilic base like pyridine or TEA (1.5 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of p-nitrophenyl chloroformate (1.1 equiv) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, and saturated aqueous NaHCO₃ to remove excess reagents and the p-nitrophenol byproduct.[11]
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
-
Conclusion and Recommendations
The choice between Boc-anhydride and a p-nitrophenyl-based reagent is dictated by the overall synthetic strategy rather than a simple measure of efficiency.
-
Boc-anhydride is the superior choice for general-purpose amine protection due to its high reactivity, mild reaction conditions, and the volatility of its byproducts, which simplifies purification.[1][13] Its acid-lability makes it an integral part of many multi-step syntheses where subsequent steps are base-tolerant.
-
This compound (or its precursors) is an essential tool for orthogonal protection strategies .[8] When a synthetic route requires the selective deprotection of an amine in the presence of acid-sensitive groups (like other Boc-protected amines, tert-butyl esters, or trityl ethers), the base-labile Noc group is the ideal candidate.
Ultimately, a deep understanding of the stability and reactivity of both protecting groups empowers the synthetic chemist to design elegant and efficient pathways to complex molecular targets.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. emerginginvestigators.org [emerginginvestigators.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 11. orgsyn.org [orgsyn.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
For researchers, medicinal chemists, and drug development professionals, understanding the kinetics of enzyme inhibition is paramount to designing effective therapeutics. This guide provides an in-depth technical comparison of enzyme inhibition by p-Nitrophenylurethane and related carbamate compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and insightful exploration of structure-activity relationships and inhibitory mechanisms. Our focus will be on serine hydrolases, a broad class of enzymes crucial in numerous physiological processes and prominent drug targets.
Introduction: The Significance of Carbamates as Enzyme Inhibitors
Carbamates represent a privileged class of compounds in enzyme inhibition studies, particularly for serine hydrolases like acetylcholinesterase, chymotrypsin, and various lipases. Their mechanism of action often involves the formation of a transient covalent bond with the catalytic serine residue in the enzyme's active site, leading to a time-dependent and often reversible or pseudo-irreversible inhibition. The p-nitrophenyl group serves as an excellent leaving group, facilitating the carbamoylation of the enzyme, and the resulting p-nitrophenolate anion provides a convenient chromogenic signal for monitoring the reaction progress spectrophotometrically.
This guide will compare the kinetic profiles of this compound and its structural analogs, elucidating how modifications to the carbamate structure influence their inhibitory potency and mechanism against key serine hydrolases.
The Mechanism of Inhibition: Covalent Modification of the Active Site
The inhibitory action of p-nitrophenylurethanes and related carbamates against serine hydrolases proceeds through a two-step mechanism, analogous to the initial steps of substrate hydrolysis. This process, known as carbamoylation, effectively renders the enzyme inactive.
First, the inhibitor (I) reversibly binds to the enzyme's active site (E) to form a non-covalent Michaelis-Menten-like complex (E•I). This initial binding is governed by the dissociation constant, Ki. Subsequently, the nucleophilic serine residue in the active site attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a carbamoylated enzyme (E-C) and the release of the p-nitrophenol leaving group. The rate of this covalent modification is defined by the inactivation rate constant, kinact. The overall efficiency of the inhibitor is often expressed as the second-order rate constant, kinact/Ki.
A Senior Application Scientist's Guide to Assessing Reproducibility and Robustness in p-Nitrophenyl-Based Enzyme Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the reproducibility and robustness of enzyme assays utilizing p-nitrophenyl-based substrates. While the specific focus is on p-Nitrophenylurethane, it is important to note that the published literature on this particular substrate for routine enzyme assays is limited. Therefore, this guide will draw upon the extensive data and established principles of the broader class of p-nitrophenyl (pNP) esters and other derivatives, which share the same chromogenic detection mechanism. The principles and methodologies discussed herein are directly applicable to the validation of any assay based on the enzymatic release of p-nitrophenol.
The Foundational Chemistry: The Allure of a Chromogenic Shift
The utility of this compound and its chemical cousins, the p-nitrophenyl esters, lies in a straightforward and powerful enzymatic reaction. In their basal state, these compounds are colorless. However, in the presence of a hydrolase enzyme—such as a lipase, esterase, or serine protease—the urethane or ester bond is cleaved. This enzymatic hydrolysis releases p-nitrophenol. Under alkaline conditions (typically above its pKa of ~7.2), p-nitrophenol is deprotonated to the p-nitrophenolate anion, which exhibits a distinct yellow color with a strong absorbance maximum between 405 and 410 nm[1][2]. The rate of formation of this yellow product is directly proportional to the enzyme's activity, providing a simple and continuous spectrophotometric method for measuring enzyme kinetics[1].
The Competitive Landscape: Alternative Assay Formats
While pNP-based assays are valued for their simplicity and cost-effectiveness, they are not always the optimal choice, particularly when high sensitivity is required. Understanding the alternatives is crucial for selecting the right tool for your research question.
| Assay Type | Principle | Advantages | Disadvantages | Typical Enzymes |
| Chromogenic (pNP-based) | Enzymatic cleavage releases a colored product (p-nitrophenolate) measured by absorbance. | Inexpensive, simple, continuous monitoring possible, high-throughput adaptable.[1] | Lower sensitivity, potential for interference from colored compounds, substrate solubility issues.[3] | Lipases, Esterases, Proteases, Phosphatases.[4] |
| Fluorometric | Cleavage of a substrate releases a fluorescent molecule (e.g., 7-amino-4-methylcoumarin), measured by fluorescence emission.[5] | High sensitivity (nM to pM range), wider dynamic range, suitable for low enzyme concentrations.[6] | Higher cost, potential for interference from fluorescent compounds and inner filter effects.[7] | Proteases (Caspases, Chymotrypsin), Lipases, Esterases.[3][8] |
| Luminescent | A multi-step reaction where protease activity on a specific substrate ultimately leads to a light-producing reaction catalyzed by luciferase.[9] | Extremely high sensitivity, low background signal, broad dynamic range.[10] | Higher reagent cost, can be more complex to set up, potential for enzyme inhibition by assay components. | Proteases, Lipases.[7][9] |
| Titrimetric | Measures the release of fatty acids from the hydrolysis of triglycerides by titrating with a standardized base. | Considered a "gold standard" for lipase activity, not affected by turbidity or color. | Low throughput, time-consuming, requires specialized equipment (pH-stat).[11] | Lipases.[11] |
Establishing Trust: A Protocol for Assessing Reproducibility
Reproducibility, or precision, is the cornerstone of a reliable assay. It is typically assessed by calculating the coefficient of variation (%CV) for intra-assay (within a single run) and inter-assay (between different runs) replicates. A generally accepted benchmark for a reliable assay is an intra-assay %CV of less than 10% and an inter-assay %CV of less than 15%[12][13].
Step-by-Step Protocol for Reproducibility Assessment
This protocol outlines the process for determining the intra- and inter-assay precision of a generic pNP-based enzyme assay.
Materials:
-
Enzyme stock solution
-
This compound (or appropriate pNP substrate) stock solution (e.g., 10 mM in DMSO or isopropanol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Stop solution (e.g., 1 M Na₂CO₃)
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
Part A: Intra-Assay Precision
-
Prepare Reagents: Prepare working solutions of your enzyme and substrate at the desired final concentrations in the assay buffer.
-
Sample Preparation: Prepare at least three concentrations of a control sample (e.g., a known inhibitor or the enzyme itself at different dilutions) representing high, medium, and low points of your expected analytical range.
-
Assay Plate Setup: In a single 96-well plate, pipette replicates of each control concentration. A minimum of 10-20 replicates for each level is recommended for a robust assessment.
-
Initiate Reaction: Add the enzyme to all wells to start the reaction.
-
Incubate: Incubate the plate at the optimal temperature for a fixed period (e.g., 30 minutes).
-
Stop Reaction: Add the stop solution to all wells to halt the enzymatic reaction and develop the color.
-
Read Absorbance: Measure the absorbance at 410 nm.
-
Calculate Intra-Assay %CV:
-
For each control level, calculate the mean and standard deviation (SD) of the absorbance readings from the replicates.
-
Calculate the %CV using the formula: %CV = (SD / Mean) * 100 .[14]
-
Part B: Inter-Assay Precision
-
Repeat the Assay: On at least three different days, with freshly prepared reagents, repeat the entire procedure described in Part A. It is crucial to use the same control sample concentrations across all runs.
-
Calculate Inter-Assay %CV:
-
For each control level, calculate the mean of the replicates from each individual plate (run).
-
You will now have a set of means for each control level (one mean per plate).
-
Calculate the overall mean and standard deviation (SD) of these plate means.
-
Calculate the inter-assay %CV using the formula: %CV = (SD of plate means / Mean of plate means) * 100 .[12]
-
Stress-Testing the System: A Guide to Robustness Assessment with Design of Experiments (DoE)
A robust assay is one that remains unaffected by small, deliberate variations in method parameters, reflecting the real-world variability that can occur between experiments, labs, and operators. The Design of Experiments (DoE) approach is a powerful statistical tool for efficiently evaluating the impact of multiple factors and their interactions, making it far superior to the traditional one-factor-at-a-time (OFAT) method[4][15].
Step-by-Step Protocol for Robustness Testing using DoE
This protocol describes how to set up a fractional factorial design to test the robustness of your pNP-based assay.
-
Identify Critical Parameters (Factors): Brainstorm all potential sources of variability in your assay. Common factors to investigate include:
-
pH of the assay buffer (e.g., 7.8 vs. 8.2)
-
Incubation temperature (e.g., 35°C vs. 39°C)
-
Substrate concentration (e.g., 0.9x vs. 1.1x of target concentration)
-
Incubation time (e.g., 25 min vs. 35 min)
-
Enzyme concentration (e.g., 90% vs. 110% of target)
-
DMSO concentration (from substrate/inhibitor stock)
-
-
Define Levels: For each factor, define two levels: a "low" (-) and a "high" (+) setting around your nominal operating condition. These should represent the plausible range of variation you might encounter.
-
Select an Experimental Design: For screening a large number of factors, a fractional factorial design is efficient. For example, a 2^(k-p) design allows you to study 'k' factors in fewer than the 2^k runs required for a full factorial design. Statistical software (e.g., JMP, Minitab, Design-Expert) can be used to generate the experimental plan.
-
Execute the Experiments: Run the assay according to the experimental plan generated by your software. Each row in the design matrix represents a unique combination of factor levels. It is crucial to randomize the run order to prevent systematic errors.
-
Analyze the Results: Input your assay response (e.g., absorbance or calculated enzyme activity) for each run into the software. Use Analysis of Variance (ANOVA) to determine which factors have a statistically significant effect on the assay output. A Pareto chart is a useful visualization to quickly identify the most impactful factors.
-
Interpret and Refine: If a factor is shown to significantly impact the results, you need to implement stricter controls for that parameter in your final assay protocol. If no factors show a significant effect, your assay is considered robust within the tested ranges.
Conclusion: A Pragmatic Approach to Assay Validation
While this compound itself is not a widely documented substrate, the principles of chromogenic assays based on the release of p-nitrophenol are well-established and offer a cost-effective and straightforward method for enzyme activity screening. The key to generating reliable and meaningful data lies not just in the choice of substrate, but in the rigorous validation of the assay's performance.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Utilizing design of experiments to characterize assay robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. High-Throughput Screening Assays for Lipolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Functional Imaging and Inhibitor Screening of Human Pancreatic Lipase by a Resorufin-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. salimetrics.com [salimetrics.com]
- 13. 2bscientific.com [2bscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity of p-Nitrophenylurethane as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibitor research, p-Nitrophenylurethane and its carbamate analogs represent a significant class of compounds, primarily recognized for their utility as chromogenic substrates. However, their role as potent and specific enzyme inhibitors, particularly against serine hydrolases, warrants a deeper, comparative investigation. This guide provides an in-depth analysis of the specificity of this compound as an enzyme inhibitor, comparing its performance with other relevant inhibitors and offering detailed experimental protocols for validation.
The Dual Role of p-Nitrophenyl Urethanes: Substrate and Inhibitor
This compound and its derivatives are versatile tools in enzymology. Their primary application has been as chromogenic substrates, where enzymatic cleavage of the urethane or ester bond liberates p-nitrophenol.[1] Under alkaline conditions, this product forms the p-nitrophenolate ion, which produces a distinct yellow color that can be quantified spectrophotometrically, allowing for the real-time monitoring of enzyme activity.[1]
Beyond their function as substrates, p-nitrophenyl carbamates have demonstrated potent, active site-directed inhibitory activity, particularly against serine hydrolases. This dual functionality makes them intriguing subjects for inhibitor design and specificity studies.
Mechanism of Inhibition: A Focus on Serine Hydrolases
p-Nitrophenyl-N-alkyl carbamates act as pseudo-substrate inhibitors, engaging the target enzyme in a multi-step process. The inhibition of porcine pancreatic cholesterol esterase by these compounds, for instance, occurs via a carbamyl-cholesterol esterase mechanism.[2][3] This involves the formation of a transient enzyme-inhibitor complex, followed by the carbamylation of the active site serine residue, rendering the enzyme inactive. For some carbamates, this inhibition is irreversible, while for others, a slow decarbamylation can lead to a gradual return of enzyme activity.[2][3]
The general mechanism can be visualized as follows:
Caption: Generalized mechanism of serine hydrolase inhibition by this compound.
Specificity Profile of p-Nitrophenyl Carbamates: A Comparative Analysis
The specificity of an enzyme inhibitor is a critical determinant of its therapeutic potential, as off-target effects can lead to adverse outcomes. Carbamates, as a class, are recognized for their selective reactivity towards serine hydrolases over other protein classes.[4][5][6] The specificity of p-nitrophenyl carbamates is influenced by the nature of the N-alkyl substituent, which can be tailored to enhance affinity for the active site of a particular enzyme.
Case Study: Inhibition of Lipoprotein Lipase (LPL)
The interaction of lipoprotein lipase with a series of p-nitrophenyl N-alkylcarbamates demonstrates a clear structure-activity relationship. A study on this interaction revealed that the binding and carbamylation rates are dependent on the length of the N-alkyl chain.
| Inhibitor | Target Enzyme | Kc (µM) | kc (s-1) | Inhibition Type |
| p-Nitrophenyl-N-butylcarbamate | Lipoprotein Lipase | 5.4 ± 0.9 | (4.9 ± 0.7) x 10-2 | Irreversible |
| Orlistat (Tetrahydrolipstatin) | Pancreatic Lipase | - | - | Reversible |
| GSK 264220A | Lipoprotein Lipase | - | - | - |
Kc is the dissociation constant for the initial enzyme-inhibitor complex, analogous to Ki.
The data for p-Nitrophenyl-N-butylcarbamate shows saturation kinetics, indicating a specific interaction with the enzyme's active site.[7] In contrast, longer chain carbamates like the N-octyl and N-dodecyl derivatives exhibit more complex kinetics, suggesting potential binding to secondary sites on the enzyme.[7]
Case Study: Inhibition of Cholesterol Esterase (CEase)
p-Nitrophenyl-N-alkyl carbamates are also potent inhibitors of porcine pancreatic cholesterol esterase.[2][3] A comparison of the second-order rate constants for inhibition by N-butyl and N-octyl carbamates indicated that the octyl derivative is the more potent inhibitor, highlighting the role of the alkyl chain in modulating inhibitory activity.[2][3]
For comparison, a number of other compounds are known to inhibit cholesterol esterase:
| Inhibitor | Target Enzyme | Ki (µM) | Inhibition Type |
| Amlodipine besylate | Cholesterol Esterase | - | Mixed |
| Nifedipine | Cholesterol Esterase | - | Mixed |
| Simvastatin | Cholesterol Esterase | - | Mixed |
| 6-chloro-3-(1-ethyl-2-cyclohexyl)-2-pyrone | Cholesterol Esterase | 0.025 | - |
Experimental Workflows for Specificity Studies
To rigorously assess the specificity of an inhibitor like this compound, a systematic experimental approach is required. This typically involves kinetic analysis to determine the mechanism and potency of inhibition against a primary target, followed by profiling against a panel of related enzymes to evaluate off-target effects.
Caption: A generalized experimental workflow for determining inhibitor specificity.
Detailed Protocol: Lipase/Esterase Inhibition Assay using p-Nitrophenyl Palmitate (pNPP)
This protocol provides a step-by-step method for determining the inhibitory activity of a compound against lipase or cholesterol esterase.
Materials:
-
Porcine Pancreatic Lipase or Cholesterol Esterase
-
p-Nitrophenyl Palmitate (pNPP)
-
Sodium phosphate buffer (50 mM, pH 8.0)
-
Sodium deoxycholate
-
Inhibitor stock solution (dissolved in a suitable organic solvent like DMSO or ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in the sodium phosphate buffer. The final concentration in the assay will need to be optimized.
-
Substrate Solution: Prepare a stock solution of pNPP in isopropanol.
-
Assay Buffer: Prepare the sodium phosphate buffer containing 5 mM sodium deoxycholate as an emulsifier.[8][9]
-
Inhibitor Dilutions: Prepare a serial dilution of the inhibitor stock solution in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or solvent for control)
-
Enzyme solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).[8]
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 415 nm at regular intervals using the microplate reader.[8]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.
-
To determine the mechanism of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk plot.
-
Conclusion and Future Directions
This compound and its carbamate derivatives have demonstrated significant potential as specific inhibitors of serine hydrolases, particularly lipases and esterases. Their mechanism of action, involving the carbamylation of the active site serine, provides a basis for the rational design of more potent and selective inhibitors. The comparative analysis presented in this guide highlights the importance of structure-activity relationship studies in tuning the specificity of these compounds.
Future research should focus on expanding the specificity profiling of p-nitrophenyl carbamates against a broader panel of serine hydrolases to fully elucidate their off-target effects. Furthermore, the development of novel carbamate inhibitors with improved pharmacokinetic and pharmacodynamic properties will be crucial for their translation into therapeutic applications. The experimental workflows and protocols detailed herein provide a robust framework for conducting such investigations, paving the way for the discovery of next-generation enzyme inhibitors.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of lipoprotein lipase with p-nitrophenyl N-alkylcarbamates: kinetics, mechanism, and analogy to the acylenzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of p-Nitrophenylurethane
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, experience-driven framework for the proper disposal of p-Nitrophenylurethane (CAS No. 2621-73-0), ensuring the safety of personnel and the preservation of our environment.
While this compound is not explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), its chemical structure—incorporating both a urethane group and a nitrophenyl group—necessitates a cautious and conservative approach to its disposal.[1] The procedures outlined below are based on the known hazards of related compounds and are designed to meet and exceed standard safety protocols.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. Its structure suggests several potential risks:
-
Toxicity: Nitrophenyl compounds are known for their toxicity. For instance, p-Nitrophenol is poisonous by ingestion and moderately toxic by skin contact.[2] Urethane itself is classified as a hazardous waste (U238) and is recognized as a potential carcinogen.
-
Irritation: Similar compounds, such as Bis(4-nitrophenyl) carbonate, are known to cause skin and serious eye irritation.[3]
-
Environmental Hazard: Nitroaromatic compounds can be harmful to aquatic life.[4] Therefore, preventing entry into drains and waterways is a critical objective.[5]
-
Reactivity: While stable under normal conditions, it may be incompatible with strong oxidizing agents.[6] Thermal decomposition can produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[6][7]
Given these potential hazards, all this compound waste, including contaminated labware, spill cleanup materials, and unreacted reagent, must be treated as hazardous waste.
Quantitative Data Summary for Hazard Assessment
| Property | Value | Source & Comments |
| Chemical Name | This compound | Also known as Ethyl N-(4-nitrophenyl)carbamate.[8] |
| CAS Number | 2621-73-0 | [8] |
| Molecular Formula | C₉H₁₀N₂O₄ | [9] |
| Physical State | Solid (Pale Yellow to Light Yellow) | [9] |
| Melting Point | 128-129 °C | [9] |
| RCRA Waste Code | Not explicitly listed. Treat as hazardous. | Prudent practice suggests managing it under the most relevant waste codes based on characteristics (e.g., D001-D043 if it exhibits ignitability, corrosivity, reactivity, or toxicity). |
| LD50 (Oral, Rat) of Urethane | 1809 mg/kg | For the related compound Urethane (CAS 51-79-6).[10] This indicates moderate acute toxicity. |
| LD50 (Oral, Rat) of p-Nitrophenol | 170-191 mg/kg | For the related compound p-Nitrophenol (CAS 100-02-7).[2] This indicates high acute toxicity. |
Mandatory Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, the following PPE is mandatory to minimize exposure risks:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A lab coat or chemical-resistant apron is required to protect from spills.[3]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, particularly during spill cleanup, a NIOSH-approved respirator should be used.[4]
Step-by-Step Disposal Protocol
The primary and required method for the disposal of this compound is through your institution's licensed hazardous waste management program. On-site chemical treatment of hazardous waste without the proper permits is a violation of EPA regulations.[11]
Step 1: Waste Segregation and Collection
-
Principle: Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Action:
-
Designate a specific, sealed, and clearly labeled container for "this compound Hazardous Waste."
-
Collect all solid waste, including residual powder, contaminated weigh boats, and wipes, in this container.
-
Collect contaminated sharps (needles, razor blades) in a designated, puncture-proof sharps container that is also labeled as containing this compound waste.
-
For solutions, use a separate, labeled, leak-proof container for liquid waste. Do not mix with other solvent streams unless explicitly permitted by your Environmental Health & Safety (EHS) department.
-
Step 2: Container Labeling
-
Principle: Accurate labeling is a critical safety and regulatory requirement.
-
Action:
-
Label the waste container with the words "Hazardous Waste."
-
Clearly identify the contents: "this compound (CAS: 2621-73-0)."
-
List any other chemical constituents in the container (e.g., solvents used for decontamination).
-
Indicate the approximate percentage of each component.
-
Affix the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, environmental hazard).
-
Step 3: Spill Management
-
Principle: A rapid and correct response minimizes exposure and environmental contamination.
-
Action:
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust.[6] Place the swept material and any contaminated cleaning equipment (e.g., broom heads) into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
-
Step 4: Arranging for Disposal
-
Principle: Final disposal must be handled by trained professionals in accordance with federal and state regulations.
-
Action:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
Follow your institution’s procedures to request a pickup from the EHS or hazardous waste management department.
-
Complete all required waste manifests or pickup request forms accurately.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe management and disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
Conclusion: A Culture of Safety
By treating this compound with the caution it warrants, researchers and scientists uphold their commitment to safety and environmental stewardship. The causality behind these rigorous procedures is clear: to prevent acute and chronic health effects, avoid environmental contamination, and ensure full regulatory compliance. Adherence to this guide will not only protect you and your colleagues but also build a foundation of trust in your laboratory's operational integrity.
References
- 1. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 2. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. benchchem.com [benchchem.com]
- 9. 4-Nitrophenylcarbamic acid ethyl ester | 2621-73-0 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. pschemicals.com [pschemicals.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
